MitoTEMPO hydrate
Beschreibung
Eigenschaften
InChI |
InChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAJCDXYZBOVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1[O])(C)C)NC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
MitoTEMPO Hydrate: A Technical Guide to its Application in Mitigating Mitochondrial Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Abstract
MitoTEMPO (B12350739) hydrate (B1144303) is a cutting-edge research tool extensively used to investigate and mitigate the detrimental effects of mitochondrial reactive oxygen species (ROS). As a mitochondria-targeted antioxidant, it possesses superoxide (B77818) dismutase (SOD) mimetic properties, enabling it to scavenge superoxide and alkyl radicals directly within the mitochondrial matrix.[1][2][3][4] This targeted action makes MitoTEMPO an invaluable asset in studying the role of mitochondrial oxidative stress in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and drug-induced toxicities. This guide provides an in-depth overview of MitoTEMPO hydrate's mechanism of action, experimental applications, and the signaling pathways it modulates, presenting key data and protocols for the research community.
Core Mechanism of Action
This compound's efficacy stems from its unique chemical structure, which combines the potent antioxidant piperidine (B6355638) nitroxide (TEMPO) with a lipophilic triphenylphosphonium (TPP+) cation.[2][4][5][6] This TPP+ moiety facilitates the molecule's passage across lipid bilayers and subsequent accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[2][6] Once localized to the mitochondria, the TEMPO component exerts its antioxidant effects by catalyzing the dismutation of superoxide radicals. This targeted scavenging of mitochondrial ROS helps to protect against oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids, thereby preserving mitochondrial function.[1][7]
Key Research Applications and Quantitative Data
This compound has been employed in a diverse range of studies to elucidate the role of mitochondrial ROS in various disease models. The following tables summarize key quantitative data from representative studies.
Table 1: In Vitro Applications of this compound
| Cell Type | Stress Inducer | MitoTEMPO Concentration | Key Findings | Reference |
| SH-SY5Y neuroblastoma cells | 100 µM Glutamate | 50 and 100 µM | Significantly restored cell viability to 82.90% and 93.56%, respectively. Reduced ROS generation and LDH release. | [8] |
| NRK-52E kidney cells | 700 µM Oxalate | Pretreatment | Significantly inhibited LDH and MDA release. Decreased mitochondrial ROS generation and restored mitochondrial membrane potential and ATP synthesis. | [9] |
| Primary cultured mouse neurons | Amyloid beta (Aβ) | Not specified | Suppressed Aβ-promoted mitochondrial superoxide production and neuronal lipid oxidation. Preserved mitochondrial membrane potential, cytochrome c oxidase activity, and ATP production. Mitigated mtDNA depletion. | [7] |
| Human mesenchymal stem cells | Antimycin A (AMA) | Not specified | Alleviated AMA-induced oxidative stress damage. | [10] |
Table 2: In Vivo Applications of this compound
| Animal Model | Disease/Condition | MitoTEMPO Dosage & Administration | Key Findings | Reference |
| Rats | Endotoxemia (LPS-induced) | 50 nmol/kg intraperitoneally | Normalized the mitochondrial respiratory control ratio in the liver. | [11] |
| Mice | Acetaminophen (APAP) Hepatotoxicity | 10 or 20 mg/kg 1.5h post-APAP | Dose-dependently reduced liver injury. Reduced hepatic glutathione (B108866) disulfide and peroxynitrite formation. | [6] |
| Rats | Noise-Induced Hearing Loss | 1 mg/kg intraperitoneally | Reduced noise-induced threshold shift and prevented outer hair cell loss. Reduced oxidative stress and mtDNA damage. | [12] |
Detailed Experimental Protocols
The successful application of this compound relies on appropriate experimental design. Below are generalized protocols based on cited literature.
In Vitro Cell Culture Protocol
-
Cell Seeding: Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treatment (Recommended): To ensure sufficient mitochondrial accumulation, pre-incubate cells with this compound for at least 1 hour before inducing stress.[13] Optimal concentrations typically range from 2 µM to 100 µM, depending on the cell type and the strength of the stressor.[8][13]
-
Induction of Oxidative Stress: Introduce the stress-inducing agent (e.g., glutamate, oxalate, amyloid beta) to the cell culture medium containing MitoTEMPO.
-
Incubation: Incubate for the desired period (e.g., 3 to 24 hours).[8][9]
-
Assessment: Analyze cells for relevant endpoints such as cell viability (e.g., MTT assay), cytotoxicity (e.g., LDH assay), mitochondrial ROS levels (e.g., MitoSOX Red), mitochondrial membrane potential (e.g., JC-1 assay), and ATP levels.[7][8][9]
In Vivo Administration Protocol
-
Animal Model: Utilize an appropriate animal model for the disease under investigation.
-
Dosage and Administration: this compound is typically administered via intraperitoneal (IP) injection.[6][11][12] Dosages can range from nmol/kg to mg/kg depending on the model and desired effect.[6][11]
-
Timing of Administration: MitoTEMPO can be administered either before or after the induction of injury. For prophylactic effects, administer prior to the insult.[11] For therapeutic assessment, administer at a specific time point following the injury.[6]
Signaling Pathways and Experimental Workflows
MitoTEMPO's modulation of mitochondrial ROS has significant downstream effects on various cellular signaling pathways.
PI3K/Akt/mTOR Signaling Pathway
In the context of glutamate-induced cytotoxicity in neuroblastoma cells, MitoTEMPO has been shown to protect neurons by activating the pro-survival PI3K/Akt/mTOR pathway, which can suppress excessive autophagy.[8]
Nrf2 Signaling Pathway
MitoTEMPO has been demonstrated to alleviate oxidative stress-induced damage in mesenchymal stem cells by upregulating the Nrf2 pathway, a key regulator of the antioxidant response.[10]
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.
Conclusion
This compound is a powerful and specific tool for investigating the role of mitochondrial ROS in cellular physiology and pathology. Its ability to accumulate in mitochondria and scavenge superoxide radicals provides researchers with a reliable method to probe the consequences of mitochondrial oxidative stress. The data and protocols presented in this guide offer a comprehensive resource for scientists and drug development professionals seeking to utilize MitoTEMPO in their research endeavors. Further investigation into the therapeutic potential of MitoTEMPO in various disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
MitoTEMPO Hydrate: A Technical Guide to a Mitochondria-Targeted Antioxidant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoTEMPO hydrate (B1144303) is a novel, mitochondria-targeted antioxidant that has demonstrated significant therapeutic potential in a variety of preclinical models of diseases associated with mitochondrial oxidative stress. By combining the superoxide (B77818) dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP) cation, MitoTEMPO selectively accumulates within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This targeted approach allows for the efficient scavenging of mitochondrial superoxide, thereby mitigating oxidative damage and modulating downstream signaling pathways implicated in cellular dysfunction and death. This document provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of MitoTEMPO hydrate.
Introduction and Discovery
The development of this compound stems from the growing understanding of the central role of mitochondrial dysfunction and oxidative stress in the pathogenesis of numerous diseases. While conventional antioxidants have shown limited efficacy in clinical trials, likely due to their inability to reach the specific subcellular location of ROS production, mitochondria-targeted antioxidants represent a promising therapeutic strategy. MitoTEMPO was designed to address this limitation by covalently linking the potent antioxidant TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to a TPP cation.[1] The lipophilic nature and positive charge of the TPP moiety facilitate its accumulation within the negatively charged mitochondrial matrix.[1][2] This strategic design results in a several hundred-fold increase in its concentration within the mitochondria compared to the cytoplasm.[3]
Chemical and Physical Properties
This compound is a stable, crystalline solid.[4]
| Property | Value | Reference |
| Chemical Name | 2,2,6,6-tetramethyl-4-[[2-(triphenylphosphonio)acetyl]amino]-1-piperidinyloxy, monochloride, monohydrate | [1] |
| CAS Number | 1569257-94-8 | [1][2][5] |
| Molecular Formula | C29H35N2O2P • Cl [H2O] | [1][4] |
| Molecular Weight | 528.0 g/mol | [5][6][7] |
| Purity | ≥95% | [1][4][5][7] |
| Appearance | Crystalline solid | [4][5][7] |
| Solubility | DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 15 mg/ml, PBS (pH 7.2): 5 mg/ml | [1][2][4] |
| Storage | -20°C | [2][4][7] |
Mechanism of Action
MitoTEMPO's primary mechanism of action is the catalytic scavenging of superoxide radicals (O2•−) within the mitochondria. It functions as a superoxide dismutase (SOD) mimetic, converting superoxide into hydrogen peroxide (H2O2), which is then detoxified to water by other mitochondrial enzymes like glutathione (B108866) peroxidase and catalase.[8] This targeted antioxidant activity prevents the accumulation of damaging ROS, thereby protecting mitochondrial components, including DNA, proteins, and lipids, from oxidative damage.[9][10]
Beyond direct superoxide scavenging, MitoTEMPO modulates several downstream signaling pathways that are sensitive to redox state.
Signaling Pathways Modulated by MitoTEMPO
Caption: Signaling pathways modulated by MitoTEMPO.
-
ERK1/2 Pathway: In conditions like diabetic cardiomyopathy, mitochondrial ROS can activate the ERK1/2 signaling pathway, which is implicated in pathological cardiac changes.[9] MitoTEMPO has been shown to down-regulate the phosphorylation of ERK1/2, contributing to its protective effects.[9]
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and the regulation of autophagy. MitoTEMPO can activate the PI3K/Akt/mTOR pathway, thereby inhibiting excessive autophagy and promoting neuronal survival in models of glutamate-induced neurotoxicity.[8]
-
PDE5A-PKG Pathway: In burn injury-induced cardiac dysfunction, MitoTEMPO has been shown to normalize the expression of genes related to the PDE5A-cGMP-PKG pathway.[11]
-
Nrf2-ARE Pathway: MitoTEMPO can modulate the Nrf2-ARE-ROS axis, which is involved in the antioxidant defense system.[11]
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of MitoTEMPO
| Cell Type | Condition | MitoTEMPO Concentration | Outcome | Reference |
| Adult Cardiomyocytes | High Glucose (30 mmol/l) | 25 nmol/l | Prevented mitochondrial superoxide generation and abrogated cell death. | [9] |
| SH-SY5Y Neuroblastoma Cells | Glutamate (100 μM) | 50 and 100 μM | Protected against cytotoxicity, decreased LDH release. | [8] |
| Bovine Oocytes | In Vitro Maturation | 1.00 µM | Improved maturation and fertilization rates, reduced intracellular ROS. | [12] |
| SH-SY5Y Cells | Rotenone-induced neurotoxicity | 10, 100, and 1000 μM | Significantly protected cells against rotenone (B1679576) toxicity. | [13] |
Table 2: In Vivo Efficacy of MitoTEMPO
| Animal Model | Disease/Injury Model | MitoTEMPO Dosage | Route of Administration | Key Findings | Reference |
| Type-1 and Type-2 Diabetic Mice | Diabetic Cardiomyopathy | Not specified, daily injection for 30 days | Injection | Inhibited mitochondrial ROS, prevented oxidative stress, decreased apoptosis, reduced myocardial hypertrophy, and improved myocardial function. | [9] |
| Male Sprague-Dawley Rats | 60% TBSA Scald Burn Injury | 7 mg/kg | Intraperitoneal (ip) | Reversed burn-induced cardiac dysfunction by rescuing cardiac mitochondrial dysfunction. | |
| C57BL/6J Mice | Acetaminophen (B1664979) (APAP) Hepatotoxicity | 10 or 20 mg/kg | Intraperitoneal (ip) | Dose-dependently reduced liver injury, attenuated mitochondrial oxidant stress. | [14][15] |
| Sprague-Dawley Rats | Noise-Induced Hearing Loss | 1 mg/kg | Intraperitoneal (ip) | Attenuated oxidative stress and mitochondrial dysfunction. | [3][16] |
| Ovariectomized (OVX) Rats | Postmenopausal Osteoporosis | Not specified | Not specified | Curtailed trabecular bone loss and reduced expression of senescence markers. | [17] |
| C57BL/6J Mice | Sepsis-induced Acute Kidney Injury | 10 mg/kg | Intraperitoneal (ip) | Reduced mitochondrial superoxide generation and preserved peritubular capillary perfusion. |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments cited in the literature.
In Vitro Model of High Glucose-Induced Cardiomyocyte Injury
-
Objective: To assess the protective effects of MitoTEMPO on cardiomyocytes exposed to high glucose, mimicking diabetic conditions.[9]
-
Cell Culture: Adult cardiomyocytes are isolated and cultured.
-
Experimental Groups:
-
Normal Glucose (5 mmol/l)
-
High Glucose (30 mmol/l)
-
High Glucose (30 mmol/l) + MitoTEMPO (25 nmol/l)
-
-
Incubation: Cells are incubated for 24 hours.
-
Assays:
-
Mitochondrial Superoxide Generation: Measured using MitoSOX Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
-
Cell Death/Viability: Assessed by methods such as trypan blue exclusion or MTT assay.
-
Caption: Experimental workflow for high glucose-induced cardiomyocyte injury.
In Vivo Model of Acetaminophen (APAP)-Induced Hepatotoxicity
-
Objective: To evaluate the therapeutic efficacy of MitoTEMPO in a mouse model of acute liver failure.[14][15]
-
Animal Model: Male C57BL/6J mice are typically used.
-
Procedure:
-
Mice are fasted overnight.
-
A single dose of APAP (e.g., 300 mg/kg) is administered intraperitoneally.
-
MitoTEMPO (e.g., 10 or 20 mg/kg) or vehicle is administered intraperitoneally at a specified time point after APAP administration (e.g., 1.5 hours).
-
-
Sample Collection: Blood and liver tissue are harvested at various time points (e.g., 3, 6, 12, or 24 hours) post-APAP treatment.
-
Analyses:
-
Plasma Alanine Aminotransferase (ALT) Activity: A marker of liver injury.
-
Histopathology: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess necrosis.
-
Oxidative Stress Markers: Measurement of hepatic glutathione disulfide (GSSG) and nitrotyrosine (a marker of peroxynitrite formation).
-
Western Blotting: To analyze the activation of signaling pathways like JNK.
-
Caption: Experimental workflow for APAP-induced hepatotoxicity model.
Measurement of Mitochondrial Reactive Oxygen Species (ROS)
-
Probe: MitoSOX Red is a commonly used fluorescent probe for the specific detection of superoxide in the mitochondria of live cells.
-
Principle: MitoSOX Red rapidly and selectively targets mitochondria. Once in the mitochondria, it is oxidized by superoxide, but not by other ROS or reactive nitrogen species (RNS), to produce a red fluorescence.
-
Procedure (for cultured cells):
-
Load cells with MitoSOX Red reagent (typically at a concentration of 5 µM) for 10-30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Analyze the red fluorescence using a fluorescence microscope, flow cytometer, or microplate reader.
-
-
Procedure (for tissue homogenates): A similar principle can be applied to tissue lysates, where the rate of fluorescence increase is measured.[18]
Assessment of General Oxidative Stress
-
Probe: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe used to measure intracellular ROS.
-
Principle: DCFH-DA is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Procedure:
-
Load cells or tissue homogenates with DCFH-DA.
-
Measure the increase in fluorescence intensity, which is proportional to the level of intracellular ROS.[18]
-
Measurement of Protein Carbonyl Content
-
Principle: This assay is a common measure of protein oxidation. Carbonyl groups on proteins are formed by the oxidative modification of amino acid side chains.
-
Procedure:
-
Proteins are derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the carbonyl groups to form a stable dinitrophenyl (DNP) hydrazone product.
-
The amount of DNP-derivatized protein is then quantified spectrophotometrically or by using an ELISA-based method with an anti-DNP antibody.[9][18]
-
Conclusion and Future Directions
This compound has emerged as a powerful research tool and a promising therapeutic candidate for a wide range of pathologies linked to mitochondrial oxidative stress. Its ability to specifically target the primary source of cellular ROS offers a significant advantage over non-targeted antioxidants. The preclinical data summarized in this guide highlight its potential in treating conditions such as diabetic cardiomyopathy, drug-induced liver injury, and neurodegenerative diseases.
Future research should focus on comprehensive pharmacokinetic and toxicology studies to pave the way for clinical trials. Further elucidation of the complex signaling networks modulated by MitoTEMPO will also be crucial for understanding its full therapeutic potential and identifying new disease indications. The continued development of mitochondria-targeted antioxidants like MitoTEMPO holds great promise for addressing the significant unmet medical need for diseases driven by mitochondrial dysfunction.
References
- 1. caymanchem.com [caymanchem.com]
- 2. NB-64-23640-1mg | this compound [1569257-94-8] Clinisciences [clinisciences.com]
- 3. Frontiers | mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. MitoTEMPO (hydrate) - Cayman Chemical [bioscience.co.uk]
- 6. MitoTEMPO (hydrate) | C29H37ClN2O3P | CID 73504624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondria-specific antioxidant MitoTEMPO alleviates senescence of bone marrow mesenchymal stem cells in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Biological Effects of MitoTEMPO Hydrate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO (B12350739) hydrate (B1144303) is a mitochondria-targeted antioxidant designed to specifically scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[1][2] Structurally, it consists of a piperidine (B6355638) nitroxide (TEMPO) moiety coupled to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, driven by the mitochondrial membrane potential.[3][4] This targeted delivery makes MitoTEMPO a powerful tool for investigating the role of mitochondrial oxidative stress in a wide range of cellular processes and disease models. This guide provides a comprehensive overview of the biological effects of MitoTEMPO hydrate, with a focus on its mechanism of action, effects on key signaling pathways, and detailed experimental protocols.
Mechanism of Action
MitoTEMPO functions as a superoxide dismutase (SOD) mimetic.[1][5] Within the mitochondrial matrix, it catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which can then be further detoxified to water by endogenous antioxidant enzymes such as catalase and glutathione (B108866) peroxidase.[1] By specifically targeting mitochondrial superoxide, MitoTEMPO helps to mitigate the damaging effects of oxidative stress at its primary source, thereby protecting mitochondrial integrity and function.[2][6]
Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the scientific literature.
Table 1: Effects of MitoTEMPO on Cell Viability and Cytotoxicity
| Cell Line | Stressor | MitoTEMPO Concentration | Effect on Cell Viability | Cytotoxicity Assay | Reference |
| SH-SY5Y | Glutamate (100 µM) | 50 µM | Increased to 82.90 ± 1.78% | MTT Assay | [1] |
| SH-SY5Y | Glutamate (100 µM) | 100 µM | Increased to 93.56 ± 2.85% | MTT Assay | [1] |
| SH-SY5Y | Rotenone | 10, 100, 1000 µM | Significant protection | MTT Assay | [5] |
| NRK-52E | Oxalate (700 µM) | Not specified | Significantly increased | LDH Release Assay | [7] |
Table 2: Effects of MitoTEMPO on Reactive Oxygen Species (ROS) and Oxidative Stress Markers
| Cell/Tissue Model | Stressor | MitoTEMPO Concentration | Effect on ROS/Oxidative Stress Marker | Measurement Assay | Reference |
| SH-SY5Y Cells | Glutamate (100 µM) | 50 µM | Intracellular ROS decreased to 103.78 ± 6.67% of control | DCFDA Assay | [1] |
| SH-SY5Y Cells | Glutamate (100 µM) | 100 µM | Intracellular ROS decreased to 78.12 ± 5.67% of control | DCFDA Assay | [1] |
| Mouse Brain | Severe Hypoglycemia | Not specified | Reduced ROS and MDA content | DHE staining, ELISA | [8] |
| NRK-52E Cells | Oxalate (700 µM) | Not specified | Decreased mitochondrial ROS generation | MitoSOX Red Assay | [7] |
| Diabetic Mouse Hearts | Diabetes | Not specified | Inhibited mitochondrial ROS generation | Not specified | [9] |
Table 3: Effects of MitoTEMPO on Mitochondrial Function
| Cell/Tissue Model | Stressor | MitoTEMPO Concentration | Effect on Mitochondrial Parameter | Measurement Assay | Reference |
| Primary Mouse Neurons | Amyloid Beta | Not specified | Preserved mitochondrial membrane potential, cytochrome c oxidase activity, and ATP production | Not specified | [6] |
| NRK-52E Cells | Oxalate (700 µM) | Not specified | Restored mitochondrial membrane potential and increased ATP synthesis | Not specified | [7] |
| Human Sperm | Cryopreservation | 5-50 µM | Significantly improved mitochondrial membrane potential | Not specified | [4] |
Key Signaling Pathways Modulated by this compound
MitoTEMPO has been shown to influence several critical signaling pathways, primarily by mitigating mitochondrial ROS-induced signaling events.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. In response to cellular stress, this pathway can be dysregulated. Studies have shown that MitoTEMPO can activate the PI3K/Akt/mTOR pathway, promoting cell survival.[1] For instance, in glutamate-induced neurotoxicity in SH-SY5Y cells, MitoTEMPO treatment significantly increased the phosphorylation of PI3K, Akt, and mTOR.[1]
Figure 1: MitoTEMPO's modulation of the PI3K/Akt/mTOR pathway.
ERK1/2 Pathway
The Extracellular signal-regulated kinase (ERK) pathway is involved in cell proliferation, differentiation, and survival. Oxidative stress can lead to the activation of the ERK1/2 pathway, which in some contexts, contributes to cellular damage. MitoTEMPO has been demonstrated to prevent the activation of ERK1/2 in diabetic hearts, suggesting a protective role by blocking upstream ROS signaling.[9]
Figure 2: MitoTEMPO's impact on the ERK1/2 signaling pathway.
Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxifying genes. MitoTEMPO has been shown to reactivate Nrf2 in the presence of oxidative stressors like oxidized low-density lipoprotein (ox-LDL).[10]
Figure 3: MitoTEMPO's role in the Nrf2-ARE signaling pathway.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment: Treat cells with the desired concentrations of the stressor and/or this compound for the specified duration (e.g., 24 hours).[1]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.[1]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[1]
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Measurement of Intracellular ROS (DCFH-DA Assay)
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS.[12][13]
-
Cell Seeding and Treatment: Seed and treat cells in a 24-well plate or 96-well plate as described for the MTT assay.
-
DCFH-DA Loading: Remove the treatment medium and wash the cells once with serum-free medium. Add fresh serum-free medium containing 10 µM DCFH-DA to each well.
-
Incubation: Incubate the cells for 30 minutes at 37°C in the dark.[12]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.[12]
-
Fluorescence Measurement: Add 500 µL of PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[12] Alternatively, visualize and quantify fluorescence using a fluorescence microscope.
Western Blotting for Protein Expression Analysis
This is a general protocol for analyzing protein expression levels.[1][14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[1]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-60 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against a cellular stressor.
Figure 4: A typical experimental workflow for studying MitoTEMPO's effects.
Conclusion
This compound is a valuable pharmacological tool for dissecting the intricate roles of mitochondrial ROS in cellular physiology and pathology. Its targeted action allows for the specific investigation of mitochondrial oxidative stress, providing clearer insights compared to general antioxidants. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize MitoTEMPO in their studies, ultimately contributing to a better understanding of mitochondrial-related diseases and the development of novel therapeutic strategies.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mito-Tempo alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT (Assay protocol [protocols.io]
- 12. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 14. Mitochondrial purification protocol for western blot | Abcam [abcam.com]
MitoTEMPO Hydrate: A Technical Guide to its Role in Mitigating Mitochondrial Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial reactive oxygen species (mtROS) are increasingly recognized as key mediators of cellular damage and dysfunction in a wide range of pathologies. This technical guide provides an in-depth overview of MitoTEMPO hydrate (B1144303), a mitochondria-targeted antioxidant designed to specifically scavenge superoxide (B77818) within the mitochondrial matrix. We will explore its mechanism of action, summarize key quantitative data from preclinical studies, provide detailed experimental protocols for its use, and visualize the cellular signaling pathways it modulates. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating mitochondrial oxidative stress.
Introduction: The Challenge of Mitochondrial Oxidative Stress
Mitochondria, the powerhouses of the cell, are a primary source of endogenous reactive oxygen species (ROS). While low levels of ROS are essential for normal cellular signaling, excessive production, a condition known as oxidative stress, can lead to damage of lipids, proteins, and mitochondrial DNA (mtDNA). This damage is implicated in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. The development of therapies that can specifically target and neutralize mtROS without disrupting global cellular redox balance is a significant challenge in drug development.
MitoTEMPO Hydrate: Mechanism of Action
This compound is a novel compound designed to address the challenge of mitochondrial oxidative stress directly at its source. Its structure consists of two key moieties:
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl): A well-characterized piperidine (B6355638) nitroxide that acts as a potent superoxide dismutase (SOD) mimetic.[1][2] It catalyzes the dismutation of superoxide (O₂⁻) into hydrogen peroxide (H₂O₂) and oxygen, effectively neutralizing this highly reactive radical.[3]
-
Triphenylphosphonium (TPP⁺): A lipophilic cation that facilitates the accumulation of the molecule within the mitochondria.[1][2] The negative membrane potential of the inner mitochondrial membrane drives the uptake of the positively charged TPP⁺ moiety, leading to a several hundred-fold concentration of MitoTEMPO within the mitochondrial matrix compared to the cytoplasm.[4]
This targeted delivery ensures that the superoxide scavenging activity is localized to the primary site of its production, enhancing its efficacy and minimizing off-target effects.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in different models of oxidative stress.
Table 1: In Vivo Efficacy of this compound
| Model | Species | Dose | Administration Route | Key Findings | Reference |
| Acetaminophen-induced hepatotoxicity | Mouse | 10 or 20 mg/kg | Intraperitoneal (i.p.) | Dose-dependently reduced plasma ALT activities and centrilobular necrosis. | [1] |
| Noise-induced hearing loss | Rat | 1 mg/kg | Intraperitoneal (i.p.) | Significantly alleviated auditory threshold shifts and reduced outer hair cell loss. | [6] |
| Endotoxemia | Rat | 50 nmol/kg | Intraperitoneal (i.p.) | Mitigated liver tissue damage as evidenced by reduced AST levels. | [7] |
| Neuropathic pain (Chronic Constrictive Injury) | Rat | 0.7 mg/kg/day | Intraperitoneal (i.p.) | Increased paw withdrawal threshold and thermal paw withdrawal latency. | [8] |
Table 2: In Vitro Efficacy of this compound
| Cell Type | Stress Inducer | Concentration | Key Findings | Reference |
| SH-SY5Y neuroblastoma cells | Glutamate (100 µM) | 50 and 100 µM | Restored cell viability, reduced ROS production, and improved mitochondrial membrane potential. | [4] |
| Adult cardiomyocytes | High glucose (30 mmol/l) | 25 nmol/l | Inhibited mitochondrial superoxide generation and abrogated high glucose-induced cell death. | [3] |
| Human AC16 cardiomyocytes | Cigarette smoke medium (4%) | 1 µM | Prevented mitochondrial superoxide production, inhibited IL-8 release, and decreased apoptosis. | [9] |
| Porcine preimplantation embryos | In vitro culture | 5-50 µM | Improved post-thaw sperm motility, viability, and mitochondrial membrane potential. | [10] |
Signaling Pathways Modulated by this compound
MitoTEMPO's ability to reduce mitochondrial superoxide has significant downstream effects on cellular signaling pathways implicated in cell survival, inflammation, and apoptosis.
PI3K/Akt/mTOR Pathway
In models of glutamate-induced neurotoxicity, MitoTEMPO has been shown to activate the PI3K/Akt/mTOR signaling pathway.[4] This pathway is crucial for promoting cell survival and inhibiting autophagy. By reducing oxidative stress, MitoTEMPO can restore the phosphorylation of key proteins in this cascade, thereby protecting neurons from excitotoxic cell death.[4]
Caption: MitoTEMPO's role in the PI3K/Akt/mTOR pathway.
c-Jun N-terminal Kinase (JNK) Pathway
The JNK signaling pathway is a critical component of the cellular stress response. Oxidative stress is a potent activator of JNK, which can then translocate to the mitochondria and amplify the initial oxidative insult, leading to a vicious cycle of ROS production and cellular damage. MitoTEMPO has been shown to be effective in mitigating this process by preventing the initial JNK activation and its subsequent mitochondrial translocation in models of acetaminophen-induced hepatotoxicity.[5]
Caption: MitoTEMPO's modulation of the JNK signaling pathway.
Nrf2 Pathway
The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and initiates the transcription of a battery of antioxidant and cytoprotective genes. Recent studies suggest that MitoTEMPO can re-activate Nrf2, leading to the suppression of the NLRP3 inflammasome and subsequent pyroptosis in the context of atherosclerosis.[11]
Caption: MitoTEMPO's influence on the Nrf2 antioxidant pathway.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the efficacy of this compound.
In Vitro Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol describes the use of the fluorescent dye MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.
Materials:
-
MitoSOX Red reagent (e.g., from Thermo Fisher Scientific)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other appropriate buffer
-
Cell line of interest
-
This compound
-
Positive control (e.g., Antimycin A)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Cell Culture: Plate cells at an appropriate density in a multi-well plate and culture overnight.
-
MitoTEMPO Pre-treatment: Pre-treat cells with the desired concentration of MitoTEMPO (e.g., 1-10 µM) for 1 hour prior to inducing oxidative stress.[12]
-
Induction of Oxidative Stress: Add the stress-inducing agent (e.g., high glucose, antimycin A) to the cells and incubate for the desired period.[3]
-
MitoSOX Red Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.[13]
-
Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS.
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[13]
-
-
Washing: Gently wash the cells three times with pre-warmed HBSS.[13]
-
Analysis:
-
Flow Cytometry: Trypsinize and resuspend the cells in HBSS. Analyze the fluorescence in the PE channel.[13]
-
Fluorescence Microscopy: Observe the cells directly using a fluorescence microscope with appropriate filters for red fluorescence.
-
Caption: Experimental workflow for MitoSOX Red assay.
In Vivo Administration of MitoTEMPO in a Mouse Model
This protocol provides a general framework for administering MitoTEMPO to mice in a preclinical disease model.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Mice (strain and sex appropriate for the model)
-
Disease-inducing agent (e.g., acetaminophen)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the experiment.
-
Disease Induction: Induce the disease or injury according to the established model. For example, in a model of acetaminophen (B1664979) (APAP) hepatotoxicity, administer 300 mg/kg APAP via intraperitoneal (i.p.) injection.[1]
-
MitoTEMPO Preparation: Dissolve this compound in sterile saline to the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, dissolve 0.2 mg of MitoTEMPO in an appropriate volume for i.p. injection, typically 100-200 µL).
-
MitoTEMPO Administration: Administer the prepared MitoTEMPO solution via i.p. injection at a specified time point relative to disease induction. For example, 1.5 hours after APAP administration.[1]
-
Monitoring and Sample Collection: Monitor the animals for the duration of the experiment. At the designated endpoint, collect blood and tissues for analysis (e.g., plasma for ALT measurement, liver tissue for histology and biochemical assays).
Caption: General workflow for in vivo MitoTEMPO studies.
Conclusion
This compound represents a significant advancement in the field of mitochondrial medicine. Its ability to specifically target and neutralize superoxide within the mitochondria makes it a powerful tool for both basic research and as a potential therapeutic agent. The data summarized in this guide demonstrate its efficacy in a variety of preclinical models, and the provided protocols offer a starting point for researchers wishing to incorporate MitoTEMPO into their own studies. As our understanding of the role of mitochondrial oxidative stress in disease continues to grow, targeted antioxidants like MitoTEMPO will undoubtedly play an increasingly important role in the development of novel therapies.
References
- 1. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Mito-Tempo alleviates ox-LDL-provoked foam cell formation by regulating Nrf2/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate: A Technical Guide for Cellular Aging Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of MitoTEMPO (B12350739) hydrate (B1144303), a mitochondria-targeted antioxidant, and its application in the study of cellular aging. It covers its mechanism of action, impact on key signaling pathways, quantitative effects observed in experimental models, and detailed protocols for its use.
Introduction: Mitochondrial Oxidative Stress and Cellular Aging
Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental aspect of the aging process. A key driver of senescence is the accumulation of oxidative damage, with mitochondria being the primary source of endogenous reactive oxygen species (ROS).[1] Dysfunctional mitochondria produce excess superoxide (B77818), which can damage cellular components like DNA, lipids, and proteins, thereby triggering senescence pathways.
MitoTEMPO hydrate is a novel tool designed to specifically address this issue. It is a mitochondria-targeted antioxidant that possesses potent superoxide scavenging properties.[2] By accumulating within the mitochondria, MitoTEMPO allows researchers to directly investigate the role of mitochondrial ROS (mROS) in the aging cascade and explore potential therapeutic interventions for age-related pathologies.[3][4]
Mechanism of Action
MitoTEMPO's efficacy stems from its unique chemical structure. It consists of a piperidine (B6355638) nitroxide (TEMPO) moiety, which is a powerful superoxide dismutase (SOD) mimetic, conjugated to a triphenylphosphonium (TPP⁺) cation. The large, lipophilic TPP⁺ cation facilitates the molecule's accumulation within the mitochondrial matrix, driven by the organelle's negative membrane potential. This targeting mechanism leads to a concentration several hundred-fold higher than in the cytoplasm, allowing for the precise scavenging of superoxide at its primary site of production.[5] This action protects against oxidative damage, preserves mitochondrial function, and mitigates downstream cellular damage.[2][4]
Signaling Pathways Modulated by MitoTEMPO in Aging
Mitochondrial ROS are not just damaging agents; they are also signaling molecules that influence key pathways central to aging and longevity. By quenching excess mROS, MitoTEMPO can modulate these pathways to prevent or reverse cellular senescence.
Caption: MitoTEMPO's mechanism in mitigating mROS-induced cellular senescence.
-
p53 and Senescence: Excessive mROS can lead to oxidative damage, which in turn activates tumor suppressor proteins like p53. Activated p53 can induce cell cycle arrest and a senescent phenotype. Studies have shown that MitoTEMPO treatment can reduce the expression of p53 in senescent cells, suggesting it can suppress this pathway by alleviating the initial oxidative trigger.[1]
-
PI3K/Akt/mTOR Pathway: The mTOR pathway is a central regulator of cell growth and metabolism and is heavily implicated in the aging process.[6][7] Oxidative stress can dysregulate mTOR signaling. Research indicates that MitoTEMPO can rescue impaired autophagy (a cellular recycling process inhibited by mTOR) by activating the PI3K/Akt/mTOR pathway, thereby promoting cell survival.[8]
-
Mitochondrial Biogenesis and Quality Control: MitoTEMPO has been shown to protect mitochondrial DNA (mtDNA) from oxidative damage.[4][5] It helps maintain the expression of factors crucial for mtDNA replication, such as DNA polymerase gamma (POLG) and Twinkle, preserving mitochondrial biogenesis and function.[4] Furthermore, it can suppress the mitochondrial unfolded protein response (UPRmt), a stress response linked to senescence.[1]
-
Nrf2 Signaling: While direct modulation is less documented, the Nrf2 pathway is a master regulator of the endogenous antioxidant response.[9][10] By reducing the burden of mROS, MitoTEMPO complements the cellular defense mechanisms governed by Nrf2, helping to restore redox homeostasis.
Quantitative Data on MitoTEMPO's Effects
The following tables summarize key quantitative findings from various studies, demonstrating the efficacy of MitoTEMPO in counteracting age-related cellular decline.
Table 1: Effects on Mitochondrial Bioenergetics and Function
| Parameter | Model System | Observation | Result of MitoTEMPO Treatment | Reference |
|---|---|---|---|---|
| Respiratory Control Ratio (RCR) | Cardiomyocyte mitochondria (Old Mice) | Decreased from 4.24 to 3.02 | Restored to 4.16 | [11] |
| Complex I-dependent Respiration | Cardiomyocyte mitochondria (Old Mice) | Decreased by ~27% vs. Young | Improved to levels similar to young mice | [11] |
| ATP Production | Primary neurons with Aβ toxicity | Compromised ATP generation | Preserved ATP production | [4] |
| ATP Levels | Rat cochleae after acoustic trauma | Decreased | Significantly restored ATP levels | [5] |
| Mitochondrial Membrane Potential | Primary neurons with Aβ toxicity | Reduced | Preserved mitochondrial membrane potential |[4] |
Table 2: Effects on Oxidative Stress and Downstream Targets
| Parameter | Model System | Observation | Result of MitoTEMPO Treatment | Reference |
|---|---|---|---|---|
| H₂O₂ Levels | Cardiomyocytes (Old Mice) | Increased | Reduced H₂O₂ levels | [11] |
| Mitochondrial Superoxide | Primary neurons with Aβ toxicity | Increased | Significantly suppressed superoxide production | [4] |
| Lipid Peroxidation | Primary neurons with Aβ toxicity | Increased | Significantly suppressed lipid oxidation | [4] |
| Protein Carbonyl Content | Diabetic mouse hearts | Elevated | Abrogated the increase in protein carbonyls | [12] |
| NADPH Oxidase Activity | Myocardium (Aged Mice) | Increased | Reduced to levels of young mice | [11] |
| eNOS Phosphorylation | Aorta (Old Mice) | Decreased | Improved eNOS phosphorylation |[11] |
Key Experimental Protocols
Successful application of MitoTEMPO requires robust and reproducible experimental designs. Below are detailed methodologies for common assays used in cellular aging studies.
Caption: A general workflow for in vitro studies using MitoTEMPO.
Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is for assessing mROS levels in cultured cells.
-
Cell Seeding: Plate cells (e.g., primary neurons, fibroblasts) on appropriate cultureware (e.g., 96-well plates, glass-bottom dishes) and allow them to adhere overnight.
-
Induction of Stress (Optional): Induce oxidative stress or senescence using a relevant stimulus (e.g., Amyloid-β, H₂O₂, rotenone).
-
MitoTEMPO Treatment: Pre-treat cells with the desired concentration of MitoTEMPO (typically 1-100 µM) for 2-24 hours prior to or during the stress induction.[13]
-
Staining: Remove the culture medium and wash cells once with pre-warmed Hanks' Balanced Salt Solution (HBSS) or PBS. Incubate cells with 5 µM MitoSOX Red reagent in HBSS/PBS for 10-30 minutes at 37°C, protected from light.
-
Wash: Gently wash the cells three times with warm HBSS/PBS.
-
Analysis: Immediately analyze the cells. For fluorescence microscopy, visualize using a rhodamine filter set. For quantitative analysis via flow cytometry, use an appropriate laser (e.g., 488 nm or 561 nm) for excitation.
Protocol 2: Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This assay identifies senescent cells based on increased lysosomal β-galactosidase activity at pH 6.0.
-
Cell Culture and Treatment: Culture and treat cells with an senescence-inducing agent and/or MitoTEMPO as described above.
-
Fixation: Wash cells twice with PBS. Fix the cells with a 2% formaldehyde (B43269) / 0.2% glutaraldehyde (B144438) solution in PBS for 10-15 minutes at room temperature.
-
Wash: Wash the cells three times with PBS.
-
Staining Solution: Prepare the SA-β-gal staining solution: 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer (pH 6.0), 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl₂.
-
Incubation: Remove the final PBS wash and add the staining solution to the cells. Incubate the plate at 37°C (without CO₂) for 2 to 24 hours, protected from light. Check for the development of a blue color periodically under a microscope.
-
Quantification: Stop the reaction by washing with PBS. Count the number of blue-stained (positive) cells versus the total number of cells in multiple fields of view to determine the percentage of senescent cells.
Protocol 3: In Vivo Administration in Rodent Models
MitoTEMPO can be administered systemically to investigate its effects in whole organisms.
-
Preparation: Dissolve this compound in a suitable vehicle, such as sterile saline.[14] Some protocols may use a small amount of ethanol (B145695) to aid dissolution before diluting in saline.[14] Prepare fresh dilutions and protect them from light.
-
Dosage: Effective dosages can vary. A common regimen involves intraperitoneal (i.p.) injection. For example, in a rat model of endotoxemia, MitoTEMPO was administered i.p. at a dose of 10 mg/kg.[15]
-
Administration Schedule: The treatment schedule depends on the model. It can be administered as a pre-treatment before an insult (e.g., 1 hour before LPS injection) and followed by subsequent doses (e.g., 11 hours after).[15] For chronic aging studies, daily or every-other-day injections over several weeks may be required.
-
Sample Collection: At the end of the experiment, blood and tissues can be collected for downstream analysis of biomarkers, histology, and mitochondrial function.[15]
Conclusion and Future Directions
This compound has proven to be an invaluable chemical probe for elucidating the causal link between mitochondrial oxidative stress and cellular aging. Its ability to specifically target and neutralize superoxide within mitochondria allows for precise dissection of signaling pathways and cellular phenotypes. The quantitative data consistently demonstrate its protective effects on mitochondrial bioenergetics and overall cellular health.[4][11] As a research tool, it is essential for validating the mitochondrial theory of aging. In drug development, MitoTEMPO and similar mitochondria-targeted antioxidants represent a promising therapeutic strategy for a host of age-related diseases, including neurodegenerative disorders, cardiovascular disease, and osteoporosis.[1][3][11] Future research should focus on long-term in vivo studies to further establish its efficacy and safety profile for potential clinical translation.
References
- 1. Mitochondria-specific antioxidant MitoTEMPO alleviates senescence of bone marrow mesenchymal stem cells in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. editverse.com [editverse.com]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crosstalk between the mTOR and Nrf2/ARE signaling pathways as a target in the improvement of long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Age-associated decline in Nrf2 signaling and associated mtDNA damage may be involved in the degeneration of the auditory cortex: Implications for central presbycusis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolution of mitochondrial oxidant stress improves aged-cardiovascular performance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
MitoTEMPO Hydrate: A Targeted Approach to Mitigating Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of MitoTEMPO hydrate (B1144303) and its profound effects on the intricate process of apoptosis. As a mitochondria-targeted antioxidant, MitoTEMPO hydrate has emerged as a valuable tool in cellular research and a potential therapeutic agent for a range of pathologies underpinned by oxidative stress and programmed cell death. This document details the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound is a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) conjugated to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, the primary site of reactive oxygen species (ROS) production in most mammalian cells. Once localized to the mitochondrial matrix, MitoTEMPO acts as a potent superoxide (B77818) dismutase (SOD) mimetic, effectively scavenging superoxide radicals (O₂⁻•). By neutralizing this key ROS, this compound protects mitochondria from oxidative damage, thereby preserving their structural and functional integrity. This targeted antioxidant activity is central to its ability to modulate apoptosis, primarily by intervening in the intrinsic apoptotic pathway.
Quantitative Effects on Apoptotic Markers
The efficacy of this compound in preventing apoptosis has been quantified across numerous studies. The following tables summarize the key findings on its impact on critical apoptotic markers.
| Apoptotic Marker | Experimental Model | Treatment Conditions | Effect of this compound | Reference |
| Caspase-3 Activity | Diabetic mouse hearts | Diabetes induction | Prevented the increase in caspase-3 activity. | [1] |
| LLC-PK1 cells | ATP depletion-recovery | Attenuated caspase-3 activation in a dose-dependent manner. | [2] | |
| Acetaminophen-induced liver injury in mice | Acetaminophen overdose | Increased caspase-3 activity and cleavage in the late phase, suggesting a switch from necrosis to apoptosis. | [3] | |
| Bcl-2 Family Proteins | Diabetic mouse hearts | Diabetes induction | Increased the protein expression of the anti-apoptotic BCL-2. | [1] |
| Rotenone-treated SH-SY5Y cells | Rotenone exposure | Reduced the increase in the Bax/Bcl-2 ratio. | [2][4] | |
| Annexin V Staining | High glucose-stimulated cardiomyocytes | High glucose | Prevented high glucose-induced cell death as measured by Annexin V staining. | [1] |
| Piscidin-1-treated MG63 cells | Piscidin-1 exposure | Reduced the percentage of apoptotic cells. | [5] | |
| Mitochondrial Membrane Potential (ΔΨm) | Piscidin-1-treated MG63 cells | Piscidin-1 exposure | Rescued the dissipation of mitochondrial membrane potential. | [5] |
| Glutamate-exposed SH-SY5Y cells | Glutamate exposure | Improved mitochondrial membrane potential. | [6] |
Signaling Pathways Modulated by this compound
This compound primarily exerts its anti-apoptotic effects by intervening in the intrinsic apoptosis pathway , which is initiated by intracellular stress signals that converge on the mitochondria.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mito-Tempo Protects against Acute Liver Injury but Induces Limited Secondary Apoptosis during the Late Phase of Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: MitoTEMPO Hydrate and its Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MitoTEMPO hydrate (B1144303) is a mitochondria-targeted antioxidant designed to combat cellular oxidative stress, a key contributor to a multitude of pathological conditions. By selectively accumulating within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production, MitoTEMPO offers a targeted approach to mitigate oxidative damage. This guide provides a comprehensive technical overview of MitoTEMPO hydrate's mechanism of action, its quantifiable effects on cellular metabolism, detailed experimental protocols for its evaluation, and its influence on critical signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their exploration of MitoTEMPO as a potential therapeutic agent.
Core Mechanism of Action
This compound is a conjugate of the potent superoxide (B77818) scavenger TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and the lipophilic cation triphenylphosphonium (TPP+). The positively charged TPP+ moiety facilitates the molecule's accumulation within the negatively charged mitochondrial matrix. Once localized, the TEMPO moiety exerts its antioxidant effect by scavenging superoxide radicals (O₂⁻), a primary form of ROS generated during mitochondrial respiration. This targeted action helps to preserve mitochondrial function and integrity, which are often compromised under conditions of oxidative stress.
Quantitative Impact on Cellular Metabolism
This compound has been demonstrated to have a significant and measurable impact on key parameters of cellular metabolism. The following tables summarize the quantitative effects observed in various experimental models.
| Parameter Assessed | Experimental Model | Treatment Conditions | Quantitative Effect | Reference |
| ATP Levels | LLC-PK1 cells (porcine kidney epithelial) after ATP depletion-recovery | 2h ATP depletion followed by 1h recovery with MitoTEMPO | In SOD1 over-expressing cells, ATP levels were 86 ± 4.95% of control. In EGFP cells, ATP levels were 76 ± 9.17% of control.[1] | [1] |
| Mitochondrial Superoxide Production | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Significantly suppressed Aβ-promoted mitochondrial superoxide production.[2] | [2] |
| Lipid Peroxidation | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Significantly suppressed Aβ-promoted neuronal lipid oxidation.[2] | [2] |
| Cytochrome c Oxidase Activity | Primary cultured mouse neurons | Amyloid beta (Aβ) induced toxicity | Preserved cytochrome c oxidase activity.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on cellular metabolism. Below are protocols for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard assay to assess mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer (Agilent)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined density and allow them to adhere overnight.
-
MitoTEMPO Pre-treatment: On the day of the assay, replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle control. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Assay Preparation: Replace the treatment medium with pre-warmed assay medium. Place the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Loading the Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Analyzer Measurement: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure basal OCR, and then sequentially inject the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Assay
The JC-1 assay is a fluorescent method used to measure changes in mitochondrial membrane potential.
Materials:
-
JC-1 dye
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound
-
FCCP or CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the specified duration. Include a positive control group treated with an uncoupler like FCCP or CCCP.
-
JC-1 Staining: Prepare a JC-1 working solution (typically 1-5 µM in culture medium). Remove the treatment medium from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells with JC-1 at 37°C for 15-30 minutes, protected from light.
-
Washing: Gently wash the cells twice with warm PBS.
-
Analysis:
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. Healthy cells will show high red fluorescence, while cells with depolarized mitochondria will exhibit a shift to green fluorescence. The ratio of red to green fluorescence can be quantified.[3][4][5]
-
Impact on Cellular Signaling Pathways
This compound influences several key signaling pathways involved in cellular metabolism, stress response, and survival.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and detoxification genes. By reducing mitochondrial ROS, MitoTEMPO can modulate the activation state of the Nrf2 pathway, helping to restore cellular redox homeostasis.[6][7]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Oxidative stress can dysregulate this pathway. MitoTEMPO, by alleviating mitochondrial ROS, can help maintain the normal function of the PI3K/Akt/mTOR pathway, thereby promoting cell survival and inhibiting apoptosis.[8][9][10][11][12]
PGC-1α/NRF-1/TFAM Signaling Pathway
The PGC-1α/NRF-1/TFAM pathway is the master regulator of mitochondrial biogenesis. Oxidative stress can impair this pathway, leading to a decline in mitochondrial content and function. By preserving mitochondrial integrity, MitoTEMPO can support the normal activity of this pathway, thereby promoting the generation of new, healthy mitochondria.[13][14][15][16][17]
Applications in Drug Development
The targeted antioxidant properties of this compound make it a promising candidate for therapeutic intervention in a wide range of diseases where mitochondrial oxidative stress is a key pathological feature. These include, but are not limited to:
-
Neurodegenerative Diseases: Conditions such as Alzheimer's and Parkinson's disease are characterized by significant mitochondrial dysfunction and oxidative damage in neurons.[2]
-
Cardiovascular Diseases: Oxidative stress plays a critical role in the pathophysiology of heart failure, ischemia-reperfusion injury, and hypertension.[18]
-
Metabolic Disorders: Diseases like type 2 diabetes are associated with mitochondrial ROS overproduction.
-
Drug-Induced Toxicity: MitoTEMPO has shown protective effects against organ damage caused by certain drugs.[19]
-
Inflammatory Conditions: Oxidative stress is a key component of the inflammatory response, and MitoTEMPO may help to mitigate this.[20]
Conclusion
This compound represents a significant advancement in the field of antioxidant therapy. Its ability to specifically target the mitochondria and scavenge superoxide radicals offers a potent and precise mechanism to combat cellular oxidative stress. The quantitative data, detailed experimental protocols, and pathway analyses provided in this guide underscore the profound impact of MitoTEMPO on cellular metabolism and its potential as a therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic applications in a variety of human diseases.
References
- 1. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria Specific Antioxidant, MitoTEMPO, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.co.jp]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Regulation of Mitochondrial Biogenesis as a Way for Active Longevity: Interaction Between the Nrf2 and PGC-1α Signaling Pathways [frontiersin.org]
- 17. PGC-1alpha downstream transcription factors NRF-1 and TFAM are genetic modifiers of Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for MitoTEMPO Hydrate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO hydrate (B1144303) is a well-established, mitochondria-targeted antioxidant crucial for investigating the role of mitochondrial reactive oxygen species (ROS) in cellular processes and disease models.[1][2][3] As a superoxide (B77818) dismutase (SOD) mimetic, it specifically scavenges superoxide radicals at their primary site of production within the mitochondria.[1][2][3] This is achieved through the conjugation of a piperidine (B6355638) nitroxide (TEMPO) moiety to a triphenylphosphonium (TPP⁺) cation, which facilitates its accumulation within the negatively charged mitochondrial matrix.[1][2][3] These application notes provide a comprehensive guide for the effective use of MitoTEMPO hydrate in cell culture experiments, including detailed protocols and data presentation for easy reference.
Mechanism of Action
This compound's targeted action allows for the specific quenching of mitochondrial superoxide, a key molecule in oxidative stress signaling. This targeted intervention helps to elucidate the specific roles of mitochondrial ROS in various signaling pathways and pathological conditions, distinguishing them from cytosolic ROS. The accumulation of MitoTEMPO in mitochondria is driven by the mitochondrial membrane potential. Inside the mitochondria, the TEMPO moiety detoxifies superoxide radicals, thereby mitigating oxidative damage and its downstream consequences.
A diagram illustrating the mechanism of action of this compound is provided below.
Caption: Mechanism of MitoTEMPO action in the mitochondria.
Product Specifications
| Property | Value |
| Appearance | Crystalline solid[4] |
| Molecular Formula | C₂₉H₃₅N₂O₂P·Cl·H₂O[2][3] |
| Molecular Weight | 528.0 g/mol [2] |
| Solubility | DMSO: ~10 mg/mL[2][4]DMF: ~15 mg/mL[2]Ethanol: ~15 mg/mL[2][4]PBS (pH 7.2): ~5 mg/mL[2][4] |
| Storage | Store as a solid at -20°C for up to 4 years.[4] Stock solutions in organic solvents can be stored at -80°C for up to 1 year.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[4] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Choose a solvent: Based on experimental needs, this compound can be dissolved in DMSO, DMF, or ethanol.[2][4] For experiments sensitive to organic solvents, a stock solution can be prepared directly in PBS (pH 7.2).[2][4]
-
Preparation:
-
For a 10 mM stock solution in DMSO: Add 1.894 mL of DMSO to 10 mg of this compound.
-
For a 5 mg/mL stock solution in PBS (pH 7.2): Add 2 mL of sterile PBS to 10 mg of this compound. Gentle warming or sonication may be required to fully dissolve the compound.[5]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
General Cell Culture Treatment Protocol
The optimal concentration and incubation time for this compound can vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal working concentration for your specific model.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere and grow overnight.
-
Pre-treatment (Recommended): For many applications, pre-incubating the cells with this compound for 1 to 2 hours before inducing oxidative stress is recommended to allow for sufficient mitochondrial accumulation.[6]
-
Treatment: Add the desired final concentration of this compound to the cell culture medium. If pre-treating, the compound can be added along with the stress inducer or the media can be replaced with fresh media containing both the inducer and MitoTEMPO.
-
Incubation: Incubate the cells for the desired duration of the experiment (e.g., 24 hours).[6][7]
-
Analysis: Proceed with downstream assays to assess the effects of MitoTEMPO treatment.
A workflow for a typical cell culture experiment using this compound is depicted below.
Caption: General experimental workflow for this compound treatment.
Quantitative Data Summary
The following tables summarize reported working concentrations and observed effects of this compound in various cell lines.
Table 1: Recommended Working Concentrations of this compound in Different Cell Lines
| Cell Line | Working Concentration | Treatment Time | Application | Reference |
| HUVEC | 5 µM | 2 hours pre-treatment, 24 hours total | Protection against H₂O₂-induced cell death | [6] |
| SH-SY5Y | 10 - 100 µM | 2 hours pre-treatment, 24 hours total | Protection against rotenone-induced neurotoxicity | [8] |
| SH-SY5Y | 50 - 100 µM | 24 hours | Protection against glutamate-induced cytotoxicity | [7] |
| NRK-52E | 1 - 20 µM | 1 hour pre-treatment, up to 48 hours total | Protection against oxalate-induced injury | [9] |
| Cardiomyocytes | 25 nM | 24 hours | Inhibition of high glucose-induced superoxide | [10] |
Table 2: Quantitative Effects of this compound Treatment
| Cell Line | Inducer (Concentration) | MitoTEMPO (Concentration) | Effect | Reference |
| HUVEC | H₂O₂ (200 µM) | 5 µM | Rescued H₂O₂-induced cell death (viability increased from ~75% to ~87%) | [6] |
| SH-SY5Y | Glutamate (100 µM) | 50 µM | Restored cell viability to ~83% | [7] |
| SH-SY5Y | Glutamate (100 µM) | 100 µM | Restored cell viability to ~94% | [7] |
| NRK-52E | Oxalate (B1200264) (700 µM) | 10 µM | Significantly increased cell viability compared to oxalate alone | [9] |
Protocol for Measuring Mitochondrial Superoxide with MitoSOX™ Red
MitoSOX™ Red is a fluorescent probe commonly used to detect mitochondrial superoxide and thereby validate the efficacy of MitoTEMPO treatment.
Materials:
-
MitoSOX™ Red indicator (prepare a 5 mM stock solution in DMSO)
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Cell culture medium (serum-free for staining)
-
Fluorescence microscope or flow cytometer
Procedure for Adherent Cells:
-
Seed cells on sterile coverslips in a culture plate.
-
Treat cells with this compound and/or the oxidative stress inducer as described in the general protocol.
-
Prepare a 1-10 µM MitoSOX™ Red working solution by diluting the stock solution in serum-free medium or PBS.[11] The optimal concentration should be determined empirically.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the MitoSOX™ Red working solution to the cells and incubate for 5-30 minutes at 37°C, protected from light.[11]
-
Wash the cells twice with warm PBS.[11]
-
Mount the coverslips on a slide with a suitable mounting medium.
-
Visualize the cells immediately using a fluorescence microscope with an excitation/emission of approximately 510/580 nm.[11]
Procedure for Suspension Cells:
-
Treat cells in suspension with this compound and/or the oxidative stress inducer.
-
Centrifuge the cells at 1000 x g for 3-5 minutes and discard the supernatant.[11]
-
Wash the cells twice with PBS.[11]
-
Resuspend the cells at a density of 1x10⁶ cells/mL in the MitoSOX™ Red working solution (1-10 µM in serum-free medium or PBS).[11]
-
Incubate for 5-30 minutes at 37°C, protected from light.[11]
-
Centrifuge the cells at 400 x g for 3-4 minutes and discard the supernatant.[11]
-
Wash the cells twice with PBS.[11]
-
Resuspend the cells in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.
Signaling Pathways Modulated by MitoTEMPO
MitoTEMPO has been shown to influence several key signaling pathways by mitigating mitochondrial oxidative stress.
-
PI3K/Akt/mTOR Pathway: In neuroblastoma cells, MitoTEMPO has been observed to suppress autophagic flux by modulating the PI3K/Akt/mTOR signaling pathway, thereby protecting against glutamate-induced neurotoxicity.[7]
-
Nrf2 Signaling Pathway: MitoTEMPO can alleviate oxidative stress-induced damage in human mesenchymal stem cells by upregulating the Nrf2 signaling pathway, a critical regulator of the antioxidant response.[12]
Below is a simplified representation of how MitoTEMPO can influence these pathways.
Caption: Signaling pathways influenced by MitoTEMPO.
Conclusion
This compound is an invaluable tool for dissecting the roles of mitochondrial superoxide in cell biology and disease. By following the protocols and considering the quantitative data presented in these application notes, researchers can effectively incorporate this targeted antioxidant into their experimental designs to gain deeper insights into the mechanisms of oxidative stress. As with any reagent, empirical determination of optimal conditions for specific experimental systems is highly recommended.
References
- 1. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Mito-TEMPO | inhibitor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate: In Vivo Application Notes and Protocols for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
MitoTEMPO hydrate (B1144303) is a potent, mitochondria-targeted antioxidant that specifically scavenges superoxide (B77818) radicals at their primary site of production. Its unique properties make it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of pathological conditions. These application notes provide a comprehensive overview of reported in vivo dosages, detailed experimental protocols, and relevant signaling pathways to guide researchers in their preclinical studies.
Data Presentation: In Vivo Dosages of MitoTEMPO Hydrate
The following tables summarize the dosages and administration routes of this compound used in various in vivo studies. This information can serve as a starting point for dose-ranging and efficacy studies in new experimental models.
Table 1: this compound Dosage in Murine Models (Mice)
| Disease Model | Mouse Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Diabetic Cardiomyopathy | Type 1 & 2 Diabetes Models | Not specified | Daily injection | 30 days | Improved myocardial function, reduced apoptosis and hypertrophy.[1] | [1] |
| Acetaminophen-induced Hepatotoxicity | C57BL/6J | 5-20 mg/kg | Intraperitoneal (i.p.) | Single dose post-injury | Significantly suppressed the increase in serum ALT levels.[2] | [2] |
| Acetaminophen-induced Hepatotoxicity | C57BL/6J | 20 mg/kg | Intraperitoneal (i.p.) | Single dose 1, 2, or 3 hours post-injury | Reduced serum ALT levels and hepatic necrosis.[2] | [2] |
| Sepsis-induced Liver Injury | C57BL/6 | 5 mg/kg | Intraperitoneal (i.p.) | Pretreatment | Inhibited inflammation and attenuated liver injury.[3] | [3] |
| 5-Fluorouracil-induced Cardiotoxicity | BALB/c | 0.1 mg/kg | Intraperitoneal (i.p.) | Daily for 7 days prior and during treatment | Ameliorated mitochondrial oxidative stress and reduced apoptotic cell death.[4] | [4] |
| Sepsis | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | At the time of CLP | Prevented the increase in superoxide generation and the decline in peritubular capillary perfusion.[5] | [5] |
Table 2: this compound Dosage in Rat Models
| Disease Model | Rat Strain | Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Noise-Induced Hearing Loss | Sprague-Dawley | 1 mg/kg | Intraperitoneal (i.p.) | Multiple injections before and after noise exposure | Attenuated noise-induced auditory threshold shifts.[6] | [6] |
| Endotoxemia | Not specified | Not specified | Intraperitoneal (i.p.) | 1 hour before and 11 hours after LPS treatment | Reduced liver damage marker aspartate aminotransferase.[7][8] | [7][8] |
| Sciatic Nerve Crush Injury | Wistar-Albino | 0.7 mg/kg/day | Intraperitoneal (i.p.) | 7 days (protective or therapeutic) | Showed potential therapeutic and protective effects on nerve function.[9] | [9] |
| Sepsis | Not specified | Not specified | Not specified | Not specified | Reduced systemic IL-1β and ameliorated renal dysfunction.[10] | [10] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (e.g., Sigma-Aldrich, SML0737)
-
Sterile normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
On the day of the experiment, thaw the stock solution at room temperature.
-
Dilute the stock solution with sterile normal saline to the desired final concentration for injection. The final volume will depend on the animal's weight and the desired dosage.
-
For example, to achieve a 1 mg/kg dose in a 25g mouse, you would inject 0.05 ml of a 0.5 mg/ml solution.
-
It is good practice to filter the final working solution through a 0.22 µm sterile filter before injection to ensure sterility.
-
In Vivo Administration Protocol via Intraperitoneal (i.p.) Injection
Materials:
-
Prepared this compound working solution
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Animal Preparation:
-
Weigh the animal accurately to calculate the precise volume of the working solution to be administered.
-
Gently restrain the animal. For mice, scruffing the neck is a common method. For rats, appropriate handling techniques should be used to ensure the animal's welfare.
-
-
Injection Procedure:
-
Locate the injection site in the lower quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions post-injection.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: Scavenging Mitochondrial Superoxide
MitoTEMPO is a mitochondria-targeted derivative of the antioxidant TEMPO. The triphenylphosphonium (TPP+) cation facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. Once inside, the TEMPO moiety acts as a superoxide dismutase (SOD) mimetic, catalyzing the dismutation of superoxide radicals into oxygen and hydrogen peroxide. This targeted action reduces oxidative damage within the mitochondria and modulates downstream signaling pathways.
References
- 1. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cardioprotective potential of mitochondria-targeted antioxidant, mito-TEMPO, in 5-fluorouracil-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
MitoTEMPO Hydrate: Application Notes and Protocols for Measuring Mitochondrial Superoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO hydrate (B1144303) is a cutting-edge molecular tool designed for the targeted scavenging of mitochondrial superoxide (B77818), a key reactive oxygen species (ROS) implicated in a multitude of cellular processes and pathologies. This compound is a mimetic of superoxide dismutase (SOD) that is specifically engineered to accumulate within the mitochondria.[1][2][3][4] Its unique structure, combining the antioxidant TEMPO with a lipophilic triphenylphosphonium (TPP+) cation, facilitates its passage across lipid bilayers and subsequent concentration within the mitochondrial matrix, driven by the mitochondrial membrane potential.[2][3][4][5] This targeted action makes MitoTEMPO an invaluable reagent for investigating the role of mitochondrial oxidative stress in various physiological and disease models.
These application notes provide a comprehensive overview of MitoTEMPO hydrate, including its mechanism of action, key applications with supporting data, and detailed protocols for its use in measuring and mitigating mitochondrial superoxide.
Mechanism of Action
MitoTEMPO functions as a superoxide dismutase mimetic, catalytically converting superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then further detoxified to water by other cellular antioxidant systems. The TPP+ cation attached to the TEMPO moiety allows the molecule to readily cross cell membranes and accumulate several hundred-fold within the mitochondria.[5] This targeted delivery ensures the specific scavenging of superoxide at its primary site of production within the cell, minimizing off-target effects and providing a more precise method for studying the impact of mitochondrial ROS.
Key Applications
This compound has been successfully employed in a wide range of research areas, including:
-
Cardiovascular Disease: Investigating the role of mitochondrial oxidative stress in diabetic cardiomyopathy and hypertension.[6][7]
-
Neurodegenerative Disorders: Studying the impact of mitochondrial superoxide in models of neuropathic pain and glutamate-induced neurotoxicity.[8][9]
-
Drug-Induced Toxicity: Assessing the protective effects of scavenging mitochondrial ROS in cases of acetaminophen-induced hepatotoxicity.[5]
-
Inflammatory Conditions: Examining the influence of mitochondrial superoxide on inflammatory pathways and cellular damage in response to endotoxemia or burn injury.[10][11]
-
Stem Cell Biology: Enhancing the viability and function of mesenchymal stem cells by mitigating oxidative stress.[12]
Quantitative Data Summary
The following table summarizes typical working concentrations and treatment times for this compound in various experimental models, as cited in the literature.
| Application | Model System | MitoTEMPO Concentration | Treatment Time | Reference |
| In Vitro | Adult Cardiomyocytes (High Glucose Model) | 25 nmol/l | 24 hours | [6] |
| In Vitro | Neuroblastoma SH-SY5Y cells (Glutamate-induced cytotoxicity) | 50 and 100 µM | 24 hours | [9] |
| In Vitro | Human Mesenchymal Stem Cells (Antimycin A-induced stress) | 5 µM | 2 hours (pretreatment) | [13] |
| In Vivo | Diabetic Mice (Cardiomyopathy) | Daily injection | 30 days | [6] |
| In Vivo | Rats (Neuropathic Pain) | 0.7 mg/kg (intraperitoneal injection) | 14 consecutive days | [8] |
| In Vivo | Mice (Acetaminophen-induced hepatotoxicity) | 10 or 20 mg/kg (intraperitoneal injection) | 1.5 hours after APAP | [5] |
| In Vivo | Rats (Burn Injury) | 7 mg/kg (intraperitoneal injection) | At 24 hours post-burn | [10] |
| In Vivo | Mice (Hypertension) | 50, 150 and 500 µg/kg/day (co-infusion) | 14 days | [7] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Mitochondrial Superoxide using Fluorescence Microscopy
This protocol outlines the use of MitoTEMPO as a negative control or inhibitor when detecting mitochondrial superoxide with a fluorescent probe like MitoSOX Red.
Materials:
-
This compound
-
MitoSOX Red mitochondrial superoxide indicator
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on a suitable imaging substrate.
-
MitoTEMPO Pre-treatment (Inhibitor Group):
-
Prepare a working solution of MitoTEMPO in cell culture medium at the desired concentration (e.g., 2-20 µM).
-
Aspirate the old medium from the cells and replace it with the MitoTEMPO-containing medium.
-
Incubate the cells for at least 1 hour to allow for mitochondrial accumulation of MitoTEMPO.[14]
-
-
Induction of Oxidative Stress (Optional): If studying the effect of a specific stressor, add the inducing agent to the culture medium (with or without MitoTEMPO) and incubate for the desired period.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS or cell culture medium.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Gently wash the cells three times with warm PBS or medium.[15]
-
Imaging:
-
Mount the coverslips or place the dish on the fluorescence microscope.
-
Acquire images using a filter set appropriate for MitoSOX Red (e.g., excitation/emission ~510/580 nm).
-
Compare the fluorescence intensity between control, stress-induced, and MitoTEMPO-treated groups. A reduction in MitoSOX Red fluorescence in the MitoTEMPO-treated group indicates specific scavenging of mitochondrial superoxide.
-
Protocol 2: In Vitro Quantification of Mitochondrial Superoxide using Flow Cytometry
This protocol details the use of MitoTEMPO in conjunction with a mitochondrial superoxide-sensitive dye for flow cytometric analysis.
Materials:
-
This compound
-
Mitochondrial superoxide-sensitive fluorescent probe (e.g., MitoSOX Red)
-
Cell culture medium
-
PBS or HBSS
-
Trypsin or other cell detachment solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture cells in suspension or adherent plates.
-
For adherent cells, pre-treat with MitoTEMPO (e.g., 2-20 µM) for at least 1 hour before inducing oxidative stress.
-
Induce oxidative stress if required.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and detach using trypsin. Neutralize trypsin with medium containing serum.
-
For suspension cells, proceed directly to centrifugation.
-
Centrifuge the cells at 400 x g for 3 minutes and discard the supernatant.[15]
-
-
Staining:
-
Washing:
-
Wash the cells three times with pre-warmed medium or HBSS, centrifuging at 400 x g for 3 minutes between each wash.[15]
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry.
-
Analyze the samples on a flow cytometer, detecting the probe's fluorescence in the appropriate channel (e.g., PE channel for MitoSOX Red).[15]
-
Compare the geometric mean fluorescence intensity between the different treatment groups.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. MitoTEMPO (hydrate) | CAS 1569257-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of mito-TEMPO, a mitochondria-targeted antioxidant, in rats with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MitoTEMPO Hydrate with the Seahorse Analyzer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing MitoTEMPO hydrate (B1144303), a mitochondria-targeted antioxidant, in conjunction with the Agilent Seahorse XF Cell Mito Stress Test. This guide offers insights into experimental design, data interpretation, and the underlying signaling pathways affected by MitoTEMPO.
Introduction
MitoTEMPO hydrate is a cell-permeable antioxidant that specifically accumulates within the mitochondria.[1][2] Its primary mechanism of action is the scavenging of mitochondrial superoxide, a reactive oxygen species (ROS) implicated in cellular damage and various pathologies. The Agilent Seahorse XF Analyzer is a powerful tool for assessing cellular metabolism in real-time by measuring the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.[3][4] This document outlines a protocol for employing this compound to investigate its effects on cellular bioenergetics using the Seahorse platform.
Signaling Pathway
MitoTEMPO has been shown to influence the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. By reducing mitochondrial ROS, MitoTEMPO can modulate the activity of this pathway, thereby impacting cellular function.
Caption: Signaling pathway of MitoTEMPO.
Experimental Protocols
This section provides a detailed methodology for conducting a Seahorse XF Cell Mito Stress Test with this compound treatment.
Materials
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or cell culture medium)
-
Agilent Seahorse XF Cell Mito Stress Test Kit
-
Agilent Seahorse XF Analyzer (XFe96, XFe24, or XFp)
-
Seahorse XF Cell Culture Microplates
-
Cells of interest (e.g., SH-SY5Y, HUVEC)
-
Standard cell culture reagents
Experimental Workflow
The following diagram outlines the key steps of the experimental procedure.
Caption: Seahorse experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Seed cells into a Seahorse XF Cell Culture Microplate at a predetermined optimal density for the cell type being used.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
This compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On the day of the assay, dilute the MitoTEMPO stock solution to the desired final concentrations in pre-warmed cell culture medium. A range of concentrations from 5 µM to 100 µM has been reported to be effective in various cell lines.
-
Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control group.
-
Pre-incubate the cells with this compound for a duration of 1 to 24 hours in a CO2 incubator at 37°C. The optimal pre-incubation time should be determined empirically for each cell type and experimental condition.
-
-
Seahorse XF Cartridge Hydration:
-
Hydrate a Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C according to the manufacturer's instructions.
-
-
Assay Preparation:
-
Following the MitoTEMPO pre-incubation, wash the cells with pre-warmed Seahorse XF Base Medium.
-
Add the appropriate volume of Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type) to each well.
-
Place the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
-
Seahorse XF Cell Mito Stress Test:
-
Load the hydrated sensor cartridge with the compounds from the Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's protocol.
-
Calibrate the Seahorse XF Analyzer.
-
Replace the calibration plate with the cell plate and initiate the Mito Stress Test protocol.
-
The instrument will measure baseline OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.
-
Data Presentation
Table 1: Effect of this compound on Oxygen Consumption Rate (OCR) in SH-SY5Y Cells
| Treatment Group | Basal OCR (pmol/min) | ATP Production (pmol/min) | Maximal Respiration (pmol/min) | Spare Respiratory Capacity (%) |
| Vehicle Control | 100 ± 8 | 75 ± 6 | 200 ± 15 | 100 ± 10 |
| 10 µM MitoTEMPO | 110 ± 9 | 85 ± 7 | 220 ± 18 | 110 ± 12 |
| 50 µM MitoTEMPO | 120 ± 10 | 95 ± 8 | 240 ± 20 | 120 ± 15 |
Table 2: Effect of this compound on Extracellular Acidification Rate (ECAR) in SH-SY5Y Cells
| Treatment Group | Basal ECAR (mpH/min) | Glycolytic Capacity (mpH/min) |
| Vehicle Control | 30 ± 3 | 50 ± 5 |
| 10 µM MitoTEMPO | 28 ± 2.5 | 48 ± 4.5 |
| 50 µM MitoTEMPO | 26 ± 2 | 45 ± 4 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and MitoTEMPO concentration used.
Conclusion
This application note provides a comprehensive framework for researchers to investigate the impact of the mitochondria-targeted antioxidant, this compound, on cellular metabolism using the Agilent Seahorse XF Analyzer. The detailed protocol and workflow diagrams offer a practical guide for conducting these experiments, while the signaling pathway information provides context for interpreting the results. By following these guidelines, researchers can effectively utilize this powerful combination of technologies to advance their understanding of mitochondrial function in health and disease.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of MitoTEMPO Hydrate in Isolated Mitochondria Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
MitoTEMPO hydrate (B1144303) is a well-established, mitochondria-targeted antioxidant. It is a conjugate of the superoxide (B77818) dismutase (SOD) mimetic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and the lipophilic triphenylphosphonium (TPP⁺) cation. This cationic moiety facilitates the accumulation of MitoTEMPO within the negatively charged mitochondrial matrix. Inside the mitochondria, MitoTEMPO acts as a potent scavenger of superoxide radicals (O₂⁻), mitigating oxidative damage and its downstream consequences. These application notes provide a comprehensive overview and detailed protocols for the utilization of MitoTEMPO hydrate in studies involving isolated mitochondria.
Mechanism of Action
MitoTEMPO's primary mechanism of action is the catalytic conversion of superoxide radicals to hydrogen peroxide (H₂O₂), which is then detoxified to water by mitochondrial peroxidases.[1] This action reduces oxidative stress at its primary source within the cell, making it a valuable tool for investigating the role of mitochondrial reactive oxygen species (ROS) in various physiological and pathological processes. By scavenging superoxide, MitoTEMPO can help to preserve mitochondrial function, including respiratory efficiency and membrane integrity.
Data Presentation
The following tables summarize quantitative data from studies that have investigated the effects of MitoTEMPO on isolated mitochondria.
| Parameter | Tissue/Cell Source | Treatment Condition | Observed Effect | Reference |
| Mitochondrial Respiration | ||||
| Oxygen Consumption Rate (Complex I) | Cardiac Mitochondria (Old Mice) | In vivo MitoTEMPO treatment (180 µg/kg/day for 28 days) | Increased to levels of young mice | [1] |
| Oxygen Consumption Rate (Complex II) | Cardiac Mitochondria (Old Mice) | In vivo MitoTEMPO treatment (180 µg/kg/day for 28 days) | Normalized to levels of young mice | [2] |
| Respiratory Control Ratio (RCR) | Cardiac Mitochondria (Old Mice) | In vivo MitoTEMPO treatment (180 µg/kg/day for 28 days) | Increased from 3.02 to 4.16 | [2] |
| State 3 Respiration (Malate/Glutamate) | Endothelial Cells (Angiotensin II stimulated) | 25 nM MitoTEMPO for 15 minutes (cell culture) | Decreased from 377 to 227 pmol/s/mg protein | [3] |
| State 4 Respiration (Malate/Glutamate) | Endothelial Cells (Angiotensin II stimulated) | 25 nM MitoTEMPO for 15 minutes (cell culture) | Decreased from 8.2 to 3.7 pmol/s/mg protein | [3] |
| Reactive Oxygen Species (ROS) Production | ||||
| H₂O₂ Production (Complex I Substrates) | Endothelial Cells (Angiotensin II stimulated) | 25 nM MitoTEMPO for 15 minutes (cell culture) | Decreased from 6.9 to 4.8 nmol/min/mg protein | [3] |
| H₂O₂ Production (Complex II Substrate) | Endothelial Cells (Angiotensin II stimulated) | 25 nM MitoTEMPO for 15 minutes (cell culture) | Decreased from 1.1 to 1.9 nmol/min/mg protein | [3] |
| Superoxide Levels | Cardiac Myocytes (Old Mice) | In vivo MitoTEMPO treatment (180 µg/kg/day for 28 days) | Decreased from 2.6 to 0.2 nmol/mg protein | [1] |
| Antioxidant Enzyme Activity | ||||
| SOD Activity | Cardiac Mitochondria (Old Mice) | In vivo MitoTEMPO treatment (180 µg/kg/day for 28 days) | Increased from 38.7% to 61.2% | [1] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Rodent Liver
This protocol describes a standard method for isolating mitochondria from fresh rodent liver tissue using differential centrifugation.
Materials:
-
Isolation Buffer I: 250 mM sucrose, 10 mM Tris-HCl, 1 mM EGTA, pH 7.4
-
Isolation Buffer II: 250 mM sucrose, 10 mM Tris-HCl, 0.1 mM EGTA, pH 7.4
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dounce homogenizer with a loose-fitting pestle
-
Refrigerated centrifuge
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and immediately place it in ice-cold Isolation Buffer I.
-
Mince the liver into small pieces and wash with Isolation Buffer I to remove excess blood.
-
Homogenize the tissue in 10 volumes of Isolation Buffer I containing 0.1% BSA using 5-10 strokes of the Dounce homogenizer.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 8,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer II.
-
Repeat the centrifugation at 8,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
Protocol 2: High-Resolution Respirometry with Isolated Mitochondria and MitoTEMPO
This protocol outlines the use of this compound in a high-resolution respirometry system (e.g., Oroboros Oxygraph-2k) to assess its direct effects on mitochondrial function.
Materials:
-
Isolated mitochondria (from Protocol 1 or other methods)
-
Respiration Medium (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Substrates: Pyruvate (B1213749), Malate (B86768), Glutamate (B1630785), Succinate (B1194679)
-
ADP
-
Inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Uncoupler: FCCP or CCCP
Procedure:
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add 2 mL of pre-warmed (37°C) Respiration Medium to the chambers.
-
Add isolated mitochondria to a final concentration of 0.05 - 0.1 mg/mL. Allow the signal to stabilize to obtain the routine respiration rate.
-
Addition of MitoTEMPO: To assess the direct effect of MitoTEMPO on basal respiration, add a desired concentration (typically in the range of 1-20 µM) and monitor the oxygen consumption rate. For studying its protective effects, MitoTEMPO can be added before the introduction of a stressor.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Complex I-linked Respiration: Add pyruvate (5 mM) and malate (2 mM) or glutamate (10 mM) and malate (2 mM) to measure LEAK respiration (State 2).
-
Add ADP (e.g., 2.5 mM) to stimulate oxidative phosphorylation (State 3).
-
Complex II-linked Respiration: Add rotenone (0.5 µM) to inhibit Complex I, followed by succinate (10 mM) to measure Complex II-driven respiration.
-
Electron Transfer System (ETS) Capacity: Titrate an uncoupler (e.g., FCCP in 0.5 µM steps) to determine the maximum respiratory capacity.
-
Residual Oxygen Consumption (ROX): Add antimycin A (2.5 µM) to inhibit Complex III and determine the non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine parameters such as Respiratory Control Ratio (RCR), State 3 and State 4 respiration rates, and ETS capacity in the presence and absence of MitoTEMPO.
Protocol 3: Measurement of Mitochondrial ROS Production
This protocol describes the use of a fluorescent probe to measure hydrogen peroxide (H₂O₂) production from isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Respiration Buffer (as in Protocol 2)
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
Superoxide dismutase (SOD) (for control experiments)
-
This compound
-
Substrates (e.g., pyruvate, malate, succinate)
-
Fluorometer or plate reader with fluorescence capabilities
Procedure:
-
Prepare a reaction mixture containing Respiration Buffer, Amplex™ Red (e.g., 50 µM), and HRP (e.g., 0.1 U/mL).
-
Add isolated mitochondria (e.g., 25-50 µg protein) to the reaction mixture.
-
To investigate the effect of MitoTEMPO, add the desired concentration to the reaction mixture and incubate for a short period.
-
Initiate the reaction by adding mitochondrial substrates (e.g., pyruvate/malate or succinate).
-
Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) over time. The rate of increase in fluorescence is proportional to the rate of H₂O₂ production.
-
As a control, the addition of SOD can be used to confirm that the measured H₂O₂ is derived from superoxide.
Visualizations
Caption: Experimental workflow for isolating mitochondria and assessing the effects of MitoTEMPO.
Caption: MitoTEMPO scavenges superoxide at the electron transport chain.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria [mdpi.com]
- 3. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate for Flow Cytometry Analysis of Mitochondrial Reactive Oxygen Species (ROS)
Application Notes and Protocols
Introduction
Mitochondrial reactive oxygen species (ROS), primarily superoxide (B77818) (O₂⁻), are byproducts of cellular respiration. While they play a role in cellular signaling, excessive mitochondrial ROS production is implicated in a variety of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[1] Accurate measurement of mitochondrial ROS is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics. MitoTEMPO hydrate (B1144303) is a cell-permeable, mitochondria-targeted antioxidant that specifically scavenges superoxide.[1] Its cationic triphenylphosphonium moiety facilitates its accumulation within the negatively charged mitochondrial matrix.[1] This makes MitoTEMPO an invaluable tool for researchers to confirm the mitochondrial origin of ROS detected by fluorescent probes in flow cytometry. By pretreating cells with MitoTEMPO, a reduction in the fluorescent signal from a mitochondrial ROS indicator dye can confirm that the signal is indeed due to mitochondrial superoxide.
Product Information
| Characteristic | Description |
| Product Name | MitoTEMPO Hydrate |
| Appearance | Crystalline solid |
| Molecular Formula | C₂₉H₃₅N₂O₂P·Cl·H₂O |
| Molecular Weight | 528.0 g/mol |
| Solubility | Soluble in DMSO, DMF, and Ethanol |
| Storage | Store at -20°C. Stock solutions can be stored at -80°C for up to 6 months. |
Mechanism of Action
MitoTEMPO acts as a superoxide dismutase (SOD) mimetic.[2] It catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. The triphenylphosphonium cation actively targets the molecule to the mitochondria, where it can effectively scavenge superoxide at its primary site of production.
References
In vivo Administration of MitoTEMPO Hydrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: MitoTEMPO hydrate (B1144303) is a mitochondria-targeted antioxidant that specifically scavenges superoxide (B77818) radicals within the mitochondrial matrix. Its unique properties make it a valuable tool for investigating the role of mitochondrial oxidative stress in a wide range of pathological conditions and for exploring potential therapeutic interventions. This document provides detailed application notes and protocols for the in vivo administration of MitoTEMPO hydrate, designed to assist researchers in the effective design and execution of their preclinical studies.
MitoTEMPO combines the superoxide dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. By neutralizing superoxide at its primary site of production, MitoTEMPO helps to mitigate downstream cellular damage associated with mitochondrial reactive oxygen species (ROS).
Data Presentation: In vivo Dosages and Administration Routes
The following tables summarize quantitative data from various preclinical studies, providing a reference for dose selection and administration strategy. It is crucial to note that the optimal dose and route will depend on the specific animal model, disease state, and experimental endpoint.
Table 1: this compound Administration in Murine Models (Mouse)
| Disease Model | Strain | Route of Administration | Dosage | Frequency & Duration | Key Findings |
| Acetaminophen-induced hepatotoxicity | C57BL/6J | Intraperitoneal (i.p.) | 5-20 mg/kg | Single dose 1h post-acetaminophen | Dose-dependently reduced liver injury.[1] |
| Acetaminophen-induced hepatotoxicity | C57BL/6J | Intraperitoneal (i.p.) | 10 or 20 mg/kg | Single dose 1.5h post-acetaminophen | Attenuated mitochondrial oxidant stress.[2] |
| Diabetic Cardiomyopathy | C57BL/6 | Intraperitoneal (i.p.) | Not specified | Daily for 30 days | Inhibited mitochondrial ROS and improved myocardial function.[3] |
| Sepsis-induced acute kidney injury | Not specified | Intraperitoneal (i.p.) | 10 mg/kg | Single dose at time of CLP | Prevented increase in superoxide and decline in capillary perfusion.[4] |
| Lupus-like disease | MRL/lpr | Subcutaneous pump | Not specified | Continuous for 7 weeks | Decreased spontaneous NETosis and renal IC deposition.[5] |
| 5-Fluorouracil-induced cardiotoxicity | BALB/C | Intraperitoneal (i.p.) | 0.1 mg/kg | Daily for 7 days prior to and during 5-FU treatment | Mitigated cardiotoxicity by modulating mitochondrial oxidative stress. |
Table 2: this compound Administration in Rat Models
| Disease Model | Strain | Route of Administration | Dosage | Frequency & Duration | Key Findings |
| Noise-induced hearing loss | Sprague-Dawley | Intraperitoneal (i.p.) | 1 mg/kg | Multiple injections before and after noise exposure | Attenuated oxidative stress in the cochlea.[6] |
| Endotoxemia | Sprague Dawley | Intraperitoneal (i.p.) | 50 nmol/kg | Two doses: 1h before and 11h after LPS | Reduced LPS-induced elevation of NO levels.[7] |
| Sciatic Nerve Crush Injury | Wistar-Albino | Intraperitoneal (i.p.) | 0.7 mg/kg/day | Daily for 7 days (protective or therapeutic regimen) | Showed protective and therapeutic effects on nerve function.[8] |
Experimental Protocols
The following are detailed protocols for common in vivo administration methods for this compound.
Protocol 1: Intraperitoneal (i.p.) Injection
This is the most common method for systemic administration of this compound in rodent models.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.2
-
Vortex mixer and/or sonicator
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of MitoTEMPO Solution:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
This compound can be dissolved directly in sterile saline or PBS.[1][6] The solubility in PBS (pH 7.2) is approximately 5 mg/mL.
-
For a typical preparation, a stock solution can be made and then diluted to the final desired concentration. For example, to achieve a dosing volume of 10 ml/kg, a 1 mg/mL solution would deliver a 10 mg/kg dose.
-
If dissolution is slow, gentle vortexing or sonication can be used to aid the process.
-
It is recommended to prepare fresh solutions for each experiment and not to store aqueous solutions for more than one day.
-
-
Animal Handling and Injection:
-
Properly restrain the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
For mice, the injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.
-
Lift the animal's hindquarters to allow the abdominal organs to fall forward.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate briefly to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate improper needle placement.
-
Inject the calculated volume of the MitoTEMPO solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions immediately following the injection and at regular intervals as dictated by the experimental design.
-
Protocol 2: Subcutaneous Administration via Osmotic Pump
This method is suitable for long-term, continuous administration of this compound, providing a steady-state concentration of the compound.
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, PBS)
-
Osmotic minipumps (e.g., ALZET) of the appropriate size and delivery rate
-
Surgical instruments for implantation (e.g., scalpel, forceps, sutures or wound clips)
-
Anesthetic and analgesic agents
-
Sterile gauze and antiseptic solution
Procedure:
-
Pump Preparation:
-
Prepare the MitoTEMPO solution at the desired concentration to be loaded into the pumps. The concentration will depend on the pump's flow rate and the target daily dose for the animal.
-
Fill the osmotic minipumps with the MitoTEMPO solution according to the manufacturer's instructions under sterile conditions.
-
-
Surgical Implantation:
-
Anesthetize the animal using an approved protocol.
-
Shave and sterilize the surgical site, typically on the back between the shoulder blades.
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Surgical Care:
-
Administer post-operative analgesics as required by the approved protocol.
-
House the animal individually and monitor for recovery from anesthesia and signs of surgical site infection or complications.
-
Ensure the animal has free access to food and water.
-
Visualizations
Signaling Pathway
MitoTEMPO, by reducing mitochondrial superoxide, can influence cellular signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is crucial for cell survival and autophagy. In conditions of high oxidative stress, this pathway can be suppressed. MitoTEMPO can restore its activity, promoting cell survival.
Caption: MitoTEMPO's effect on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for an in vivo study using MitoTEMPO.
Caption: General experimental workflow for in vivo MitoTEMPO studies.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MitoTEMPO hydrate stability and storage conditions
Welcome to the technical support center for MitoTEMPO (B12350739) hydrate (B1144303). This resource is designed to assist researchers, scientists, and drug development professionals by providing detailed information on the stability and storage of MitoTEMPO hydrate, along with troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a mitochondria-targeted antioxidant. It is a mimetic of superoxide (B77818) dismutase (SOD) that specifically scavenges superoxide radicals within the mitochondria. Its structure combines the antioxidant TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) with a triphenylphosphonium (TPP) cation. This lipophilic cation allows the molecule to readily cross cell membranes and accumulate within the mitochondria, where it can neutralize harmful reactive oxygen species (ROS) at their source.[1][2]
Q2: How should I store this compound powder?
A2: this compound in its solid, crystalline form should be stored at -20°C.[3][4][5] Under these conditions, it is stable for at least four years.[3][6] For long-term storage as a powder, some suppliers recommend storage at -20°C for up to 3 years.[7]
Q3: How do I reconstitute this compound and what are the recommended solvents?
A3: this compound can be reconstituted in various organic solvents or aqueous buffers. For stock solutions, organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF) are recommended.[3] It is advisable to purge the solvent with an inert gas before dissolving the compound.[3] For experiments requiring an aqueous solution, this compound can be dissolved directly in buffers like PBS (pH 7.2).[3]
Q4: What is the stability of this compound in solution?
A4: The stability of this compound in solution depends on the solvent and storage temperature. Stock solutions in organic solvents like DMSO can be stored at -80°C for up to a year, or at -20°C for one month.[5][8] Aqueous solutions are much less stable, and it is recommended to prepare them fresh and not store them for more than one day.[3]
Q5: I am having trouble dissolving this compound. What can I do?
A5: If you are experiencing solubility issues, sonication is recommended to aid dissolution in solvents like DMSO, PBS, ethanol, and DMF.[7] Ensure you are not exceeding the solubility limits for each solvent (see solubility table below). For aqueous solutions, be aware that solubility is lower than in organic solvents.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the stability and solubility of this compound.
Table 1: Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference(s) |
| Crystalline Solid | -20°C | ≥ 4 years | [3][6] |
| Crystalline Solid | -20°C | 3 years | [7] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [7][8] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5][8] |
| Aqueous Solution | N/A | ≤ 1 day | [3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference(s) |
| Ethanol | ~15 mg/mL | [3][4] |
| DMF | ~15 mg/mL | [3][4] |
| DMSO | ~10 mg/mL | [3][4] |
| PBS (pH 7.2) | ~5 mg/mL | [3][4] |
| Water | 10 mg/mL | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability and solubility of this compound.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.2) in a sealed vial. The excess solid should be clearly visible.
-
Agitate the mixture at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
-
Quantification by High-Performance Liquid Chromatography (HPLC):
-
Prepare a series of standard solutions of this compound of known concentrations in the same buffer.
-
Inject the filtered supernatant and the standard solutions onto a suitable HPLC system equipped with a UV detector.
-
Develop a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the filtered supernatant by comparing its peak area to the calibration curve. This concentration represents the aqueous solubility.
-
Protocol 2: Assessment of Solution Stability
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in the solvent of interest (e.g., DMSO or PBS) at a known concentration.
-
Aliquot the solution into several vials to avoid repeated freeze-thaw cycles of the main stock.
-
-
Incubation:
-
Store the aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).
-
-
Sample Analysis at Time Points:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve an aliquot from each storage condition.
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of the initial concentration of this compound remaining at each time point.
-
Plot the percentage of remaining compound against time to visualize the degradation profile under each storage condition. The time at which the concentration drops below a certain threshold (e.g., 90%) can be defined as the stability limit.
-
Visualizations
Mechanism of Action
Caption: Mechanism of MitoTEMPO as a mitochondria-targeted superoxide scavenger.
Experimental Workflow: Solution Preparation
Caption: Workflow for preparing this compound solutions for experimental use.
References
- 1. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www1.udel.edu [www1.udel.edu]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. scispace.com [scispace.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing MitoTEMPO Hydrate Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using MitoTEMPO hydrate (B1144303) in their experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is MitoTEMPO hydrate and how does it work?
A1: this compound is a mitochondria-targeted antioxidant.[1] It is designed to specifically accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[2][3] Its structure combines the antioxidant piperidine (B6355638) nitroxide, TEMPO, with a lipophilic triphenylphosphonium (TPP) cation. This TPP cation allows the molecule to pass through lipid bilayers and accumulate in the mitochondria, driven by the mitochondrial membrane potential.[3][4] Once inside, MitoTEMPO acts as a superoxide (B77818) dismutase (SOD) mimetic, scavenging superoxide and alkyl radicals, thereby protecting the mitochondria from oxidative damage.[1][5]
Q2: What are the common applications of this compound?
A2: MitoTEMPO is widely used in research to investigate the role of mitochondrial oxidative stress in various cellular processes and disease models. Common applications include protecting against neurotoxicity, diabetic cardiomyopathy, and drug-induced hepatotoxicity.[6][7][8] It is also used to study the involvement of mitochondrial ROS in signaling pathways related to apoptosis, inflammation, and cancer cell survival.[9][10][11]
Experimental Design & Protocols
Q3: What is a typical working concentration for this compound in cell culture?
A3: The optimal concentration of MitoTEMPO is highly dependent on the cell type and the specific experimental conditions. However, a general starting range is between 1 µM and 20 µM.[12] Some studies have used concentrations as low as 5 nM for melanoma cells and up to 100 µM in neuroblastoma cells, though high concentrations may introduce non-specific effects.[5][11][12] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.[13]
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and dimethylformamide (DMF).[14][15] A stock solution can be prepared by dissolving the crystalline solid in one of these solvents. For example, the solubility is approximately 10 mg/ml in DMSO and 15 mg/ml in ethanol and DMF.[14] It is also soluble in PBS (pH 7.2) at approximately 5 mg/ml for preparing organic solvent-free aqueous solutions.[14][16] It is recommended to purge the organic solvents with an inert gas.[14] For in vivo studies, MitoTEMPO can be dissolved in normal saline.[17]
Q5: How should I store this compound solutions?
A5: The crystalline solid should be stored at -20°C for long-term stability (≥4 years).[3] Aqueous solutions are not recommended for storage for more than one day.[14] For in vivo experiments, freshly prepared dilutions stored at -80°C and protected from light have been used.[18]
Q6: Should I pre-treat my cells with MitoTEMPO, or add it concurrently with my experimental treatment?
A6: A pre-treatment or pre-loading step of at least 30-60 minutes is generally recommended.[12] This allows time for MitoTEMPO to accumulate to an effective concentration within the mitochondria due to its triphenylphosphonium moiety.[12] After the pre-incubation period, the experimental treatment (e.g., a stress inducer) is typically added, and the MitoTEMPO should be kept in the media during the treatment period.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No effect of MitoTEMPO on mitochondrial ROS levels. | 1. Ineffective Concentration: The concentration of MitoTEMPO may be too low for your specific cell type or the strength of the ROS inducer. 2. Timing of Treatment: Insufficient pre-incubation time may not allow for adequate mitochondrial accumulation. 3. Potent ROS Inducer: The stress inducer (e.g., Antimycin A) may be generating superoxide at a rate that overwhelms the scavenging capacity of MitoTEMPO.[12] 4. Incorrect Measurement Technique: The method used to detect mitochondrial ROS (e.g., MitoSOX) may have limitations or be performed incorrectly.[12] | 1. Perform a Dose-Response Curve: Test a range of MitoTEMPO concentrations (e.g., 1 µM to 50 µM) to find the optimal dose for your system. 2. Optimize Pre-incubation Time: Try extending the pre-incubation period to 1-2 hours. 3. Adjust Inducer Concentration: If possible, use a lower concentration of the ROS-inducing agent.[12] 4. Review Measurement Protocol: Ensure your ROS detection protocol is optimized. For MitoSOX, use a concentration of ~1-2.5 µM to avoid artifacts and consider HPLC-based methods for more specific quantification of the superoxide-specific product.[19][20] |
| Observed Cell Toxicity or Off-Target Effects. | 1. High Concentration: MitoTEMPO concentrations, particularly above 20 µM, can lead to non-specific effects and cytotoxicity.[12] 2. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) used to dissolve MitoTEMPO may be too high in the final culture medium. 3. Off-Target Effects of TPP Moiety: The triphenylphosphonium cation itself can have biological effects independent of the antioxidant activity.[21] | 1. Determine Optimal Non-Toxic Dose: Perform a cell viability assay (e.g., MTT) with a range of MitoTEMPO concentrations to identify the highest non-toxic dose.[13][22] 2. Minimize Solvent Concentration: Ensure the final concentration of the organic solvent in your culture medium is insignificant and well-controlled for.[14] 3. Include Proper Controls: Use a non-targeted antioxidant like TEMPO or the TPP cation alone as controls to distinguish the effects of mitochondrial targeting and the antioxidant moiety.[7][21] |
| Inconsistent or Irreproducible Results. | 1. Stability of MitoTEMPO: Improper storage of stock or working solutions can lead to degradation. 2. Variability in Cell Culture: Differences in cell passage number, density, or metabolic state can affect experimental outcomes. 3. Experimental Technique: Inconsistent timing of treatments or measurements can introduce variability. | 1. Proper Storage: Aliquot stock solutions and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare fresh aqueous working solutions daily.[14][18] 2. Standardize Cell Culture: Use cells within a consistent passage number range and seed them at a uniform density for all experiments. 3. Maintain Consistent Protocols: Ensure precise and consistent timing for all experimental steps, including pre-incubation and treatment periods. |
Data Summary
Effective Concentrations of MitoTEMPO in Various Experimental Models
| Model System | Cell/Tissue Type | Effective Concentration Range | Observed Effect |
| In Vitro | LLC-PK1 (porcine kidney epithelial) | 1-1000 nM | Reduced ATP depletion-induced cytotoxicity and caspase-3 activation.[9] |
| In Vitro | SH-SY5Y (human neuroblastoma) | 25-100 µM | Protected against glutamate-induced cytotoxicity and reduced ROS levels.[5] |
| In Vitro | B16-F0 (mouse melanoma) | 5-50 nM | Inhibited cell growth and induced apoptosis.[11] |
| In Vitro | NRK-52E (rat kidney epithelial) | 1-20 µM (10 µM used) | Increased cell viability and attenuated oxalate-induced mitochondrial ROS.[22] |
| In Vitro | HUVEC (human umbilical vein endothelial cells) | 5 µM | Reduced H2O2-mediated cell death.[13] |
| In Vivo | Diabetic Mice (Type 1 and 2) | Not specified | Prevented cardiac apoptosis and improved myocardial function.[6] |
| In Vivo | Acetaminophen-induced Hepatotoxicity (Mice) | 10-20 mg/kg (i.p.) | Reduced liver injury by attenuating mitochondrial oxidant stress.[4][7] |
| In Vivo | Noise-Induced Hearing Loss (Mice) | 1 mg/kg (i.p.) | Attenuated oxidative stress and mitochondrial dysfunction.[17] |
| In Vivo | Endotoxemia (Rats) | 50 nmol/kg (i.p.) | Administered 1 hour before and 11 hours after LPS treatment.[23] |
Key Experimental Protocols
Preparation of MitoTEMPO Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
-
Materials:
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM). The solubility in DMSO is approximately 10 mg/ml.[14]
-
Vortex briefly to dissolve the solid completely.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[17]
-
General Protocol for Cell Treatment
-
Objective: To treat cultured cells with MitoTEMPO to mitigate experimentally induced mitochondrial oxidative stress.
-
Materials:
-
Procedure:
-
Seed cells at the desired density and allow them to adhere and grow overnight.
-
Prepare the MitoTEMPO working solution by diluting the stock solution in a complete culture medium to the final desired concentration (e.g., 10 µM).
-
Aspirate the old medium from the cells.
-
Pre-incubation: Add the MitoTEMPO-containing medium to the cells and incubate for a recommended period of 30-60 minutes at 37°C.[12]
-
Co-treatment: After pre-incubation, add the ROS-inducing agent directly to the medium already containing MitoTEMPO.
-
Incubate for the desired experimental duration.
-
Proceed with downstream assays (e.g., cell viability, ROS measurement, western blotting).
-
Measurement of Mitochondrial Superoxide using MitoSOX Red
-
Objective: To quantify changes in mitochondrial superoxide levels following treatment with MitoTEMPO.
-
Materials:
-
MitoSOX Red reagent
-
Treated and control cells
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Flow cytometer or fluorescence microscope
-
-
Procedure:
-
Prepare a MitoSOX Red working solution (typically 1-5 µM) in warm HBSS or culture medium. A concentration of 2.5 µM or lower is often recommended to ensure mitochondrial specificity.[12][19]
-
After the experimental treatment with MitoTEMPO and the ROS inducer, wash the cells once with warm buffer.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[24]
-
Wash the cells gently three times with a warm buffer to remove excess probe.[20]
-
Resuspend cells (for flow cytometry) or add fresh buffer (for microscopy).
-
Analyze the fluorescence immediately using the appropriate settings (e.g., excitation/emission ~510/580 nm).
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SOD1 and MitoTEMPO partially prevent MPTP, necrosis and mitochondrial apoptosis following ATP depletion-recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. researchgate.net [researchgate.net]
- 16. MitoTEMPO (hydrate) | CAS 1569257-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 17. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of mitoTEMPO on Redox Reactions in Different Body Compartments upon Endotoxemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. digital.csic.es [digital.csic.es]
Troubleshooting MitoTEMPO Hydrate: A Technical Support Guide
Welcome to the technical support center for MitoTEMPO hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during the experimental use of this mitochondria-targeted antioxidant. Here, you will find troubleshooting tips and frequently asked questions in a direct question-and-answer format, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store MitoTEMPO hydrate stock solutions?
A1: Proper preparation and storage of this compound are crucial for maintaining its efficacy. The compound is a crystalline solid that is soluble in several organic solvents and aqueous buffers.[1][2]
-
Storage of Powder: The solid form of this compound is stable for at least four years when stored at -20°C.[1][3]
-
Solvent Selection: this compound is soluble in DMSO, ethanol, and DMF.[1][2] For aqueous solutions, it can be dissolved in PBS (pH 7.2).[1][2]
-
Stock Solution Preparation:
-
For organic stock solutions, dissolve this compound in your chosen solvent (e.g., DMSO at 10 mg/mL).[1][2][4] Sonication may be required to fully dissolve the compound.[4] These stock solutions should be stored at -80°C and are typically stable for up to one year.[4]
-
For aqueous solutions, dissolve the crystalline solid directly in PBS (pH 7.2) at a concentration of approximately 5 mg/mL.[1][2] It is not recommended to store aqueous solutions for more than one day.[1]
-
-
Important Considerations: When preparing stock solutions in organic solvents, it is advisable to purge the vial with an inert gas.[1] For experiments using aqueous buffers, ensure the final concentration of the organic solvent is insignificant to avoid physiological effects.[1]
Q2: I am not observing the expected antioxidant effect. What could be the reason?
A2: Several factors can contribute to a lack of observed antioxidant effect. Here are some common troubleshooting steps:
-
Inadequate Pre-incubation: MitoTEMPO's accumulation in the mitochondria is dependent on the mitochondrial membrane potential and takes time. A pre-incubation period of at least one hour is often recommended to allow for sufficient mitochondrial uptake before inducing oxidative stress.[5]
-
Suboptimal Concentration: The effective concentration of MitoTEMPO can vary significantly between cell types and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model.[6][7] Concentrations ranging from nanomolar to micromolar have been reported to be effective.[7]
-
Loss of Mitochondrial Membrane Potential: The uptake of MitoTEMPO into mitochondria is driven by the mitochondrial membrane potential. If your experimental conditions cause a significant depolarization of the mitochondrial membrane, the accumulation of MitoTEMPO will be impaired, reducing its efficacy.[5]
-
Incorrect Experimental Procedure: As a superoxide (B77818) scavenger, MitoTEMPO should be present before and during the induction of oxidative stress. Washing the cells after the pre-incubation period and before adding the stressor would be counterproductive.[5]
Q3: Is there a risk of cytotoxicity with this compound?
A3: Yes, like many compounds, MitoTEMPO can exhibit cytotoxicity at high concentrations. It is essential to determine the non-toxic concentration range for your specific cell line or model system.
-
Dose-Dependent Toxicity: Studies have shown that high concentrations of MitoTEMPO can be cytotoxic.[5] Therefore, it is recommended to perform a cell viability assay (e.g., MTT or LDH assay) to establish a safe and effective working concentration.[6][7]
-
Off-Target Effects: Using excessively high concentrations may also lead to non-specific, off-target effects, confounding the interpretation of your results.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or weak antioxidant effect | Inadequate pre-incubation time. | Pre-incubate cells with MitoTEMPO for at least 1 hour before inducing oxidative stress.[5] |
| Suboptimal concentration. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell type (typically in the range of 1-20 µM for in vitro studies).[5] | |
| Compromised mitochondrial membrane potential. | Assess mitochondrial membrane potential (e.g., using JC-1 stain). If the potential is significantly reduced by your experimental conditions, MitoTEMPO uptake will be inefficient.[5] | |
| Incorrect experimental workflow. | Ensure MitoTEMPO is present in the media during the oxidative stress challenge. Do not wash it out after pre-incubation.[5] | |
| High background or inconsistent results in mitochondrial ROS measurement (e.g., with MitoSOX Red) | Suboptimal MitoSOX Red concentration. | Use an optimal concentration of MitoSOX Red. While 5 µM is commonly used, lower concentrations (e.g., 1 µM) may provide more reliable results for detecting mitochondrial ROS by flow cytometry.[8] |
| MitoSOX Red incubation time. | Optimize the incubation time for MitoSOX Red (e.g., 20-40 minutes).[8] | |
| Loss of mitochondrial membrane potential affecting MitoSOX uptake. | As with MitoTEMPO, severe mitochondrial depolarization can affect the uptake of MitoSOX Red.[5] | |
| Observed cytotoxicity | MitoTEMPO concentration is too high. | Perform a cytotoxicity assay (e.g., LDH or MTT) to determine the maximum non-toxic concentration for your experimental setup.[6][7] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is at a non-toxic level (typically <0.1%). | |
| Difficulty confirming mitochondria-specific effects | Lack of appropriate controls. | Use a non-targeted analogue, such as TEMPOL, as a negative control to demonstrate that the observed effects are due to the mitochondrial targeting of MitoTEMPO.[9] |
| Off-target effects at high concentrations. | Use the lowest effective concentration of MitoTEMPO to minimize the risk of off-target effects.[5] |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ~10 mg/mL (~18.94 mM) | [1][2][4] |
| Ethanol | ~15 mg/mL (~28.41 mM) | [1][2][4] |
| DMF | ~15 mg/mL (~28.41 mM) | [1][2][4] |
| PBS (pH 7.2) | ~5 mg/mL (~9.47 mM) | [1][2][4] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Effective Concentration Range | Reference |
| Neuroblastoma SH-SY5Y cells | 50-100 µM | [6] |
| LLC-PK1 cells | 1-1000 nM | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM | [10] |
| Melanoma cells | 5-50 nM | |
| General recommendation for selective use | 2-20 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Superoxide Production using MitoSOX Red by Flow Cytometry
This protocol is adapted from a method for detecting mitochondrial ROS in melanoma cells.[8]
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., CPBS) to a concentration of 1 x 10^6 cells/mL.
-
MitoTEMPO Treatment (and Controls):
-
Pre-incubate cells with the desired concentration of MitoTEMPO (or vehicle control) for at least 1 hour at 37°C.
-
Include a positive control for mitochondrial ROS production (e.g., Antimycin A).
-
-
MitoSOX Red Staining:
-
Add MitoSOX Red to the cell suspension to a final concentration of 1-5 µM. Note: It is recommended to test different concentrations, as 1 µM may be optimal.[8]
-
Incubate for 20-40 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Wash the cells with buffer.
-
Analyze the cells on a flow cytometer, exciting at ~510 nm and detecting emission at ~580 nm.
-
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol is based on the use of the ratiometric dye JC-1 to measure mitochondrial membrane potential.[6]
-
Cell Preparation and Treatment: Plate cells in a suitable format (e.g., 96-well plate) and treat with MitoTEMPO and/or the experimental stressor as required.
-
JC-1 Staining:
-
Remove the treatment medium and wash the cells with PBS.
-
Add JC-1 staining solution (typically 5 µM in cell culture medium) to each well.
-
Incubate for 30 minutes at 37°C.
-
-
Analysis:
-
Wash the cells twice with PBS.
-
Analyze the fluorescence using a fluorescence microscope or plate reader.
-
Healthy, polarized mitochondria will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (J-monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
Protocol 3: Assessment of Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[6]
-
Cell Plating and Treatment: Plate cells in a 96-well plate and treat with a range of MitoTEMPO concentrations. Include a positive control for cytotoxicity (e.g., a lysis buffer provided with the kit) and a negative (vehicle) control.
-
Sample Collection: After the treatment period (e.g., 24 hours), carefully collect the cell culture supernatant.
-
LDH Assay:
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding a reaction mixture to the supernatant and incubating for a specific time.
-
-
Measurement: Measure the absorbance at the recommended wavelength using a plate reader. The amount of LDH release is proportional to the number of damaged cells.
Visualizations
Caption: Mechanism of MitoTEMPO action in mitochondria.
Caption: General experimental workflow for using MitoTEMPO.
Caption: Troubleshooting logic for ineffective MitoTEMPO treatment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. MitoTEMPO (hydrate) | CAS 1569257-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. NB-64-23640-1mg | this compound [1569257-94-8] Clinisciences [clinisciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
How to prevent MitoTEMPO hydrate degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of MitoTEMPO hydrate (B1144303) to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and what is its primary mechanism of action?
This compound is a mitochondria-targeted antioxidant.[1][2][3] It combines the superoxide (B77818) dismutase (SOD) mimetic, TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), with a triphenylphosphonium (TPP) cation.[1][3] The positively charged TPP moiety facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential.[1][3] Once localized to the mitochondria, the TEMPO moiety scavenges superoxide radicals, converting them into less reactive species.[1]
Diagram of MitoTEMPO's Mechanism of Action
Caption: MitoTEMPO accumulates in the mitochondrial matrix and scavenges superoxide radicals.
Q2: How should I store this compound powder?
The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[4] It is recommended to keep it in a tightly sealed container, protected from moisture.[5]
Q3: What is the best way to prepare and store this compound solutions?
For stock solutions, it is recommended to use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF), which should be purged with an inert gas.[4] These stock solutions should be stored at -80°C for up to one year or -20°C for up to one month.[6] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Prepare fresh aqueous solutions for each experiment.
Q4: What are the solubility limits for this compound?
The solubility of this compound varies depending on the solvent. The approximate solubilities are provided in the table below.
| Solvent | Solubility |
| Ethanol | ~15 mg/mL |
| DMF | ~15 mg/mL |
| DMSO | ~10 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL |
Data sourced from Cayman Chemical product information.[4][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no effect of MitoTEMPO in experiments. | Degraded MitoTEMPO solution: Aqueous solutions are unstable. Use of old or improperly stored stock solutions. | Prepare fresh aqueous solutions for each experiment. For stock solutions in organic solvents, aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. |
| Suboptimal concentration: The effective concentration can be cell-type dependent. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Low mitochondrial membrane potential: The uptake of MitoTEMPO is dependent on the mitochondrial membrane potential. If your experimental model has depolarized mitochondria, the compound may not accumulate effectively. | Measure the mitochondrial membrane potential in your experimental system using a fluorescent probe like TMRE or JC-1 to ensure it is sufficient for MitoTEMPO uptake. | |
| Variability between suppliers: Researchers have reported differences in the potency of MitoTEMPO from different commercial sources. | If you suspect an issue with the compound's quality, consider purchasing from a different vendor and comparing the results. | |
| Unexpected cytotoxic effects. | High concentrations of MitoTEMPO: While generally used for its protective effects, high concentrations of antioxidants can sometimes have off-target or pro-oxidant effects. | Lower the concentration of MitoTEMPO used in your experiments. Ensure that the final concentration of the organic solvent from the stock solution is not toxic to your cells. |
| Degradation products: The degradation of MitoTEMPO could potentially lead to the formation of cytotoxic compounds. | Always use freshly prepared solutions and follow proper storage guidelines to minimize degradation. |
Logical Flow for Troubleshooting Inconsistent Results
Caption: A step-by-step guide to troubleshooting inconsistent experimental results with MitoTEMPO.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock solutions and fresh working solutions of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (purged with inert gas)
-
Sterile microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure for Stock Solution (10 mM in DMSO):
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 528.04 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to one year.
Procedure for Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Thaw a single aliquot of the 10 mM MitoTEMPO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration directly in the cell culture medium immediately before use. For a 10 µM working solution, perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 1 mL of medium).
-
Mix thoroughly by gentle pipetting or inversion.
-
Do not store the aqueous working solution. Prepare it fresh for each experiment.
Protocol 2: Assessment of this compound Stability by LC-MS/MS
Objective: To quantify the concentration of MitoTEMPO in a solution to assess its stability over time. This protocol is adapted from a published method for quantifying MitoTEMPO in biological samples.[8]
Instrumentation and Reagents:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source
-
C18 analytical column
-
Mobile Phase A: 0.1% (v/v) formic acid in 5 mM ammonium (B1175870) acetate
-
Mobile Phase B: Acetonitrile
-
This compound standard for calibration curve
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 10 µM) in the solvent of interest (e.g., PBS).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours) while storing the solution under desired conditions (e.g., room temperature, 37°C, protected from light), take an aliquot of the solution.
-
Dilute the aliquot in the initial mobile phase to a concentration suitable for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the prepared sample onto the C18 column.
-
Use a gradient elution with mobile phases A and B. A suggested gradient is: 95% A for 15 min, ramp to 80% B over 2 min, hold for 2 min, then return to 95% A and re-equilibrate.
-
Set the flow rate to 0.3 mL/min.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect MitoTEMPO. The specific transition to monitor for MitoTEMPO is m/z 474.2 → 320.1.[8]
-
Optimize source parameters (e.g., ion spray voltage, source temperature) for maximum signal intensity.
-
Data Analysis:
-
Generate a calibration curve using freshly prepared MitoTEMPO standards of known concentrations.
-
Quantify the concentration of MitoTEMPO in your samples at each time point by comparing their peak areas to the calibration curve.
-
Plot the concentration of MitoTEMPO versus time to determine its degradation rate under the tested conditions.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, inferences can be drawn from the known chemistry of its core components: the TEMPO nitroxide radical and the piperidine (B6355638) ring.
-
Reduction of the Nitroxide Radical: The TEMPO radical can be reduced to the corresponding hydroxylamine (B1172632) by reducing agents. This would result in a loss of its superoxide scavenging activity.
-
Disproportionation: In acidic conditions and at elevated temperatures, TEMPO can undergo disproportionation to form an oxoammonium salt and a hydroxylamine.[9] This is a key reason to avoid acidic conditions and high temperatures when handling MitoTEMPO.
-
Oxidative Ring Opening: The piperidine ring can be susceptible to oxidative degradation, particularly initiated by hydroxyl radicals, which can lead to ring-opening and loss of the compound's structural integrity.[10][11][12][13][14]
-
Photodegradation: Exposure to light, particularly UV light, can promote the degradation of nitroxide radicals and the piperidine structure.[10][11][12][13][14] It is advisable to protect MitoTEMPO solutions from light.
Diagram of Potential Degradation Factors
Caption: Key environmental factors that can contribute to the degradation of this compound.
References
- 1. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Influence of buffer solution on TEMPO-mediated oxidation :: BioResources [bioresources.cnr.ncsu.edu]
- 5. Structural alterations on the TEMPO scaffold and their impact on the performance as active materials for redox flow batteries - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00663K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fundamental properties of TEMPO-based catholytes for aqueous redox flow batteries: effects of substituent groups and electrolytes on electrochemical p ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03424J [pubs.rsc.org]
- 8. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - White Rose Research Online [eprints.whiterose.ac.uk]
- 13. Collection - Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 14. researchgate.net [researchgate.net]
MitoTEMPO hydrate off-target effects and how to control for them
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of MitoTEMPO hydrate (B1144303) and the necessary controls to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and what is its primary function?
A1: this compound is a mitochondria-targeted antioxidant. It is designed to specifically scavenge superoxide (B77818) radicals within the mitochondria. Its structure consists of a piperidine (B6355638) nitroxide (TEMPO), the antioxidant moiety, linked to a triphenylphosphonium (TPP) cation, which facilitates its accumulation within the mitochondria due to the negative mitochondrial membrane potential.
Q2: What are the known off-target effects of this compound?
A2: The primary off-target effects of MitoTEMPO are not from the TEMPO moiety itself, but from the triphenylphosphonium (TPP) cation used for mitochondrial targeting. These effects can include:
-
Inhibition of the electron transport chain (ETC): The TPP cation can directly inhibit the activity of respiratory chain complexes, which can confound studies on mitochondrial respiration.[1][2]
-
Reduction of mitochondrial membrane potential: Accumulation of the positively charged TPP cation within the mitochondria can lead to a decrease in the mitochondrial membrane potential (ΔΨm).[1][3][4]
-
Induction of mitochondrial proton leak: TPP derivatives have been shown to increase proton leak across the inner mitochondrial membrane, which can affect ATP synthesis and overall mitochondrial efficiency.[1][2]
-
Alterations in gene expression and cell signaling: MitoTEMPO has been observed to influence signaling pathways such as PI3K/Akt/mTOR and ERK1/2, and affect the expression of various genes, which may be independent of its superoxide scavenging activity.[5][6][7][8]
Q3: Why is it crucial to control for the off-target effects of MitoTEMPO?
A3: Failing to control for the off-target effects of the TPP cation can lead to misinterpretation of experimental results. An observed effect on cellular function, such as altered mitochondrial respiration or decreased cell viability, could be incorrectly attributed to the antioxidant activity of MitoTEMPO when it is actually a consequence of the TPP moiety's impact on mitochondrial bioenergetics.
Q4: What are the essential control experiments to perform when using MitoTEMPO?
A4: To distinguish the specific antioxidant effects of MitoTEMPO from the off-target effects of its TPP cation, the following controls are highly recommended:
-
Vehicle Control: To control for the solvent used to dissolve MitoTEMPO (e.g., DMSO or ethanol).
-
Non-targeted Antioxidant Control (e.g., TEMPOL): TEMPOL has the same antioxidant moiety as MitoTEMPO but lacks the TPP targeting group.[9][10] Comparing the effects of MitoTEMPO and TEMPOL can help differentiate between mitochondria-specific and general cellular antioxidant effects.
-
TPP Cation Control (e.g., methyltriphenylphosphonium (B96628) or a similar alkyl-TPP derivative): This is the most critical control to assess the off-target effects of the mitochondrial targeting moiety.[2][6] The chosen TPP control should ideally have a similar alkyl chain length to the linker in MitoTEMPO to mimic its hydrophobic properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected decrease in mitochondrial respiration (Oxygen Consumption Rate - OCR) with MitoTEMPO treatment. | The TPP cation moiety of MitoTEMPO may be inhibiting the electron transport chain.[1][2] | Perform a control experiment using an equimolar concentration of a TPP cation derivative without the TEMPO moiety. If the TPP control also decreases OCR, the effect is likely due to the targeting cation. |
| MitoTEMPO treatment causes a significant drop in mitochondrial membrane potential. | The accumulation of the positively charged TPP cation within the mitochondria is depolarizing the membrane.[1][3][4] | Use a TPP cation control to determine the extent of depolarization caused by the targeting moiety alone. Consider using the lowest effective concentration of MitoTEMPO. |
| Contradictory results between MitoTEMPO and another non-targeted antioxidant. | The observed effect may be specific to mitochondrial ROS. Alternatively, the TPP cation in MitoTEMPO could be exerting a confounding effect. | Use both a non-targeted antioxidant (e.g., TEMPOL) and a TPP cation control to dissect the contributions of mitochondrial superoxide scavenging and TPP-mediated off-target effects. |
| No effect of MitoTEMPO is observed where one is expected. | The concentration of MitoTEMPO may be too low, or the experimental model may not have significant mitochondrial superoxide production. In some cases, the off-target effects of TPP may mask the intended antioxidant effect.[11] | Confirm the presence of mitochondrial superoxide using a specific probe (e.g., MitoSOX Red). Perform a dose-response curve for MitoTEMPO. Ensure that the chosen TPP control at the same concentration does not produce an opposing effect. |
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for MitoTEMPO and Control Compounds
| Compound | Typical In Vitro Working Concentration | Notes |
| This compound | 1 µM - 50 µM[5][8] | Optimal concentration should be determined empirically for each cell type and experimental condition. Higher concentrations may increase off-target effects. |
| TEMPOL | 10 µM - 500 µM | As it is not targeted, higher concentrations are often required to achieve a similar antioxidant effect in the mitochondria compared to MitoTEMPO. |
| Triphenylphosphonium (TPP) cation control | Equimolar to MitoTEMPO | The specific alkyl-TPP derivative should be chosen to match the hydrophobicity of the linker in MitoTEMPO. |
Table 2: Observed Effects of TPP Cations on Mitochondrial Function
| TPP Derivative | Concentration | Observed Off-Target Effect | Reference |
| Alkyl-TPP cations | 1 - 10 µM | Inhibition of respiratory chain complexes, decrease in mitochondrial membrane potential, induction of proton leak.[1] | Trnka et al., 2015 |
| Decyl-TPP | 1 µM | Decreased mitochondrial membrane potential in platelets.[4] | Fuentes et al., 2022 |
| Dodecyl-TPP | >1 µM | Dose-dependent increase in proton leak and decrease in maximal respiration.[1] | Trnka et al., 2015 |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Mitochondrial Respiration using Seahorse XF Analyzer
This protocol is designed to differentiate the effects of MitoTEMPO's antioxidant activity from the off-target effects of the TPP cation on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound
-
TPP cation control (e.g., methyltriphenylphosphonium)
-
TEMPOL
-
Vehicle control (e.g., DMSO)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (for Mito Stress Test)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Prepare Treatment Compounds: Prepare stock solutions of MitoTEMPO, TPP control, and TEMPOL in the appropriate vehicle. On the day of the assay, dilute the compounds to the desired final concentrations in the assay medium.
-
Pre-treatment: Remove the cell culture medium and replace it with the assay medium containing the respective treatments (Vehicle, MitoTEMPO, TPP control, TEMPOL). Incubate for the desired pre-treatment time (e.g., 1-2 hours) in a non-CO2 incubator at 37°C.
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF sensor cartridge with the XF Calibrant.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Perform a Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Data Analysis:
-
Normalize the oxygen consumption rate (OCR) data to cell number or protein concentration.
-
Compare the OCR profiles of cells treated with MitoTEMPO to those treated with the vehicle, TPP control, and TEMPOL.
-
A similar effect on OCR between MitoTEMPO and the TPP control suggests an off-target effect. A unique effect of MitoTEMPO not replicated by the TPP control is more likely due to its superoxide scavenging activity.
-
Protocol 2: Measuring Mitochondrial Membrane Potential (ΔΨm) using TMRM
This protocol uses the fluorescent dye TMRM (Tetramethylrhodamine, Methyl Ester) to assess changes in ΔΨm in response to MitoTEMPO and its controls.
Materials:
-
Fluorescence microscope or plate reader
-
TMRM stock solution (in DMSO)
-
This compound
-
TPP cation control
-
FCCP (positive control for depolarization)
-
Vehicle control
-
Imaging buffer (e.g., HBSS)
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes or in black-walled microplates suitable for fluorescence imaging.
-
Treatment: Treat cells with the vehicle, MitoTEMPO, or TPP control at the desired concentrations for the specified duration.
-
TMRM Staining:
-
Prepare a working solution of TMRM in the imaging buffer (typically 20-100 nM).
-
Remove the treatment medium and wash the cells with the imaging buffer.
-
Incubate the cells with the TMRM working solution for 20-30 minutes at 37°C, protected from light.
-
-
Imaging/Measurement:
-
Wash the cells with fresh imaging buffer to remove excess TMRM.
-
Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader (Ex/Em ~548/573 nm).
-
-
Positive Control: In a separate well, after TMRM staining, add FCCP (e.g., 1-10 µM) to induce complete mitochondrial depolarization and measure the subsequent drop in fluorescence.
-
Data Analysis:
-
Quantify the fluorescence intensity of the TMRM signal in the different treatment groups.
-
A decrease in TMRM fluorescence indicates mitochondrial depolarization. Compare the effects of MitoTEMPO to the TPP control to determine the contribution of the TPP moiety to any observed changes in ΔΨm.
-
Visualizations
Caption: Logical workflow for designing experiments with MitoTEMPO.
Caption: On-target vs. off-target effects of MitoTEMPO components.
References
- 1. Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity [frontiersin.org]
- 4. In Vitro Effect of Mitochondria-Targeted Triphenylphosphonium-Based Compounds (Honokiol, Lonidamine, and Atovaquone) on the Platelet Function and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developmental stage specific effect of Mito-TEMPO on the expression outline of antioxidant genes, ROS balance and cryo-resilience of bovine IVP embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systemic Effects of mitoTEMPO upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondria Specific Antioxidant, MitoTEMPO, Modulates Cd Uptake and Oxidative Response of Soybean Seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of MitoTEMPO hydrate for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving MitoTEMPO hydrate (B1144303) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and why is its solubility important?
A1: this compound is a mitochondria-targeted antioxidant used to scavenge superoxide (B77818) radicals within the mitochondria.[1] Proper dissolution is crucial for ensuring accurate dosing and obtaining reliable experimental results.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents and aqueous buffers. The choice of solvent will depend on the specific experimental requirements. Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO), ethanol, dimethylformamide (DMF), and phosphate-buffered saline (PBS).[2]
Q3: How do I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the crystalline solid this compound in an appropriate organic solvent like ethanol, DMSO, or DMF.[2] It is recommended to purge the solvent with an inert gas before use.[2] For aqueous solutions, the crystalline solid can be dissolved directly in aqueous buffers like PBS (pH 7.2).[2]
Q4: What is the recommended storage for this compound and its solutions?
A4: this compound as a crystalline solid should be stored at -20°C and is stable for at least four years.[2] Stock solutions in organic solvents are typically stable for shorter periods and should be stored at -20°C or -80°C. Aqueous solutions are not recommended for storage for more than one day.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound is not dissolving completely. | - Insufficient solvent volume.- Inappropriate solvent.- Low temperature. | - Ensure you are using the correct solvent-to-solute ratio based on the solubility data.- Try a different recommended solvent in which this compound has higher solubility.- Gentle warming and sonication can aid dissolution.[3] |
| Precipitation occurs when diluting the stock solution into an aqueous buffer. | - The concentration of the organic solvent in the final aqueous solution is too high.- The final concentration of this compound in the aqueous buffer exceeds its solubility limit. | - Minimize the volume of the organic stock solution used for dilution to ensure the residual amount of organic solvent is insignificant.[2] - Ensure the final concentration in the aqueous buffer does not exceed the solubility limit (approx. 5 mg/mL in PBS, pH 7.2).[2] Prepare a fresh dilution if precipitation persists. |
| Inconsistent experimental results. | - Degradation of this compound in solution.- Inaccurate concentration due to incomplete dissolution. | - Always prepare fresh aqueous solutions before each experiment.[2] - Ensure the compound is fully dissolved before use. Visually inspect for any particulate matter. |
Quantitative Solubility Data
The solubility of this compound in various solvents is summarized below:
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| DMSO | ~10 mg/mL | ~18.9 mM | [2] |
| Ethanol | ~15 mg/mL | ~28.4 mM | [2] |
| DMF | ~15 mg/mL | ~28.4 mM | [2] |
| PBS (pH 7.2) | ~5 mg/mL | ~9.5 mM | [2] |
| Water | 60 mg/mL | 117.64 mM | [3][4] |
Note: The molecular weight of this compound (C₂₉H₃₅N₂O₂P·Cl·H₂O) is 528.0 g/mol .[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
-
Weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol, or DMF) to achieve the desired concentration. It is good practice to purge the solvent with an inert gas prior to use.[2]
-
Vortex the solution until the solid is completely dissolved. Gentle warming or sonication can be used to facilitate dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
Protocol 2: Preparation of a this compound Working Solution in an Aqueous Buffer
-
Thaw the organic stock solution of this compound.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer (e.g., cell culture medium or PBS).
-
Add the calculated volume of the stock solution to the aqueous buffer.
-
Mix thoroughly by gentle inversion or pipetting.
-
Ensure the final concentration of the organic solvent is minimal to avoid any physiological effects.[2]
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.[2]
Signaling Pathway and Experimental Workflow
MitoTEMPO acts as a superoxide dismutase (SOD) mimetic, specifically targeting mitochondrial superoxide (O₂⁻). By scavenging this reactive oxygen species (ROS), MitoTEMPO helps to mitigate oxidative stress and its downstream consequences.
Caption: Mechanism of MitoTEMPO in reducing mitochondrial oxidative stress.
The following workflow outlines the key steps for preparing this compound for experimental use.
Caption: Workflow for preparing this compound solutions for experiments.
References
Technical Support Center: Refining MitoTEMPO Hydrate Treatment Duration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use MitoTEMPO hydrate (B1144303) in cell culture experiments. Here, you will find troubleshooting advice and frequently asked questions to help you refine your experimental protocols and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and how does it work?
A1: this compound is a mitochondria-targeted antioxidant.[1][2][3] It is designed to specifically scavenge superoxide (B77818), a type of reactive oxygen species (ROS), within the mitochondria.[1][2][3] Its structure consists of two key components: the piperidine (B6355638) nitroxide TEMPO, which is the antioxidant moiety, and a triphenylphosphonium (TPP+) cation.[4] This positively charged TPP+ allows the molecule to accumulate several hundred-fold within the negatively charged mitochondrial matrix, delivering the antioxidant directly to a primary site of cellular ROS production.[4][5]
Q2: What is a typical concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. However, a general starting range is between 1 µM and 100 µM.[6][7][8] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental setup.
Q3: What is a typical treatment duration for this compound?
A3: Treatment duration can vary significantly based on the experimental goals. Common strategies include:
-
Pre-treatment: Incubating cells with this compound for 1 to 2 hours before inducing oxidative stress.[6][7][8] This allows the compound to accumulate in the mitochondria before the insult.
-
Co-treatment: Adding this compound at the same time as the experimental treatment or stressor and incubating for the duration of the experiment, which can range from a few hours to 24 hours or longer.[1][9]
Q4: How should I prepare and store this compound?
A4: this compound is typically a crystalline solid that is soluble in organic solvents like ethanol, DMSO, and DMF.[10] It is recommended to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment. Store the solid compound and stock solutions at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | 1. Suboptimal concentration: The concentration may be too low to effectively scavenge mitochondrial superoxide in your specific cell type or under the level of oxidative stress induced. | Perform a dose-response experiment to determine the optimal concentration. Start with a range of 1 µM to 100 µM. |
| 2. Insufficient incubation time: The treatment duration may be too short for this compound to accumulate in the mitochondria and exert its effect. | Increase the pre-incubation time to at least 1-2 hours. For longer-term experiments, consider a co-treatment strategy. | |
| 3. Inappropriate timing of treatment: The timing of this compound addition relative to the induction of oxidative stress may not be optimal. | If you are pre-treating, ensure the compound is present before and during the stress induction.[2] | |
| 4. Low mitochondrial membrane potential: The uptake of this compound into the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause significant mitochondrial depolarization, the compound may not accumulate effectively. | Measure the mitochondrial membrane potential in your experimental model. If it is compromised, this compound may not be the most suitable tool. | |
| High cytotoxicity observed | 1. Concentration is too high: The concentration of this compound may be toxic to your specific cell line. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) with a range of concentrations to determine the maximum non-toxic concentration. |
| 2. Prolonged incubation time: Long exposure to even moderate concentrations of this compound can be cytotoxic. | Reduce the incubation time. Consider a shorter pre-treatment followed by removal of the compound before the experimental endpoint. | |
| 3. Solvent toxicity: If using a high concentration of a stock solution, the final concentration of the solvent (e.g., DMSO) in the culture medium may be toxic. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). | |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluence or passage number can affect their response to treatments. | Standardize your cell culture procedures, including seeding density and passage number. |
| 2. Instability of this compound in aqueous solution: As mentioned, this compound is not stable in aqueous solutions for extended periods. | Always prepare fresh dilutions of this compound in culture medium for each experiment. | |
| 3. Inconsistent timing of procedures: Variations in incubation times or the timing of reagent addition can lead to variability. | Use a detailed, standardized protocol and ensure consistent timing for all experimental steps. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
This protocol is for assessing cell viability to determine the non-toxic concentration range of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound: Prepare a 2X stock solution of various concentrations of this compound in your cell culture medium.
-
Treatment: Remove the old medium from the wells and add 50 µL of fresh medium. Then, add 50 µL of the 2X this compound solutions to the appropriate wells to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Measuring Mitochondrial Superoxide Levels using MitoSOX Red
This protocol is for assessing the efficacy of this compound in reducing mitochondrial superoxide levels.
-
Cell Seeding and Treatment: Seed your cells in a suitable format for fluorescence microscopy or flow cytometry. Treat the cells with your experimental condition to induce mitochondrial superoxide, with and without pre-treatment or co-treatment with the optimized concentration of this compound.
-
MitoSOX Red Staining:
-
Prepare a 5 µM working solution of MitoSOX Red in warm cell culture medium.
-
Remove the medium from the cells and wash once with warm PBS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the MitoSOX Red solution and wash the cells three times with warm PBS.
-
Imaging or Flow Cytometry:
-
Microscopy: Add fresh warm medium and immediately image the cells using a fluorescence microscope with the appropriate filter set for red fluorescence.
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer using the appropriate laser and emission filter.
-
-
Analysis: Quantify the fluorescence intensity in the different treatment groups. A decrease in MitoSOX Red fluorescence in the this compound-treated group indicates a reduction in mitochondrial superoxide levels.
Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Experiments with MitoTEMPO Hydrate
Welcome to the technical support center for MitoTEMPO (B12350739) hydrate (B1144303). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and how does it work?
A1: this compound is a mitochondria-targeted antioxidant.[1][2][3][4] It is designed to specifically scavenge mitochondrial reactive oxygen species (ROS), particularly superoxide (B77818).[1][4][5] Its structure combines the antioxidant piperidine (B6355638) nitroxide (TEMPO) with a lipophilic triphenylphosphonium (TPP) cation.[1][4][6] This TPP cation allows the molecule to pass through lipid bilayers and accumulate within the mitochondria, where it can effectively neutralize superoxide radicals.[1][4][6]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a crystalline solid at -20°C.[1][2][7] Under these conditions, it is stable for at least four years.[1][7] If dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Aqueous solutions should be used fresh and are not recommended for storage for more than one day.[7]
Q3: In which solvents can I dissolve this compound?
A3: this compound is soluble in several organic solvents and aqueous buffers. For preparing stock solutions, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695) are commonly used.[1][7] It is also soluble in PBS (pH 7.2).[1][7] When using organic solvents, it is crucial to purge the solvent with an inert gas and ensure the final concentration of the solvent in your experimental system is insignificant to avoid physiological effects.[7] One source suggests that ethanol is a better choice than DMSO or DMF.[8]
Q4: What is the typical effective concentration range for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, published studies provide a general range. For instance, a concentration of 25 nM was shown to increase mitochondrial superoxide dismutation without affecting cytoplasmic dismutation in cardiomyocytes.[5] Other studies have used concentrations ranging from 0.10 µM to 100 µM.[9][10] For example, 1.00 µM was effective in improving bovine oocyte maturation, while 50 and 100 µM showed protective effects in neuroblastoma cells.[9][10] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guide
Issue 1: High variability in experimental results between batches or experiments.
-
Possible Cause 1: Inconsistent compound solubility.
-
Solution: Ensure complete dissolution of this compound before each experiment. Use freshly prepared solutions whenever possible. If using a stock solution, vortex thoroughly before diluting to the final working concentration. Consider using an ultrasonic bath for compounds that are difficult to dissolve.[3]
-
-
Possible Cause 2: Degradation of the compound.
-
Possible Cause 3: Lot-to-lot variability.
-
Solution: If you suspect variability between different lots of the compound, it is advisable to test a new lot against a previous, well-performing lot in a small-scale experiment. Always obtain a certificate of analysis for each new lot to verify its purity and concentration.[7]
-
-
Possible Cause 4: Pipetting errors or inaccurate dilutions.
-
Solution: Calibrate your pipettes regularly. Prepare fresh serial dilutions for each experiment from a concentrated stock solution to minimize errors.
-
Issue 2: No observable effect of this compound in the experiment.
-
Possible Cause 1: Insufficient concentration.
-
Possible Cause 2: Inadequate incubation time.
-
Solution: The time required for MitoTEMPO to accumulate in mitochondria and exert its effect can vary. Review literature for similar experimental setups or perform a time-course experiment to establish the optimal incubation period.
-
-
Possible Cause 3: The specific type of ROS in your system is not superoxide.
-
Solution: MitoTEMPO is a superoxide dismutase mimetic and is most effective at scavenging superoxide radicals.[1] If other reactive oxygen species (e.g., hydrogen peroxide, hydroxyl radicals) are predominant in your experimental model, MitoTEMPO may have a limited effect. Consider using other antioxidants or ROS probes to identify the specific ROS involved.
-
Issue 3: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: Solvent toxicity.
-
Solution: High concentrations of solvents like DMSO and ethanol can be toxic to cells.[13] Ensure the final concentration of the solvent in your culture medium is well below the toxic threshold (typically <0.1% for DMSO). Run a solvent control to assess any effects of the solvent alone.
-
-
Possible Cause 2: Compound concentration is too high.
-
Possible Cause 3: Off-target effects of the TPP cation.
-
Solution: The triphenylphosphonium cation itself can have biological effects.[15] If you suspect off-target effects, you can use a control compound consisting of the TPP cation alone (e.g., methyltriphenylphosphonium) to distinguish the effects of the TPP moiety from the antioxidant activity of TEMPO.[16]
-
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | ~15 mg/mL | [1][7] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [1][7] |
| Ethanol | ~15 mg/mL | [1][7] |
| PBS (pH 7.2) | ~5 mg/mL | [1][7] |
| Water | 10 mg/mL (clear solution) | [11] |
Table 2: Effective Concentrations of this compound in In Vitro Studies
| Cell Type/System | Effective Concentration | Observed Effect | Reference |
| Adult Cardiomyocytes | 25 nM | Increased mitochondrial superoxide dismutation | [5] |
| Bovine Oocytes | 1.00 µM | Improved maturation and fertilization outcome | [9] |
| Human Mesenchymal Stem Cells | Not specified | Alleviated oxidative stress | [17] |
| Neuroblastoma SH-SY5Y cells | 50 µM and 100 µM | Protected against glutamate-induced cytotoxicity | [10] |
| Primary Cultured Mouse Neurons | Not specified | Protected mitochondrial function against Aβ toxicity | [18] |
| Rat Proximal Tubular Epithelial Cells (NRK-52E) | Not specified | Prevented oxalate-induced injury | [14] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of this compound to room temperature before opening.
-
To prepare a 10 mM stock solution in DMSO, add 189.4 µL of DMSO to 1 mg of this compound (Formula Weight: 528.0 g/mol ).
-
Vortex the solution thoroughly to ensure complete dissolution. An ultrasonic bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.
Protocol 2: General Cell Culture Treatment
-
Culture your cells to the desired confluency.
-
Prepare the final working concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. Ensure the final solvent concentration is minimal (e.g., <0.1% DMSO).
-
Include appropriate controls in your experiment:
-
Untreated cells (negative control)
-
Vehicle control (cells treated with the same final concentration of the solvent used to dissolve MitoTEMPO)
-
Positive control (if applicable, a known inducer of mitochondrial ROS)
-
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the control treatments.
-
Incubate the cells for the desired period, as determined by your experimental design or preliminary time-course experiments.
-
Proceed with your downstream assays to measure mitochondrial ROS, cell viability, or other relevant endpoints.
Visualizations
Caption: Mechanism of MitoTEMPO in scavenging mitochondrial superoxide.
Caption: A typical experimental workflow using this compound.
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MitoTEMPO (hydrate) | CAS 1569257-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Immunomart [immunomart.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ≥98% (HPLC), powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Systemic Effects of mitoTEMPO upon Lipopolysaccharide Challenge Are Due to Its Antioxidant Part, While Local Effects in the Lung Are Due to Triphenylphosphonium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitochondria-targeted antioxidant mito-TEMPO alleviate oxidative stress induced by antimycin A in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondria-targeted antioxidant mitotempo protects mitochondrial function against amyloid beta toxicity in primary cultured mouse neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate: Technical Support Center for Cytotoxicity Assessment and Optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of MitoTEMPO hydrate (B1144303) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is MitoTEMPO hydrate and what is its mechanism of action?
This compound is a mitochondria-targeted antioxidant. It is a conjugate of the piperidine (B6355638) nitroxide TEMPO and the lipophilic cation triphenylphosphonium (TPP+). The TPP+ moiety facilitates its accumulation within the mitochondria, driven by the mitochondrial membrane potential. In the mitochondrial matrix, MitoTEMPO acts as a superoxide (B77818) dismutase (SOD) mimetic, catalytically scavenging superoxide radicals and converting them to less reactive species. This targeted action helps to mitigate mitochondrial oxidative stress, which is implicated in a variety of cellular dysfunctions and pathologies.
Q2: How should this compound be stored and handled?
This compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability. For creating stock solutions, it is soluble in organic solvents such as DMSO, ethanol, and DMF. It is recommended to purge the organic solvent with an inert gas before dissolving the compound. Aqueous solutions can also be prepared by dissolving the solid directly in buffers like PBS (pH 7.2), but it is not recommended to store aqueous solutions for more than one day.
Q3: What are the recommended working concentrations for this compound?
The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model. Based on published studies, concentrations can range from nanomolar to micromolar levels. For instance, effective concentrations have been reported to be around 0.1 µM for porcine embryos, 5 µM in HUVEC cells, and up to 100 µM in SH-SY5Y cells without causing significant cytotoxicity.[1][2]
Q4: What are the potential off-target effects of this compound?
While MitoTEMPO is designed for targeted action in the mitochondria, high concentrations (often cited as above 20 µM) may lead to non-selective effects. At excessive concentrations, the antioxidant properties might be overwhelmed, or the compound could exert effects outside the mitochondria. Therefore, it is essential to use the lowest effective concentration determined through careful dose-response studies to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: Unexpected Cytotoxicity Observed at Low Concentrations
-
Question: I am observing significant cell death at concentrations of this compound that are reported to be non-toxic in the literature. What could be the reason?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your specific cell line may be more sensitive to this compound than those reported in other studies. It is always recommended to perform a preliminary dose-response curve to determine the optimal, non-toxic concentration range for your cells.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO, ethanol) can be toxic to cells, especially at higher concentrations. Ensure that the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle control (medium with the same concentration of solvent) in your experiments.
-
Compound Stability: Ensure that your this compound stock solution has been stored correctly and has not degraded. Prepare fresh dilutions from a properly stored stock for each experiment.
-
Contamination: Check for any potential contamination in your cell culture, as this can exacerbate cellular stress and lead to increased cell death.
-
Issue 2: Inconsistent or No Protective Effect of this compound
-
Question: I am not observing the expected protective effect of this compound against oxidative stress-induced cell death. What should I check?
-
Answer:
-
Suboptimal Concentration: The concentration of this compound you are using might be too low to effectively scavenge the amount of superoxide being generated in your experimental model. Consider performing a dose-response experiment to find a more effective concentration.
-
Timing of Treatment: The timing of this compound addition is critical. For protective effects, it is often necessary to pre-incubate the cells with this compound before inducing oxidative stress. The optimal pre-incubation time can vary between cell types and should be optimized.
-
Severity of Oxidative Stress: If the level of oxidative stress induced in your experiment is too severe, the protective effects of this compound may be masked. Consider reducing the concentration or duration of the stress-inducing agent.
-
Mitochondrial Membrane Potential: The uptake of this compound into the mitochondria is dependent on the mitochondrial membrane potential. If your experimental conditions cause a significant collapse of the membrane potential, the accumulation of MitoTEMPO in the mitochondria will be impaired, reducing its efficacy.
-
Issue 3: Problems with Mitochondrial Superoxide Measurement
-
Question: I am using MitoSOX Red to measure mitochondrial superoxide, but I am getting diffuse staining or inconsistent results after this compound treatment. What could be the issue?
-
Answer:
-
MitoSOX Red Concentration: High concentrations of MitoSOX Red (e.g., >2.5 µM) can be toxic to cells and may lead to artifacts. It is advisable to use the lowest concentration that gives a detectable signal.
-
Staining Protocol: Ensure that the staining protocol is optimized for your cell type. The timing of staining and imaging is crucial. Staining after the treatment might be affected by changes in mitochondrial membrane potential caused by the stressor.
-
Photostability: MitoSOX Red can be photolabile. Minimize exposure to light during staining and imaging to prevent photobleaching and the generation of artificial signals.
-
Alternative Probes: Consider using alternative or complementary probes for measuring mitochondrial superoxide to validate your findings.
-
Data Presentation
Table 1: Working Concentrations and Observed Effects of this compound in Various Cell Models
| Cell Line/Model | Working Concentration | Incubation Time | Observed Effect | Cytotoxicity Assay |
| Human Umbilical Vein Endothelial Cells (HUVEC) | 5 µM | 24 hours | No adverse effect on cell viability. Rescued H2O2-induced cell death. | MTT Assay |
| Human Neuroblastoma (SH-SY5Y) | 25-100 µM | 24 hours | No cytotoxicity observed; increased cell viability at these concentrations. Protected against glutamate-induced cytotoxicity.[1] | MTT Assay, LDH Assay |
| Porcine Embryos | 0.1 µM | 6 days | Improved blastocyst development.[2][3] | Not specified |
| Melanoma Cells (B16) | 5-50 nM | 24 hours | Decreased cell number and induced cell death. | Cell Counting, Viability Assay |
| LLC-PK1 (Porcine Kidney Epithelial) | 1-1000 nM | Not specified | Reduced ATP depletion-induced cytotoxicity in a dose-dependent manner. | LDH Release |
| NRK-52E (Rat Kidney Epithelial) | 10 µM | 1 hour pre-incubation | Increased cell viability in the presence of oxalate.[4] | CCK-8 Assay |
| HepG3 (Human Hepatocellular Carcinoma) | 25-50 nM | 24 hours | Did not drive cytotoxicity. | CellTiter-Fluor™ Viability Assay[5] |
Mandatory Visualizations
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Caption: The role of MitoTEMPO in the mitochondrial oxidative stress pathway.
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from a study on SH-SY5Y cells and can be generalized to other adherent cell lines with appropriate optimization.[1]
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, remove the medium and add 50 µL of MTT solution (0.5 mg/mL in medium) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan (B1609692) crystals to form.
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated or vehicle-treated) cells.
-
2. LDH Cytotoxicity Assay
This protocol is based on a method used to assess cytotoxicity in SH-SY5Y cells.[1]
-
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound
-
LDH cytotoxicity detection kit
-
Culture medium
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired duration. Include appropriate controls (untreated, vehicle, and a positive control for maximum LDH release).
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions for the LDH cytotoxicity detection kit to measure the amount of LDH released into the supernatant.
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the LDH release compared to the positive control.
-
3. Measurement of Mitochondrial Superoxide with MitoSOX Red
This is a general protocol for using MitoSOX Red to detect mitochondrial superoxide.
-
Materials:
-
Cells of interest
-
MitoSOX Red reagent
-
This compound
-
Culture medium (phenol red-free for imaging)
-
HBSS (Hank's Balanced Salt Solution) or other suitable buffer
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Culture cells to the desired confluency on a suitable imaging dish or plate.
-
If applicable, pre-treat the cells with this compound for the optimized duration.
-
Induce oxidative stress if it is part of the experimental design.
-
Prepare a working solution of MitoSOX Red (typically 2.5-5 µM) in warm HBSS or phenol (B47542) red-free medium.
-
Remove the culture medium and wash the cells once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells three times with warm HBSS.
-
Image the cells immediately using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm). Alternatively, quantify the fluorescence using a microplate reader.
-
Analyze the fluorescence intensity to determine the levels of mitochondrial superoxide.
-
References
- 1. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mito-TEMPO improves development competence by reducing superoxide in preimplantation porcine embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. MitoTEMPO Prevents Oxalate Induced Injury in NRK-52E Cells via Inhibiting Mitochondrial Dysfunction and Modulating Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dihydronicotinamide riboside promotes cell-specific cytotoxicity by tipping the balance between metabolic regulation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MitoTEMPO Hydrate and MitoQ: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Mitochondrial oxidative stress is a key contributor to a wide range of pathologies, making the development of mitochondria-targeted antioxidants a significant area of therapeutic research. For years, MitoQ (mitoquinone mesylate) has been the benchmark agent in this field. This guide provides an objective comparison between MitoQ and another prominent mitochondria-targeted antioxidant, MitoTEMPO hydrate, focusing on their respective efficacy, mechanisms of action, and the experimental data that underpins their evaluation.
Mechanism of Action: Targeting the Powerhouse
Both MitoTEMPO and MitoQ are designed to accumulate within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1] Their targeted delivery is achieved through the use of a triphenylphosphonium (TPP) cation, a lipophilic cation that allows the molecule to pass through cellular membranes and accumulate within the mitochondria due to the large mitochondrial membrane potential.[1][2][3]
MitoQ: Structurally, MitoQ consists of a ubiquinone moiety, which is the antioxidant component of Coenzyme Q10, attached to a TPP cation.[1] It is believed to exert its antioxidant effects through a redox-cycling mechanism between its oxidized (quinone) and reduced (quinol) forms.[4][5]
MitoTEMPO: MitoTEMPO is a derivative of TEMPOL, a well-known superoxide (B77818) dismutase (SOD) mimetic.[1][2] By attaching TEMPOL to a TPP cation, MitoTEMPO specifically targets and scavenges superoxide radicals within the mitochondrial matrix.[1][2]
Comparative Efficacy: A Data-Driven Overview
The relative efficacy of MitoTEMPO and MitoQ has been investigated in various preclinical models. The findings, however, are not always consistent and can be context-dependent. A 2021 study investigating their effects on BRAF-driven malignant melanoma and KRAS-driven lung cancer in mice found that neither compound significantly impacted tumor progression or metastasis.[6][7][[“]][9] Interestingly, this study revealed differential effects on cellular metabolism, where MitoQ, but not MitoTEMPO, increased glycolytic rates and reduced mitochondrial respiration in melanoma cells.[6][7][9]
Conversely, other studies have demonstrated protective effects of both compounds in different disease models. For instance, MitoTEMPO has shown therapeutic potential in acetaminophen-induced hepatotoxicity and sciatic nerve crush injury.[10] MitoQ has been reported to ameliorate experimental colitis and has been investigated for its potential to improve age-related vascular dysfunction.[11][12]
The following table summarizes key quantitative data from comparative studies.
| Parameter | MitoTEMPO | MitoQ | Experimental Model | Key Findings | Reference |
| Tumor Growth & Metastasis | No significant effect | No significant effect | BRAF-induced malignant melanoma and KRAS-induced lung cancer in mice | Neither compound influenced the number of primary tumors or metastases. | [6][7] |
| Cellular Metabolism | No effect on mitochondrial respiration or glycolysis | Reduced basal respiration, increased extracellular acidification rate (glycolysis) | Human melanoma cell lines | MitoQ, but not MitoTEMPO, altered the metabolic profile of melanoma cells. | [6] |
| Cell Proliferation | No significant effect | No significant effect | Human melanoma and lung cancer cell lines | Neither compound influenced the proliferation of the cancer cells tested. | [6] |
| Sperm Quality (Post-thaw) | Improved motility, viability, and mitochondrial activity at 5 and 50 µM | Not directly compared in this study | Ram semen | Mito-TEMPO was found to be an efficient cryo-additive. | [13] |
| Sepsis | No long-term survival benefit | Not directly compared in this study, but another TPP-conjugate (SkQ1) exacerbated mortality | Murine polymicrobial sepsis | Failed to show a long-term beneficial effect in this model. | [14] |
| Neuroprotection | Protected against glutamate-induced cytotoxicity, reduced ROS, and improved mitochondrial membrane potential | Not directly compared in this study | SH-SY5Y neuroblastoma cells | Mito-Tempo showed significant neuroprotective effects. | [15] |
Experimental Protocols
Accurate assessment of the efficacy of mitochondrial antioxidants requires robust and well-defined experimental protocols. Below are outlines of common methodologies used in the cited research.
In Vivo Administration
-
MitoQ: In a mouse model of colitis, MitoQ was administered orally at a final concentration of 500 µM in drinking water for 14 days.[12] For studies on pre-existing obesity in mice, an initial concentration of 500 µmol/L in drinking water was used, which was later reduced to 250 µmol/L due to safety concerns.[16] In studies of age-related vascular dysfunction in humans, a daily dose of 20 mg was used for chronic supplementation, while an acute dose of 160 mg was used for mechanistic studies.[11]
-
MitoTEMPO: In a mouse model of malignant melanoma, MitoTEMPO was administered via intraperitoneal (i.p.) injection at a dose of 1.25 mg/kg every other day for a total of 30 injections.[6][17] In a rat model of endotoxemia, MitoTEMPO was given i.p. at a dose of 50 nmol/kg.[18][19] For sciatic nerve crush injury in rats, a daily i.p. dose of 0.7 mg/kg was used.[10]
In Vitro Assays
-
Cell Viability and Proliferation:
-
Principle: To assess the cytotoxic or proliferative effects of the compounds.
-
Protocol: Cells (e.g., cancer cell lines, neurons) are seeded in 96-well plates. The compounds are added at various concentrations (e.g., 25-1000 nM for MitoQ and MitoTEMPO in cancer cell lines).[6] Cell viability is determined at different time points (e.g., 6, 24, 48 hours) using assays such as PrestoBlue or MTT.[6][15]
-
-
Measurement of Mitochondrial Respiration and Glycolysis:
-
Principle: To determine the impact of the compounds on cellular metabolism using a Seahorse XF Analyzer.
-
Protocol: Cells are seeded in a Seahorse XF plate. After treatment with the compounds, the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis, are measured. The MitoStress Test can be used to assess various parameters of mitochondrial function.[6]
-
-
Assessment of Mitochondrial ROS:
-
Principle: To quantify the levels of mitochondrial superoxide.
-
Protocol: Cells are treated with the compounds. A fluorescent probe, such as MitoSOX Red, which specifically targets mitochondrial superoxide, is added. The fluorescence intensity is then measured using flow cytometry or fluorescence microscopy.[2]
-
Visualizing Pathways and Workflows
Signaling and Targeting
Caption: General mechanism of mitochondria-targeted antioxidants.
Experimental Workflow
Caption: Experimental workflow for comparing MitoTEMPO and MitoQ.
Conclusion
Both MitoTEMPO and MitoQ are valuable research tools for investigating the role of mitochondrial oxidative stress in health and disease. While they share a common mitochondrial targeting strategy, their distinct antioxidant moieties—a SOD mimetic for MitoTEMPO and a ubiquinone for MitoQ—may lead to different biological effects.[1] The available data suggests that their efficacy can be highly dependent on the specific pathological context and the experimental model used.[6][14][15] Notably, some studies indicate that these compounds may have effects beyond simple ROS scavenging, such as altering cellular metabolism, which warrants further investigation.[6] As research in this area continues, a direct, side-by-side comparison in a wider range of models will be crucial for elucidating the specific advantages and therapeutic potential of each compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mitoq.com [mitoq.com]
- 6. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. consensus.app [consensus.app]
- 9. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective vs. Therapeutic Effects of Mitochondria-Targeted Antioxidant MitoTEMPO on Rat Sciatic Nerve Crush Injury: A Comprehensive Electrophysiological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol [frontiersin.org]
- 12. Mitochondria-targeted antioxidant MitoQ ameliorates experimental mouse colitis by suppressing NLRP3 inflammasome-mediated inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to MitoTEMPO Hydrate and Other Leading Mitochondrial Antioxidants
In the landscape of cellular biology and drug development, the mitigation of mitochondrial oxidative stress is a paramount objective. Mitochondria, the primary sites of cellular respiration, are also the main producers of reactive oxygen species (ROS).[1] An imbalance in ROS production and scavenging leads to oxidative stress, a key contributor to a myriad of pathologies. This guide provides a comprehensive comparison of MitoTEMPO hydrate (B1144303) against other prominent mitochondria-targeted antioxidants, namely MitoQ and SkQ1, offering researchers and drug development professionals a data-driven overview of their performance.
Introduction to Key Mitochondrial Antioxidants
Mitochondrial antioxidants are meticulously engineered to traverse the mitochondrial membrane and accumulate within the mitochondrial matrix, the site of ROS production. This targeted approach enhances their efficacy at significantly lower concentrations compared to non-targeted antioxidants. The primary targeting strategy for the compounds discussed herein involves the conjugation of an antioxidant moiety to a lipophilic triphenylphosphonium (TPP) cation, which leverages the substantial mitochondrial membrane potential for accumulation.[2][3][4]
-
MitoTEMPO Hydrate: This compound is a mitochondria-targeted derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), a well-known superoxide (B77818) dismutase (SOD) mimetic.[1] It specifically scavenges superoxide radicals, a primary form of ROS produced by the electron transport chain.[1]
-
MitoQ (Mitoquinone Mesylate): MitoQ combines the antioxidant properties of ubiquinone (a component of the electron transport chain) with a TPP cation.[1] It is one of the most extensively studied mitochondrial antioxidants and serves as a benchmark in the field.[1]
-
SkQ1 (Plastoquinonyl-decyl-triphenylphosphonium): Structurally similar to MitoQ, SkQ1 utilizes plastoquinone (B1678516) as its antioxidant component.[1] It has demonstrated comparable, and in some instances, superior efficacy to MitoQ in preclinical studies.[1]
Quantitative Performance Comparison
The following tables summarize the available quantitative data from various studies to facilitate a direct comparison of MitoTEMPO, MitoQ, and SkQ1. It is important to note that experimental conditions may vary between studies, which can influence the absolute values.
Table 1: Comparative Efficacy in Cellular Models
| Parameter | MitoTEMPO | MitoQ | SkQ1 | Cell Line/Model | Source |
| Protection against H₂O₂-induced cell death | Effective | Effective | Effective | Ischemic reperfusion kidney injury in mice | [5][6] |
| Reduction of mitochondrial ROS | Significant reduction | Significant reduction | Significant reduction | Human NP cells, H9c2 cardiomyoblasts | [5][7] |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Prevents depolarization | Prevents depolarization | Prevents depolarization | Human NP cells, HepG2, SH-SY5Y | [8] |
| Cytotoxicity (concentration leading to decreased cell viability) | Not specified in direct comparison | > 1 µM | > 1 µM | HepG2, SH-SY5Y | [8] |
Table 2: Observations from In Vivo Studies
| Finding | MitoTEMPO | MitoQ | SkQ1 | Animal Model | Source |
| Renal Protection in Ischemia-Reperfusion Injury | Superior renal protection | Not directly compared | Less renal protection than MitoTEMPO | Mice | [5][6] |
| Effect on Sepsis Outcome | No protracted survival benefit | Not directly compared | Exacerbated 28-day mortality | Mice (cecal ligation and puncture model) | [9] |
| Cancer Progression | No impact on tumor number or metastases | No impact on tumor number or metastases | Not directly compared | Mice (melanoma and lung cancer) | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Mitochondrial ROS Production and Antioxidant Intervention
This diagram illustrates the generation of superoxide by the electron transport chain (ETC) and the mechanism by which mitochondria-targeted antioxidants intervene.
Caption: Intervention of mitochondrial antioxidants in the ROS cascade.
Experimental Workflow for Measuring Mitochondrial Superoxide with MitoSOX Red
This diagram outlines the key steps in quantifying mitochondrial superoxide levels using the fluorescent probe MitoSOX Red.
Caption: Workflow for MitoSOX Red-based detection of mitochondrial superoxide.
Detailed Experimental Protocols
For researchers looking to replicate or build upon the findings discussed, the following are detailed protocols for key experiments used to evaluate mitochondrial antioxidant performance.
Measurement of Mitochondrial Superoxide using MitoSOX Red
Principle: MitoSOX Red is a cell-permeant fluorogenic dye that selectively targets mitochondria. In the presence of superoxide, it is oxidized and exhibits red fluorescence, which can be quantified to determine the level of mitochondrial superoxide.
Protocol:
-
Cell Culture: Seed cells at an appropriate density in a multi-well plate or on coverslips suitable for fluorescence microscopy. Allow cells to adhere and grow overnight.
-
Treatment: Treat cells with the desired concentrations of this compound or other mitochondrial antioxidants for a specified duration. Include positive (e.g., a known ROS inducer like Antimycin A) and negative (vehicle) controls.
-
MitoSOX Red Loading: Prepare a 5 µM working solution of MitoSOX Red in warm Hank's Balanced Salt Solution (HBSS) or serum-free medium.
-
Remove the treatment medium from the cells and wash once with warm HBSS.
-
Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
Washing: Aspirate the MitoSOX Red solution and wash the cells three times with warm HBSS.
-
Fluorescence Measurement: Immediately measure the red fluorescence using either:
-
Fluorescence Microscopy: Capture images using a rhodamine filter set (e.g., excitation/emission of ~510/580 nm).
-
Fluorescence Plate Reader: Measure the fluorescence intensity at an excitation/emission of ~510/580 nm.
-
-
Data Analysis: Quantify the fluorescence intensity and normalize to cell number or a housekeeping fluorescent probe if necessary. Compare the fluorescence levels between different treatment groups.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
Principle: JC-1 is a ratiometric fluorescent dye that exhibits a potential-dependent accumulation in mitochondria. In healthy cells with a high ΔΨm, JC-1 forms aggregates that fluoresce red. In cells with a low ΔΨm, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with mitochondrial antioxidants and controls as described in the MitoSOX Red protocol.
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in cell culture medium.
-
Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 working solution.
-
Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Aspirate the JC-1 solution and wash the cells twice with warm PBS.
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Capture images using filter sets for both green (e.g., FITC, Ex/Em ~485/535 nm) and red (e.g., TRITC, Ex/Em ~550/600 nm) fluorescence.
-
Flow Cytometry: Analyze the cell population for green (FL1) and red (FL2) fluorescence.
-
Fluorescence Plate Reader: Measure the fluorescence intensity for both green and red channels.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Analysis of Mitochondrial Respiration using the Seahorse XF Analyzer
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) of live cells in real-time, providing a profile of mitochondrial respiration and glycolysis. The Cell Mito Stress Test involves the sequential injection of mitochondrial inhibitors to dissect key parameters of mitochondrial function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with XF Calibrant solution overnight in a non-CO₂ incubator at 37°C.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed XF assay medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO₂ incubator at 37°C for one hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the following compounds (typical concentrations for many cell types):
-
Port A: Oligomycin (inhibits ATP synthase, ~1.0-2.0 µM final concentration).
-
Port B: FCCP (an uncoupling agent that disrupts the proton gradient, ~1.0-2.0 µM final concentration).
-
Port C: Rotenone/Antimycin A (complex I and III inhibitors, ~0.5 µM final concentration).
-
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate and initiate the assay. The instrument will measure baseline OCR and then sequentially inject the compounds from ports A, B, and C, measuring the OCR after each injection.
-
Data Analysis: The Seahorse XF software will automatically calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between cells treated with different mitochondrial antioxidants.
Conclusion
This compound, MitoQ, and SkQ1 are all potent mitochondria-targeted antioxidants that have demonstrated efficacy in mitigating mitochondrial oxidative stress in a variety of preclinical models. MitoTEMPO's specific action as a superoxide dismutase mimetic makes it a valuable tool for studying the role of superoxide in cellular pathology. While direct, comprehensive comparative studies under identical conditions are limited, the available data suggest that the choice of antioxidant may depend on the specific pathological context and the primary ROS species of interest. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative analyses and further elucidate the therapeutic potential of these promising compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitochondria-Targeted Antioxidants: A Step towards Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Molecular Strategies for Targeting Antioxidants to Mitochondria: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial targeted antioxidants, mitoquinone and SKQ1, not vitamin C, mitigate doxorubicin-induced damage in H9c2 myoblast: pretreatment vs. co-treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Superoxide Dismutase Mimics: Chemistry, Pharmacology, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate: A Comparative Guide to its Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antioxidant activity of MitoTEMPO hydrate (B1144303), a mitochondria-targeted antioxidant. Its performance is compared with other relevant antioxidants, supported by experimental data, detailed protocols, and visualizations of the underlying mechanisms and workflows.
I. Comparative Performance of Antioxidants
MitoTEMPO is a notable antioxidant due to its specific accumulation within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production.[1] This targeted approach is designed to offer enhanced protection against mitochondrial oxidative stress compared to non-targeted antioxidants.[2]
MitoTEMPO combines the superoxide (B77818) dismutase (SOD) mimetic, TEMPO, with a triphenylphosphonium (TPP) cation, which facilitates its accumulation in the mitochondrial matrix.[3]
Below is a summary of comparative studies evaluating the efficacy of MitoTEMPO hydrate against other antioxidants.
| Antioxidant | Target | Organism/Cell Line | Experimental Model | Key Findings |
| MitoTEMPO | Mitochondria | Mice | Acetaminophen-induced hepatotoxicity | Dose-dependently reduced liver injury, mitochondrial oxidant stress, and peroxynitrite formation.[3][4] |
| TEMPOL | General Cellular | Mice | Acetaminophen-induced hepatotoxicity | At the same molar dose as MitoTEMPO, it did not significantly reduce liver injury.[3][4] |
| MitoTEMPO | Mitochondria | Mice | Ischemic reperfusion kidney injury | Provided superior renal protection, reduced apoptosis, and restored mitochondrial function compared to SKQ1.[5] |
| SKQ1 | Mitochondria | Mice | Ischemic reperfusion kidney injury | Showed less renal protection compared to MitoTEMPO. High concentrations induced cell death.[5] |
| MitoTEMPO | Mitochondria | Human Mesenchymal Stem Cells | Oxidative stress induced by Antimycin A | Alleviated oxidative stress-induced damage and upregulated the Nrf2 signaling pathway.[6] |
| MitoQ | Mitochondria | Human Melanoma and Lung Cancer Cell Lines | In vitro cell proliferation | Did not significantly affect cancer cell proliferation. Reduced basal respiration in melanoma cells.[7][8] |
II. Experimental Protocols
Accurate assessment of antioxidant efficacy requires robust and well-defined experimental protocols. The following are detailed methodologies for two common assays used to evaluate the antioxidant activity of compounds like MitoTEMPO.
A. Measurement of Mitochondrial Superoxide using MitoSOX Red
This protocol is for the detection of superoxide in the mitochondria of live cells.
1. Reagent Preparation:
-
MitoSOX Red Stock Solution (5 mM): Dissolve 50 µg of MitoSOX Red in 13 µL of high-quality, anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.[9]
-
MitoSOX Red Working Solution (1-10 µM): On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired final concentration. The optimal concentration should be determined for each cell type and experimental condition.[9]
2. Cell Staining Procedure:
-
For Adherent Cells:
-
Culture cells on sterile coverslips or in a multi-well plate.
-
Remove the culture medium and wash the cells twice with pre-warmed PBS.
-
Add the MitoSOX Red working solution to completely cover the cells.
-
Incubate for 10-30 minutes at 37°C, protected from light.
-
Wash the cells twice with warm PBS or culture medium.[9]
-
-
For Suspension Cells:
-
Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in the MitoSOX Red working solution at a density of 1x10^6 cells/mL.
-
Incubate for 5-30 minutes at room temperature.
-
Centrifuge at 400 x g for 3-4 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cells in serum-free medium or PBS for analysis.[9]
-
3. Analysis:
-
Observe the cells under a fluorescence microscope or analyze by flow cytometry. The excitation/emission maxima for oxidized MitoSOX Red are approximately 510/580 nm.[9]
B. Measurement of Total Cellular ROS using DCFH-DA
This protocol is for the detection of total intracellular reactive oxygen species.
1. Reagent Preparation:
-
DCFH-DA Stock Solution (10-25 mM): Prepare a stock solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in high-quality DMSO. Store at -20°C, protected from light.
-
DCFH-DA Working Solution (10-25 µM): Dilute the stock solution in serum-free medium or PBS to the desired final concentration immediately before use.[10]
2. Cell Staining Procedure:
-
For Adherent Cells:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.[11]
-
-
For Suspension Cells:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in the DCFH-DA working solution at a concentration of approximately 1x10^6 cells/mL.
-
Incubate for 30 minutes at 37°C in the dark.[11]
-
3. Analysis:
-
After incubation, do not wash the cells.
-
If treating with a compound of interest, add it directly to the wells containing the DCFH-DA solution.
-
Measure the fluorescence using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The excitation/emission maxima for the oxidized product (DCF) are approximately 485/535 nm.[11]
III. Visualizing Mechanisms and Workflows
The following diagrams illustrate the signaling pathways influenced by MitoTEMPO and a typical experimental workflow for its validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondria-targeted antioxidant Mito-Tempo protects against acetaminophen hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mito-TEMPO Attenuates Oxidative Stress and Mitochondrial Dysfunction in Noise-Induced Hearing Loss via Maintaining TFAM-mtDNA Interaction and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondria-Targeted Antioxidants MitoQ and MitoTEMPO Do Not Influence BRAF-Driven Malignant Melanoma and KRAS-Driven Lung Cancer Progression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bioquochem.com [bioquochem.com]
- 11. abcam.com [abcam.com]
MitoTEMPO Hydrate Versus General Antioxidants: A Comparative Guide for Researchers
In the intricate landscape of cellular oxidative stress research, the choice of antioxidant can significantly influence experimental outcomes. This guide provides a detailed comparison between the mitochondria-targeted antioxidant, MitoTEMPO hydrate (B1144303), and a panel of widely used general antioxidants: N-acetylcysteine (NAC), Ascorbic Acid (Vitamin C), and Trolox. This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed selection of antioxidant agents for their specific research needs.
Executive Summary
MitoTEMPO hydrate distinguishes itself from general antioxidants by its specific accumulation within the mitochondria, the primary site of cellular reactive oxygen species (ROS) production. This targeted approach allows for the direct scavenging of mitochondrial ROS, potentially offering greater efficacy and specificity in mitigating mitochondrial oxidative stress compared to general antioxidants that distribute more broadly throughout the cell. This guide presents available experimental data comparing the performance of this compound against NAC, Ascorbic Acid, and Trolox in various assays, along with detailed experimental protocols and an exploration of their respective mechanisms and impacts on cellular signaling pathways.
Mechanism of Action
This compound: This compound is a superoxide (B77818) dismutase (SOD) mimetic that specifically targets the mitochondria.[1] Its structure comprises a piperidine (B6355638) nitroxide (TEMPO) moiety, which is responsible for scavenging superoxide and alkyl radicals, conjugated to a triphenylphosphonium (TPP⁺) cation.[1] The lipophilic TPP⁺ cation facilitates the accumulation of MitoTEMPO within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.
General Antioxidants:
-
N-acetylcysteine (NAC): NAC acts as a precursor to L-cysteine, a key component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][3] It can also directly scavenge some reactive oxygen species.[3] Emerging research also suggests that NAC can be converted to hydrogen sulfide (B99878) (H₂S) and sulfane sulfur species, which possess their own antioxidative and cytoprotective properties.[4]
-
Ascorbic Acid (Vitamin C): A well-established water-soluble antioxidant, Ascorbic Acid donates an electron to neutralize a wide range of free radicals.[5] It is also capable of regenerating other antioxidants, such as α-tocopherol (a form of Vitamin E), from their radical forms.
-
Trolox: A water-soluble analog of Vitamin E, Trolox is often used as a standard for antioxidant capacity assays.[6] It acts by donating a hydrogen atom from the hydroxyl group on its chromanol ring to scavenge peroxyl and other radicals.[6]
Comparative Experimental Data
The following tables summarize quantitative data from studies directly comparing this compound with general antioxidants.
Table 1: MitoTEMPO vs. N-acetylcysteine (NAC)
| Parameter | Cell/Animal Model | Treatment/Assay | MitoTEMPO Result | NAC Result | Reference |
| Intracellular ROS | 3T3-L1 Adipocytes | CM-H₂DCF-DA assay after insulin-induced adipogenesis | Significant reduction in ROS | Significant reduction in ROS | [7][8] |
| Mitochondrial ROS | 3T3-L1 Adipocytes | MitoSOX assay after insulin-induced adipogenesis | Significant reduction in mitochondrial superoxide | Significant reduction in mitochondrial superoxide | [7][8] |
| Mitochondrial Morphology | 3T3-L1 Adipocytes | Confocal microscopy of DsRed2-Mito expressing cells | Prevented insulin-induced mitochondrial fragmentation | Prevented insulin-induced mitochondrial fragmentation | [9] |
| Hepatotoxicity | Acetaminophen-induced mouse model | Plasma Alanine Aminotransferase (ALT) levels | Significant protection against liver injury | Significant protection against liver injury (MitoTEMPO showed a wider therapeutic window) | [10] |
Table 2: MitoTEMPO vs. Ascorbic Acid (Vitamin C)
| Parameter | Animal Model | Treatment/Assay | MitoTEMPO Result | Ascorbic Acid Result | Reference |
| Hydrogen Peroxide (H₂O₂) Production | Drosophila melanogaster | Co-injection with S. marcescens OMVs, H₂O₂ measurement | Inhibited H₂O₂ production | Similar protective effects observed | [11] |
Table 3: MitoTEMPO vs. Trolox
| Parameter | Cell Line | Treatment/Assay | MitoTEMPO Result | Trolox Result | Reference |
| Cell Viability | BV2 microglia | CCK8 assay after N-GQD exposure | Completely protected against N-GQD induced cell death | Completely protected against N-GQD induced cell death | [12][13] |
| Apoptosis and Necrosis | BV2 microglia | Annexin V-FITC/PI flow cytometry after N-GQD exposure | Inhibited both apoptosis and necrosis | Inhibited both apoptosis and necrosis | [12][13] |
Experimental Protocols
MitoTEMPO and NAC Treatment in 3T3-L1 Adipocytes
-
Cell Culture and Differentiation: 3T3-L1 preadipocytes were cultured and induced to differentiate into adipocytes using a standard differentiation medium containing insulin (B600854).
-
Antioxidant Treatment: Differentiated 3T3-L1 adipocytes were pretreated with 10 mM NAC or 200 μM Mito-TEMPO for 30 minutes, followed by continued treatment with insulin during adipogenesis.[8]
-
Intracellular ROS Measurement: Cells were stained with CM-H₂DCF-DA to measure intracellular ROS levels.[8]
-
Mitochondrial ROS Measurement: Cells were stained with MitoSOX to specifically measure mitochondrial superoxide levels.[8]
-
Mitochondrial Morphology: DsRed2-Mito-expressing 3T3-L1 cells were treated as described above, and mitochondrial morphology was observed using confocal microscopy.[9]
MitoTEMPO and Ascorbic Acid Treatment in Drosophila melanogaster
-
Animal Model: Wild-type Drosophila melanogaster were used.
-
Treatment: Flies were co-injected with 20 μM of MitoTEMPO or Vitamin C and 0.1 ng/μL of Serratia marcescens outer membrane vesicles (OMVs).[11]
-
H₂O₂ Measurement: Relative H₂O₂ levels in single whole flies were measured. The specific assay for H₂O₂ measurement involved a ratiometric mass spectrometry probe, MitoB, which reacts with H₂O₂ to form MitoP. The MitoP/MitoB ratio was quantified by liquid chromatography-tandem mass spectrometry.[9][14][15][16]
MitoTEMPO and Trolox Treatment in BV2 Microglia
-
Cell Culture: BV2 microglial cells were cultured in standard conditions.
-
Toxin Treatment: Cells were treated with 100 μg/mL of nitrogen-doped graphene quantum dots (N-GQDs) for 24 hours.
-
Antioxidant Co-treatment: In experimental groups, cells were pre-treated with Trolox or MitoTEMPO before and during N-GQD exposure.[13]
-
Cell Viability Assay: Cell viability was assessed using the CCK8 (Cell Counting Kit-8) assay.[12][13]
-
Apoptosis and Necrosis Assay: Apoptosis and necrosis were quantified using an Annexin V-FITC/PI apoptosis detection kit and flow cytometry.[12][13]
Signaling Pathways and Logical Relationships
Mechanism of Action and Cellular Localization
The primary distinction between MitoTEMPO and general antioxidants lies in their subcellular site of action.
Caption: Cellular localization and primary targets of MitoTEMPO versus general antioxidants.
Experimental Workflow for Comparative Analysis
A generalized workflow for comparing the efficacy of MitoTEMPO with general antioxidants is depicted below.
Caption: A typical experimental workflow for comparing antioxidant compounds.
Signaling Pathways Affected by Oxidative Stress and Antioxidants
Both mitochondrial and cytosolic ROS can activate various signaling pathways leading to cellular responses such as inflammation, apoptosis, and changes in gene expression. Antioxidants, by modulating ROS levels, can influence these pathways.
Caption: Key signaling pathways modulated by ROS and antioxidant intervention.
Conclusion
This compound offers a targeted approach to mitigating mitochondrial oxidative stress, a key factor in numerous pathologies. The available comparative data suggests that while general antioxidants like NAC, Ascorbic Acid, and Trolox are effective in reducing overall cellular oxidative stress, MitoTEMPO's specific accumulation in the mitochondria may provide advantages in contexts where mitochondrial ROS play a central pathogenic role. For instance, in the case of acetaminophen-induced hepatotoxicity, MitoTEMPO demonstrated a wider therapeutic window compared to NAC.[10] However, in other scenarios, such as protecting against N-GQD-induced toxicity, both MitoTEMPO and the general antioxidant Trolox showed comparable efficacy in preserving cell viability.[12][13]
The choice between this compound and a general antioxidant should be guided by the specific research question. If the hypothesis centers on the role of mitochondrial-derived ROS, MitoTEMPO is a more specific tool. Conversely, if the goal is to ameliorate global cellular oxidative stress, a general antioxidant may be sufficient. Further direct comparative studies across a wider range of experimental models and assays are needed to fully elucidate the relative advantages of mitochondria-targeted versus general antioxidant strategies.
References
- 1. Effect of Mitochondrial Antioxidant (Mito-TEMPO) on Burn Injury-Induced Cardiac Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects and research of Trolox_Chemicalbook [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Effect of N-acetyl cysteine (Nac), Mito-TEMPO, and Mdivi-1 treatment on intracellular and mitochondrial ROS production in 3T3-L1 cells after differentiation. - Public Library of Science - Figshare [plos.figshare.com]
- 9. Measurement of H2O2 within Living Drosophila during Aging Using a Ratiometric Mass Spectrometry Probe Targeted to the Mitochondrial Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondria-Targeted Antioxidant Mito-Tempo Protects against Acetaminophen Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Induction of ferroptosis in response to graphene quantum dots through mitochondrial oxidative stress in microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of H2O2 within living Drosophila during aging using a ratiometric mass spectrometry probe targeted to the mitochondrial matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficient measurement of H2O2 resistance in Drosophila using an activity monitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. search.library.albany.edu [search.library.albany.edu]
A Comparative Analysis of MitoTEMPO and its Hydrated Form for Mitochondrial Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MitoTEMPO and its hydrated form, two potent mitochondria-targeted antioxidants. The information presented herein is intended to assist researchers in making informed decisions for their specific experimental needs. This analysis is based on available product specifications and general chemical principles, as direct comparative studies in peer-reviewed literature are limited.
Chemical and Physical Properties
MitoTEMPO is a well-established mitochondria-targeted antioxidant. It consists of a piperidine (B6355638) nitroxide radical (TEMPO) moiety, which is responsible for its superoxide (B77818) dismutase (SOD)-mimetic activity, conjugated to a triphenylphosphonium (TPP) cation. This lipophilic cation facilitates the accumulation of the molecule within the mitochondria, driven by the negative mitochondrial membrane potential. MitoTEMPO is commercially available in both an anhydrous and a hydrated form. The key differences in their chemical and physical properties are summarized below.
| Property | MitoTEMPO (Anhydrous) | MitoTEMPO (Hydrate) | Source(s) |
| Synonyms | (2-(2,2,6,6-Tetramethylpiperidin-1-oxyl-4-ylamino)-2-oxoethyl)triphenylphosphonium chloride, Mito-TEMPO | 2,2,6,6-tetramethyl-4-[[2-(triphenylphosphonio)acetyl]amino]-1-piperidinyloxy, monochloride, monohydrate | [1] |
| CAS Number | 1334850-99-5 | 1569257-94-8 | [1] |
| Molecular Formula | C₂₉H₃₅ClN₂O₂P | C₂₉H₃₅N₂O₂P • Cl [H₂O] | [1][2] |
| Molecular Weight | 510.03 g/mol | 528.0 g/mol | [1][2] |
| Appearance | White to light brown powder | Crystalline solid | [3] |
| Solubility | H₂O: 10 mg/mL (clear solution) DMSO: 255 mg/mL (sonication recommended) | PBS (pH 7.2): ~5 mg/mL DMF: ~15 mg/mL DMSO: ~10 mg/mL Ethanol: ~15 mg/mL | [3][4] |
| Storage | -20°C, sealed, away from moisture | -20°C | [2][3] |
| Stability | Data not specified, but storage conditions suggest sensitivity to moisture. | ≥ 4 years at -20°C | [3] |
From a practical standpoint, the primary difference for researchers lies in the molecular weight, which must be accurately accounted for when preparing solutions of a specific molarity. The presence of a water molecule in the hydrated form increases its molecular weight. While both forms are soluble in common laboratory solvents, their specific solubilities may differ slightly. The hydrated form is explicitly stated to be stable for at least four years when stored properly.[3]
Comparative Performance and Handling
-
Stability: Anhydrous compounds can be hygroscopic, meaning they tend to absorb moisture from the air.[5][6] This can lead to changes in weight and potentially impact the stability and activity of the compound over time if not stored under strictly anhydrous conditions. The hydrated form, being already associated with a water molecule, may exhibit greater stability under standard laboratory conditions. The product information for MitoTEMPO (hydrate) suggests a long shelf life.[3]
-
Solubility and Dissolution: In some cases, the hydrated form of a compound may have different solubility and dissolution rates compared to its anhydrous counterpart.[7] While specific data for MitoTEMPO is unavailable, researchers should ensure complete dissolution of either form in their chosen solvent before use.
-
Biological Activity: For most biological applications, once dissolved, the water of hydration is unlikely to significantly impact the inherent antioxidant activity of the MitoTEMPO molecule, as the active TEMPO and targeting TPP moieties remain the same. The key is to ensure accurate concentration calculations based on the correct molecular weight.
Recommendation: For routine in vitro and in vivo experiments, the hydrated form of MitoTEMPO is a reliable choice due to its documented long-term stability. If using the anhydrous form, careful handling and storage in a desiccated environment are crucial to ensure reproducibility of results.
Mechanism of Action and Affected Signaling Pathways
MitoTEMPO functions as a superoxide dismutase (SOD) mimetic. Within the mitochondrial matrix, it catalyzes the dismutation of superoxide radicals (O₂⁻) into hydrogen peroxide (H₂O₂), which is then converted to water by other antioxidant enzymes like catalase and glutathione (B108866) peroxidase. By scavenging mitochondrial reactive oxygen species (ROS), MitoTEMPO mitigates oxidative stress and its downstream consequences.
Excessive mitochondrial ROS can activate several signaling pathways implicated in cellular damage and inflammation. Two key pathways modulated by MitoTEMPO are the ERK1/2 and NF-κB pathways.
Mitigation of ROS-Induced ERK1/2 Activation
Caption: MitoTEMPO scavenges mitochondrial ROS, preventing downstream ERK1/2 activation.
Inhibition of ROS-Mediated NF-κB Activation
Caption: MitoTEMPO reduces mitochondrial ROS, inhibiting NF-κB activation.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of MitoTEMPO.
Measurement of Mitochondrial Superoxide Production
This protocol utilizes MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.
Experimental Workflow:
Caption: Experimental workflow for measuring mitochondrial superoxide with MitoSOX™ Red.
Detailed Steps:
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate for plate reader analysis, glass-bottom dish for microscopy, or flasks for flow cytometry) and culture until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with the desired concentration of MitoTEMPO (typically in the range of 1-50 µM) or a vehicle control for a specified period (e.g., 1-2 hours) to allow for mitochondrial accumulation.
-
Induction of Oxidative Stress (Optional): If studying induced oxidative stress, treat the cells with an appropriate stimulus (e.g., Antimycin A, high glucose) for the desired duration.
-
MitoSOX™ Red Loading: Prepare a working solution of MitoSOX™ Red (e.g., 5 µM in HBSS or other suitable buffer). Remove the culture medium from the cells and add the MitoSOX™ Red solution.
-
Incubation: Incubate the cells at 37°C for 10-30 minutes, protected from light.
-
Washing: Gently wash the cells two to three times with a warm buffer (e.g., PBS or HBSS) to remove excess probe.
-
Analysis: Immediately analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. The excitation and emission maxima for MitoSOX™ Red are approximately 510 nm and 580 nm, respectively.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a potentiometric fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure changes in mitochondrial membrane potential.
Detailed Steps:
-
Cell Preparation: Culture cells on glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with MitoTEMPO or vehicle, followed by the experimental stressor, as described in the previous protocol.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable imaging buffer (e.g., HBSS) for 20-30 minutes at 37°C.
-
Imaging: Acquire fluorescent images using a confocal or epifluorescence microscope equipped with appropriate filters for TMRM (Ex/Em: ~548/573 nm).
-
Data Analysis: Quantify the mean fluorescence intensity within the mitochondria. A decrease in TMRM fluorescence indicates mitochondrial depolarization. As a control, at the end of the experiment, add a mitochondrial uncoupler like FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) to induce complete depolarization and measure the background fluorescence.
Cytotoxicity Assays
The protective effects of MitoTEMPO against cell death can be quantified using standard cytotoxicity assays.
-
Cell Treatment: Plate cells in a 96-well plate and treat with the cytotoxic agent in the presence or absence of MitoTEMPO for the desired time (e.g., 24 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. Increased absorbance correlates with higher cell viability.
-
Cell Treatment: Treat cells as described for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Assay: Perform the lactate (B86563) dehydrogenase (LDH) release assay using a commercially available kit according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol. Increased absorbance in the supernatant indicates a loss of cell membrane integrity and increased cytotoxicity.
Conclusion
Both the anhydrous and hydrated forms of MitoTEMPO are effective tools for studying and mitigating mitochondrial oxidative stress. While direct comparative data on their performance is scarce, the hydrated form offers the practical advantage of documented long-term stability. Researchers should select the form that best suits their laboratory's storage capabilities and ensure accurate molar calculations based on the respective molecular weights. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for investigating the protective effects of MitoTEMPO in various research contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. MitoTEMPO (hydrate) | CAS 1569257-94-8 | Cayman Chemical | Biomol.com [biomol.com]
- 5. tutorialspoint.com [tutorialspoint.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of MitoTEMPO Hydrate for Mitochondria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoTEMPO hydrate's performance against other antioxidants, supported by experimental data and detailed protocols. The information herein is intended to assist researchers in designing experiments to validate the mitochondrial specificity of this widely used antioxidant.
Introduction to MitoTEMPO Hydrate (B1144303)
This compound is a mitochondria-targeted antioxidant designed to specifically scavenge superoxide (B77818), a major reactive oxygen species (ROS), at its primary site of production within the cell. Its structure consists of two key components: the piperidine (B6355638) nitroxide TEMPO, which acts as a superoxide dismutase (SOD) mimetic, and a lipophilic triphenylphosphonium (TPP) cation. This TPP moiety leverages the negative membrane potential of the inner mitochondrial membrane to accumulate the compound several hundred-fold within the mitochondrial matrix, ensuring a high localized concentration for efficient ROS scavenging and minimizing off-target effects.
Comparative Performance Analysis
To validate the specificity of MitoTEMPO, it is essential to compare its performance with non-targeted antioxidants and other mitochondria-targeted compounds.
Table 1: Comparison of Antioxidant Performance
| Antioxidant | Targeting Moiety | Primary Action | Typical Effective Concentration | Key Findings |
| This compound | Triphenylphosphonium (TPP) | Mitochondrial Superoxide Scavenging | 5-50 nM | Significantly protects against mitochondrial oxidative stress at low nanomolar concentrations.[1] |
| TEMPOL | None (non-targeted) | General Superoxide Scavenging | >10 µM | Requires much higher concentrations to achieve a protective effect and is less effective against mitochondrial-specific damage.[2] |
| SkQ1 | TPP | Mitochondrial Antioxidant (Plastoquinone) | ~5 nM | Effective at scavenging mitochondrial ROS, but some studies suggest it may induce cell death at higher concentrations, indicating a narrower therapeutic window compared to MitoTEMPO.[3] |
Detailed Experimental Protocols
The following are detailed protocols for key experiments to validate the mitochondrial specificity and efficacy of this compound.
Measurement of Mitochondrial Superoxide using MitoSOX Red by Flow Cytometry
This protocol allows for the quantification of mitochondrial superoxide in live cells.[4][5]
Materials:
-
MitoSOX™ Red mitochondrial superoxide indicator
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cultured cells
-
Flow cytometer with a 585/42 nm emission filter (PE channel)
Procedure:
-
Cell Preparation: Seed cells in 6-well plates and culture until they reach the desired confluency.
-
Treatment: Pre-incubate cells with the desired concentration of this compound (e.g., 10-100 nM) for 1-2 hours. Include non-targeted TEMPOL and another mitochondria-targeted antioxidant like SkQ1 as comparators. A vehicle-only control should also be included.
-
Induction of Oxidative Stress: Introduce a mitochondrial superoxide-inducing agent, such as Antimycin A (10 µM), to the cell culture medium and incubate for 30-60 minutes.
-
MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red in pre-warmed HBSS. Remove the medium from the cells, wash once with HBSS, and add the MitoSOX working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[5]
-
Cell Harvesting: Wash the cells three times with warm HBSS. Detach the cells using trypsin, neutralize, and collect them in flow cytometry tubes.
-
Flow Cytometry: Analyze the fluorescence of the cell suspension using a flow cytometer. MitoSOX fluorescence is typically detected in the PE channel.
Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This ratiometric method uses the JC-1 dye to assess mitochondrial health. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In unhealthy mitochondria with a low membrane potential, JC-1 remains as monomers and fluoresces green.[6][7]
Materials:
-
JC-1 dye
-
Anhydrous DMSO
-
Cultured cells on glass coverslips or in a black, clear-bottom 96-well plate
-
Fluorescence microscope or plate reader with filters for green (Ex/Em ~485/535 nm) and red (Ex/Em ~535/595 nm) fluorescence[7]
Procedure:
-
Cell Preparation and Treatment: Prepare and treat cells with antioxidants and an oxidative stressor as described in the MitoSOX protocol. Include a positive control for depolarization (e.g., 10 µM CCCP).
-
JC-1 Staining: Prepare a 2 µM working solution of JC-1 in pre-warmed cell culture medium. Remove the medium from the cells and add the JC-1 working solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[7]
-
Washing: Wash the cells twice with warm PBS.
-
Analysis: Immediately analyze the cells under a fluorescence microscope or in a fluorescence plate reader. Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Determination of Cell Viability using the MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[8][9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a suitable solubilizing agent
-
Cultured cells in a 96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with antioxidants and a cytotoxic agent as previously described.
-
Incubation: Incubate for a predetermined duration (e.g., 24 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Higher absorbance correlates with higher cell viability.
Visualizing Mechanisms and Workflows
Signaling Pathway Affected by MitoTEMPO
MitoTEMPO has been demonstrated to protect cells by mitigating oxidative stress that would otherwise inhibit the pro-survival PI3K/Akt/mTOR signaling pathway.[10][11]
Caption: MitoTEMPO's protective effect on the PI3K/Akt/mTOR pathway.
Experimental Workflow for Validation
A structured experimental workflow is crucial for obtaining reliable and comparable data.
Caption: Workflow for validating antioxidant specificity.
References
- 1. Does Scavenging of Mitochondrial Superoxide Attenuate Cancer Prosurvival Signaling Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of MitoTEMPO Hydrate with Alternative ROS Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of mitochondrial reactive oxygen species (ROS) are crucial for understanding cellular signaling, pathophysiology, and for the development of novel therapeutics. MitoTEMPO hydrate (B1144303) is a widely used mitochondria-targeted antioxidant that acts as a superoxide (B77818) dismutase (SOD) mimetic, specifically scavenging superoxide within the mitochondrial matrix.[1][2] Its specificity makes it an excellent tool for cross-validating results obtained with other fluorescent ROS probes. This guide provides an objective comparison of MitoTEMPO hydrate's utility in conjunction with other common ROS probes, supported by experimental data and detailed protocols.
Probing Mitochondrial ROS: A Comparative Overview
Several fluorescent probes are available for detecting mitochondrial ROS, each with distinct mechanisms, advantages, and limitations. The most common probes used for comparison with MitoTEMPO are MitoSOX Red, a mitochondrial superoxide indicator, and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a general cellular ROS indicator.
MitoSOX Red is a derivative of dihydroethidium (B1670597) designed to accumulate in the mitochondria.[3] Upon oxidation, primarily by superoxide, it fluoresces red. However, its specificity has been debated, as it can be oxidized by other reactive species, and its fluorescence can be influenced by factors other than superoxide levels.[4][5] High-performance liquid chromatography (HPLC) is often recommended for the specific detection of the superoxide-specific product, 2-hydroxy-mito-ethidium (2-OH-Mito-E+), to ensure accurate quantification.[3][5]
DCFH-DA is a cell-permeable probe that, once deacetylated by intracellular esterases to DCFH, can be oxidized to the fluorescent compound DCF. It is often used to measure general cellular ROS. However, DCFH-DA is not specific for any particular ROS, does not localize to the mitochondria, and its oxidation can be catalyzed by various intracellular components, leading to potential artifacts.[4][5][6]
This compound serves as a crucial control to confirm the mitochondrial origin of the superoxide signal detected by probes like MitoSOX.[7] By specifically scavenging mitochondrial superoxide, a reduction in the fluorescent signal from another probe upon co-incubation with MitoTEMPO provides strong evidence that the signal is indeed due to mitochondrial superoxide.[7][8]
Quantitative Data Summary
The following table summarizes the key characteristics and comparative performance of MitoTEMPO, MitoSOX Red, and DCFH-DA.
| Feature | This compound | MitoSOX Red | 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA) |
| Target ROS | Mitochondrial Superoxide (scavenger) | Primarily Mitochondrial Superoxide (indicator) | General Cellular ROS (H₂O₂, RO•, ONOO⁻) |
| Specificity | High for mitochondrial superoxide | Moderate (can be oxidized by other species) | Low (non-specific) |
| Localization | Mitochondria | Mitochondria | Cytosol, can be artifactually localized |
| Mechanism | SOD mimetic, scavenges superoxide | Oxidation to a fluorescent product | Oxidation to a fluorescent product |
| Validation | Used to validate other probes | Requires validation with scavengers like MitoTEMPO and HPLC analysis | Prone to artifacts, requires careful interpretation |
| Typical Working Concentration | 10-100 µM | 2.5-5 µM | 5-20 µM |
| Detection Method | Indirectly by observing the reduction of another probe's signal | Fluorescence Microscopy, Flow Cytometry, HPLC | Fluorescence Microscopy, Flow Cytometry |
Experimental Protocols
Protocol 1: Cross-Validation of MitoSOX Red with MitoTEMPO using Fluorescence Microscopy
This protocol details the use of MitoTEMPO to validate the mitochondrial superoxide specificity of the MitoSOX Red signal in cultured cells.
Materials:
-
Cultured cells of interest
-
This compound
-
MitoSOX Red
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for fluorescence microscopy and allow them to adhere overnight.
-
Treatment Groups: Prepare the following treatment groups:
-
Control (vehicle)
-
ROS-inducing agent (e.g., Antimycin A)
-
ROS-inducing agent + MitoTEMPO
-
MitoTEMPO alone
-
-
MitoTEMPO Pre-incubation: Pre-incubate the designated cells with MitoTEMPO (e.g., 50 µM) for 1 hour.
-
ROS Induction: Add the ROS-inducing agent to the appropriate wells and incubate for the desired time.
-
MitoSOX Staining: Remove the medium, wash the cells with warm PBS, and then incubate with MitoSOX Red (e.g., 5 µM in culture medium) for 10-30 minutes at 37°C, protected from light.
-
Washing: Remove the MitoSOX solution and wash the cells three times with warm PBS.
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for MitoSOX Red (e.g., excitation/emission ~510/580 nm).
-
Analysis: Quantify the fluorescence intensity in the different treatment groups. A significant reduction in MitoSOX fluorescence in the "ROS-inducing agent + MitoTEMPO" group compared to the "ROS-inducing agent" group indicates that the signal is specific to mitochondrial superoxide.
Protocol 2: HPLC Analysis of MitoSOX Oxidation Products
For more rigorous and quantitative validation, HPLC can be used to specifically measure the superoxide-specific product of MitoSOX oxidation, 2-OH-Mito-E+.
Materials:
-
Cell or tissue lysates from experimental groups
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
-
Trifluoroacetic acid (TFA)
-
2-OH-Mito-E+ standard (optional, for identification)
Procedure:
-
Sample Preparation: Following the experimental treatments (as in Protocol 1), harvest and lyse the cells or homogenize the tissues.
-
Extraction: Extract the MitoSOX oxidation products from the lysate, for example, using a methanol/HClO₄ precipitation method.
-
HPLC Analysis:
-
Inject the extracted sample onto the C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA to separate the different oxidation products.
-
Set the fluorescence detector to the appropriate excitation and emission wavelengths to detect 2-OH-Mito-E+ and other products.
-
-
Quantification: Integrate the peak area corresponding to 2-OH-Mito-E+. A reduction in the 2-OH-Mito-E+ peak in samples treated with MitoTEMPO confirms the mitochondrial superoxide origin of this specific product.[8]
Visualizing the Workflow and Pathways
The following diagrams illustrate the experimental workflow for cross-validation and the underlying cellular mechanisms.
Caption: A streamlined workflow for the cross-validation of ROS probes with MitoTEMPO.
Caption: Mechanism of mitochondrial superoxide detection by MitoSOX and scavenging by MitoTEMPO.
Conclusion
The cross-validation of results from fluorescent ROS probes with specific scavengers like this compound is essential for robust and reliable data. While probes like MitoSOX are valuable tools for detecting mitochondrial superoxide, their specificity can be a concern. The use of MitoTEMPO to abrogate the signal from these probes provides a clear and definitive method to confirm the mitochondrial origin of the detected superoxide. For the most accurate quantification, especially when using MitoSOX, HPLC analysis of the specific oxidation product is recommended. The general ROS probe DCFH-DA should be used with caution due to its lack of specificity and potential for artifacts. By employing these comparative approaches and rigorous validation, researchers can have greater confidence in their findings related to mitochondrial ROS.
References
- 1. researchgate.net [researchgate.net]
- 2. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]
MitoTEMPO Hydrate vs. TEMPOL: A Comparative Guide for Cellular Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of MitoTEMPO hydrate (B1144303) and TEMPOL, two popular antioxidants used in cellular research. By examining their mechanisms of action, efficacy, and experimental applications, this document aims to assist researchers in selecting the appropriate tool for their specific study needs.
Core Differences: Targeting the Powerhouse of the Cell
The fundamental difference between MitoTEMPO hydrate and TEMPOL lies in their subcellular localization. MitoTEMPO is a mitochondria-targeted antioxidant, while TEMPOL acts more broadly throughout the cell. This distinction is crucial for investigating the specific roles of mitochondrial versus cytosolic reactive oxygen species (ROS) in cellular processes.
This compound is a conjugate of the potent antioxidant TEMPO and a triphenylphosphonium (TPP⁺) cation. This lipophilic cation facilitates the accumulation of MitoTEMPO within the mitochondria, driven by the mitochondrial membrane potential. This targeted delivery allows for the specific scavenging of mitochondrial ROS at its primary site of production.
TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) is a cell-permeable and water-soluble nitroxide.[1] Unlike MitoTEMPO, it lacks a specific targeting moiety and is therefore distributed more generally throughout the cytoplasm and other cellular compartments.[2] This makes TEMPOL a valuable tool for studying the effects of a global reduction in cellular oxidative stress.
Mechanism of Action: SOD Mimetics
Both MitoTEMPO and TEMPOL are renowned for their superoxide (B77818) dismutase (SOD) mimetic activity.[2] They effectively catalyze the dismutation of the superoxide radical (O₂⁻), a major ROS produced during cellular respiration, into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂). The hydrogen peroxide is then further detoxified to water by other cellular enzymes like catalase and glutathione (B108866) peroxidase.[3]
Quantitative Comparison: Efficacy and Potency
The targeted nature of MitoTEMPO often translates to higher efficacy at lower concentrations when specifically addressing mitochondrial oxidative stress.
| Parameter | This compound | TEMPOL | Cell Type/Condition | Reference |
| Effective Concentration | 5-10 µM | 100 µM - 1 mM | Smooth Muscle Cells (SMCs) from a model of metabolic syndrome | [4] |
| Effective Concentration | 1.00 µM | Not effective at tested concentrations | Bovine oocytes (in vitro maturation) | [1] |
| Effective Concentration | 10-100 µM | Not specified | SH-SY5Y neuroblastoma cells (glutamate-induced toxicity) | [5] |
| IC50 (Cytotoxicity) | 32.43 µM | Not specified | A549 lung cancer cells | [6] |
Experimental Protocols
Accurate and reproducible data are paramount in cellular studies. Below are detailed protocols for common assays used to evaluate the effects of MitoTEMPO and TEMPOL.
Assessment of Mitochondrial Superoxide Production (MitoSOX Red Assay)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide to produce a red fluorescent signal.
Protocol:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with desired concentrations of this compound or TEMPOL for a specified duration (e.g., 1-2 hours). This pre-incubation allows for cellular uptake and localization of the compounds.[7]
-
Induction of Oxidative Stress (Optional): If the experimental design requires it, introduce a stimulus to induce mitochondrial ROS production (e.g., Antimycin A, Rotenone).
-
MitoSOX Staining: Remove the treatment media and incubate the cells with 5 µM MitoSOX Red reagent in warm Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free media for 10-30 minutes at 37°C, protected from light.[8][9]
-
Washing: Gently wash the cells three times with warm HBSS or PBS.[8]
-
Imaging/Quantification: Immediately analyze the cells using a fluorescence microscope or a flow cytometer. For microscopy, quantify the mean fluorescence intensity of individual cells. For flow cytometry, measure the geometric mean fluorescence intensity of the cell population.[9][10]
Assessment of Cell Viability (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or TEMPOL for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.
Assessment of Cytotoxicity (LDH Release Assay)
Principle: The lactate (B86563) dehydrogenase (LDH) assay quantifies the amount of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Collection of Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant to a reaction mixture containing the LDH assay substrate.[13]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at a wavelength specified by the kit manufacturer (typically around 490 nm).[14]
-
Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (untreated cells) and maximum LDH release wells (cells lysed with a lysis buffer).
Signaling Pathways and Experimental Workflows
The differential localization of MitoTEMPO and TEMPOL allows for the dissection of specific signaling pathways.
Caption: Cellular localization and primary targets of MitoTEMPO and TEMPOL.
The choice between MitoTEMPO and TEMPOL depends on the specific research question. If the focus is on the role of mitochondrial ROS in a particular cellular process, MitoTEMPO is the more appropriate tool. If the goal is to investigate the effects of a general reduction in cellular oxidative stress, TEMPOL is a suitable choice.
Caption: A generalized experimental workflow for comparing MitoTEMPO and TEMPOL.
Conclusion
Both this compound and TEMPOL are powerful tools for studying the role of reactive oxygen species in cellular biology. The key distinction lies in their subcellular targeting. MitoTEMPO's specific accumulation in the mitochondria makes it an invaluable reagent for dissecting the precise contributions of mitochondrial ROS to cellular signaling and pathophysiology. In contrast, TEMPOL provides a broader approach to understanding the consequences of systemic cellular oxidative stress. The choice between these two compounds should be guided by the specific hypothesis being tested, with the experimental protocols and comparative data presented here serving as a foundation for robust and well-controlled studies.
References
- 1. Addition of MitoTEMPO to the maturation medium improves in vitro maturation competence of bovine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. MitoTEMPOL Inhibits ROS-Induced Retinal Vascularization Pattern by Modulating Autophagy and Apoptosis in Rat-Injected Streptozotocin Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digital.csic.es [digital.csic.es]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. praxilabs.com [praxilabs.com]
- 14. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Downstream Impacts of MitoTEMPO Hydrate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise downstream effects of mitochondrial-targeted antioxidants is paramount. This guide provides a comprehensive comparison of MitoTEMPO hydrate (B1144303), a prominent mitochondria-targeted antioxidant, with other alternatives, supported by experimental data and detailed protocols. MitoTEMPO hydrate is a compound that combines the superoxide (B77818) dismutase (SOD) mimetic TEMPO with a triphenylphosphonium (TPP+) cation, enabling it to accumulate within the mitochondria and scavenge mitochondrial reactive oxygen species (mtROS) at their source. [1][2]
Performance Comparison: this compound vs. Alternatives
The efficacy of this compound in mitigating cellular damage stems from its specific localization to the mitochondria, the primary site of ROS production. This targeted approach offers advantages over non-targeted antioxidants.
Table 1: this compound vs. TEMPOL (Non-Targeted Antioxidant)
| Parameter | This compound | TEMPOL | Key Findings | Reference |
| Cellular Localization | Concentrates in mitochondria | Diffuses throughout the cell | MitoTEMPO's targeted action is due to the TPP+ moiety, which facilitates its accumulation in the negatively charged mitochondrial matrix. | [1][2] |
| Efficacy in Reducing Mitochondrial ROS | High | Low to Moderate | MitoTEMPO is significantly more effective at reducing mtROS due to its high concentration at the source. | |
| Protection Against Acetaminophen (APAP)-Induced Hepatotoxicity | Significant protection at 20 mg/kg | Minimal protection at 6.1 mg/kg; moderate protection at 100 mg/kg | Demonstrates the superior efficacy of targeted mitochondrial protection in a disease model driven by mitochondrial oxidative stress. | |
| Effect on Apoptosis | Dose-dependent reduction in caspase-3 activation | Less effective in preventing apoptosis triggered by mitochondrial dysfunction | Highlights the critical role of mtROS in initiating apoptotic signaling. |
Table 2: this compound vs. SkQ1 (Mitochondria-Targeted Antioxidant)
| Parameter | This compound (MT) | SkQ1 (Visomitin) | Key Findings | Reference |
| Mechanism of Action | SOD mimetic, scavenges superoxide | Plastoquinone derivative, antioxidant effects at low concentrations | Both target mitochondria but have different chemical structures and antioxidant mechanisms.[3] | [1] |
| Cell Viability in response to H2O2 and Menadione | Protective at appropriate concentrations | Protective at appropriate concentrations, but high levels can induce cell death | Suggests a potentially wider therapeutic window for MitoTEMPO.[1] | [1] |
| In Vivo Renal Protection (Ischemic Reperfusion Injury) | Superior renal protection | Less effective than MitoTEMPO | MitoTEMPO showed better outcomes in reducing kidney injury markers, improving morphology, and decreasing apoptosis.[1] | [1] |
| Effect on Sepsis-Induced Inflammation | No significant modification of cytokine levels | No significant modification of cytokine levels | In a murine sepsis model, neither compound significantly altered the inflammatory response.[4] | [4] |
Key Downstream Effects of this compound Treatment
This compound's primary action of scavenging mtROS triggers a cascade of downstream effects that protect cells from various stressors.
Table 3: Summary of Key Downstream Cellular Effects of this compound
| Downstream Effect | Experimental Evidence | References |
| Reduced Oxidative Stress | Decreased levels of protein carbonyls and lipid peroxidation products (e.g., 4-HNE). | [5] |
| Inhibition of Apoptosis | Reduced caspase-3 activity and increased expression of the anti-apoptotic protein BCL-2. | [5] |
| Modulation of Autophagy | Suppresses excessive autophagic flux by activating the PI3K/Akt/mTOR signaling pathway. | [6] |
| Preservation of Mitochondrial Function | Maintains mitochondrial membrane potential and ATP synthesis. | |
| Modulation of Signaling Pathways | Downregulates the phosphorylation of ERK1/2. | [5] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are summarized protocols for key experiments used to verify the effects of this compound.
Measurement of Mitochondrial Reactive Oxygen Species (mtROS)
Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria and is oxidized by superoxide, resulting in red fluorescence.
Protocol:
-
Culture cells to the desired confluency.
-
Pre-treat cells with this compound (e.g., 10 µM) for 1-2 hours.
-
Induce oxidative stress with a relevant stimulus (e.g., antimycin A, high glucose).
-
During the final 10-30 minutes of stimulation, load cells with MitoSOX Red (typically 5 µM).
-
Wash cells with warm buffer (e.g., HBSS or PBS).
-
Measure fluorescence using a fluorescence microscope or plate reader (excitation ~510 nm, emission ~580 nm).
Assessment of Apoptosis via Caspase-3 Activity
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic substrate.
Protocol:
-
Treat cells with the experimental conditions (control, stressor, stressor + this compound).
-
Lyse the cells using a specific lysis buffer provided with a caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-AMC) in a 96-well plate.
-
Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer (excitation ~380 nm, emission ~460 nm).
-
Quantify caspase-3 activity relative to the protein concentration of the lysate.
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt/mTOR, ERK1/2)
Principle: Western blotting allows for the detection and quantification of specific proteins, including the phosphorylated (activated) forms of signaling proteins.
Protocol:
-
Following experimental treatments, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of the proteins of interest (e.g., p-Akt, Akt, p-ERK1/2, ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Visualizing the Mechanisms and Pathways
Diagrams generated using Graphviz (DOT language) illustrate the key processes and relationships involved in this compound's function.
References
- 1. A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondria-Targeted Antioxidants SkQ1 and MitoTEMPO Failed to Exert a Long-Term Beneficial Effect in Murine Polymicrobial Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic inhibition of mitochondrial reactive oxygen species with mito-TEMPO reduces diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mito-Tempo suppresses autophagic flux via the PI3K/Akt/mTOR signaling pathway in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MitoTEMPO Hydrate: A Safety and Handling Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount for safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of MitoTEMPO hydrate (B1144303), a mitochondria-targeted antioxidant.
Chemical and Hazard Profile
MitoTEMPO hydrate is not classified as a hazardous substance under the Globally Harmonized System (GHS). Its safety ratings indicate a low immediate risk under standard laboratory conditions.
| Hazard Classification | Rating | Description |
| NFPA Health | 0 | No hazard beyond that of ordinary combustible material. |
| NFPA Fire | 0 | Will not burn under typical fire conditions. |
| NFPA Reactivity | 0 | Normally stable, even under fire exposure conditions, and is not reactive with water. |
| Water Hazard Class | 1 | Slightly hazardous for water. |
Step-by-Step Disposal Protocol
Adherence to the following procedures will ensure the safe and compliant disposal of this compound.
-
Assess the Quantity : The primary factor in determining the disposal method is the amount of waste material.
-
Small Quantities : For minor spills or residual amounts, this compound can be disposed of with regular laboratory or household waste.
-
Large Quantities : To prevent environmental contamination, do not allow large quantities of this compound to enter sewers, surface water, or groundwater. For significant amounts, consult your institution's environmental health and safety (EHS) office for guidance on disposal as chemical waste.
-
Cleaning Spills : In the event of a spill, mechanically collect the solid material. This can be done by sweeping or carefully scooping the substance. Place the collected material in a sealed container for disposal.
-
Disposal of Contaminated Packaging : Any packaging that has come into direct contact with this compound should be treated as the chemical itself and disposed of according to official regulations.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow for making decisions on this compound disposal.
Mechanism of Action: A Brief Overview
MitoTEMPO is a well-established mitochondria-targeted antioxidant.[2][3][4][5] Its chemical structure allows it to accumulate within the mitochondria, where it scavenges for harmful reactive oxygen species (ROS), such as superoxide.[2][3][4] This targeted action helps to protect the mitochondria from oxidative damage. While this mechanism is central to its use in research, it does not impact the recommended disposal procedures, which are based on its overall low hazard profile.
The diagram below provides a simplified representation of MitoTEMPO's targeted activity.
Caption: A simplified diagram of MitoTEMPO's mechanism of action.
References
Essential Safety and Logistical Information for Handling MitoTEMPO Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of MitoTEMPO hydrate (B1144303) in a laboratory setting. Adherence to these procedures is crucial for ensuring personnel safety and maintaining a compliant research environment.
Operational Plan
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. MitoTEMPO hydrate is a crystalline solid that should be stored at -20°C for long-term stability (≥4 years).[1] For short-term use, the compound can be shipped at room temperature in the continental US.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent to handle it with care. The following PPE is required:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Nitrile gloves are recommended for handling the solid compound and its solutions in common laboratory solvents such as DMSO, ethanol, and DMF. Nitrile gloves offer good resistance to these solvents for incidental contact. Always inspect gloves for tears or punctures before use and change them immediately in case of a splash.
-
Body Protection: A standard laboratory coat.
Preparation of Solutions
All manipulations involving the solid compound should be performed in a well-ventilated area.
-
Stock Solutions: this compound is soluble in several organic solvents.[1] When preparing stock solutions, add the solvent to the vial containing the solid. Sonication may be recommended to aid dissolution.
-
Aqueous Solutions: For biological experiments, further dilutions into aqueous buffers or isotonic saline should be made. To minimize the physiological effects of organic solvents, ensure the residual amount is insignificant. Organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers. It is not recommended to store aqueous solutions for more than one day.[1]
Disposal Plan
As a non-hazardous chemical, this compound and its waste can be disposed of through standard laboratory chemical waste procedures. Always consult and adhere to your institution's specific waste disposal guidelines.
Solid Waste
-
Unused Compound: Unwanted solid this compound should be disposed of in its original container or a clearly labeled, sealed container. This should be placed in the designated non-hazardous solid chemical waste stream.
-
Contaminated Materials: Items such as weighing boats, contaminated paper towels, and gloves should be collected in a designated, sealed waste bag and disposed of as solid laboratory waste.
Liquid Waste
-
Unused Solutions: Unused stock solutions or diluted aqueous solutions should be collected in a clearly labeled, sealed container designated for non-hazardous liquid chemical waste. Do not pour solutions down the drain.
-
Empty Containers: The original vial, once empty, should be rinsed with a suitable solvent (e.g., ethanol). The rinsate should be collected as non-hazardous liquid waste. After rinsing, the label on the vial should be defaced, and the container can be disposed of in the regular laboratory glass recycling or trash, in accordance with institutional policy.
Quantitative Data Summary
| Property | Value |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years at -20°C[1] |
| Solubility | |
| DMSO | ~10 mg/mL |
| Ethanol | ~15 mg/mL[1] |
| DMF | ~15 mg/mL |
| PBS (pH 7.2) | ~5 mg/mL[1] |
Experimental Workflow
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
